Quinovic acid 3-O-beta-D-glucoside
Description
Properties
IUPAC Name |
1,2,6b,9,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H56O10/c1-18-9-14-35(30(41)42)15-16-36(31(43)44)20(25(35)19(18)2)7-8-23-33(5)12-11-24(32(3,4)22(33)10-13-34(23,36)6)46-29-28(40)27(39)26(38)21(17-37)45-29/h7,18-19,21-29,37-40H,8-17H2,1-6H3,(H,41,42)(H,43,44) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNXSFBKZQIMPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C)C2C1C)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H56O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Quinovic Acid 3-O-beta-D-glucoside: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of quinovic acid 3-O-beta-D-glucoside, a naturally occurring triterpenoid (B12794562) saponin (B1150181) with significant therapeutic potential. The document details its primary plant origins, comprehensive experimental protocols for its isolation and characterization, and a summary of its known biological activities, with a focus on its modulation of key signaling pathways.
Natural Sources and Plant Origin
This compound and its closely related glycosides are predominantly found in plant species belonging to the Rubiaceae and Zygophyllaceae families. These compounds are typically present in the bark, roots, and aerial parts of these plants.
Table 1: Natural Plant Sources of this compound and Related Glycosides
| Plant Species | Family | Plant Part(s) | Isolated Compounds | Quantitative Data (mg/g of dry weight) |
| Uncaria tomentosa (Cat's Claw) | Rubiaceae | Bark, Vines | This compound, Quinovic acid 3-O-(6-deoxy-beta-D-glucopyranoside) 28-O-beta-D-glucopyranosyl ester, and other quinovic acid glycosides[1][2] | A hydroalcoholic extract of U. tomentosa leaves demonstrated the highest concentration of quinovic acid derivatives, though specific quantification of the 3-O-beta-D-glucoside was not provided.[3] |
| Zygophyllum aegyptium | Zygophyllaceae | Aerial Parts | Quinovic acid 3-O-beta-D-glucopyranoside and six other quinovic acid glycosides. | The n-butanol fraction of the 70% ethanol (B145695) extract yielded 10g of crude saponin mixture from 2kg of dried aerial parts. Specific yield for each glycoside was not detailed. |
| Nauclea diderrichii | Rubiaceae | Bark | Seven quinovic acid glycosides.[4][5] | Not specified in the reviewed literature. |
| Guettarda platypoda | Rubiaceae | Not specified | Quinovic acid glycosides. | Not specified in the reviewed literature. |
| Zygophyllum album | Zygophyllaceae | Leaves, Stems | Quinovic acid 3-O-beta-D-quinovoside and other glycosides.[6][7] | Not specified in the reviewed literature. |
| Ladenbergia hexandra | Rubiaceae | Bark | Quinovic acid 3-O-β-D-quinovopyranoside. | Not specified in the reviewed literature. |
| Mussaenda pilosissima | Rubiaceae | Aerial Parts | Quinovic acid 28-O-β-D-glucopyranosyl ester and other glycosides. | Not specified in the reviewed literature. |
Experimental Protocols
This section outlines detailed methodologies for the isolation, purification, and characterization of this compound from its natural sources.
General Extraction and Fractionation of Quinovic Acid Glycosides
This protocol is adapted from the methodology used for the isolation of quinovic acid glycosides from Zygophyllum aegyptium.
Experimental Workflow for Extraction and Fractionation
Caption: General workflow for the extraction and fractionation of quinovic acid glycosides.
-
Plant Material Preparation: Air-dry the plant material (e.g., aerial parts of Zygophyllum aegyptium) and grind it into a fine powder.
-
Extraction: Macerate the powdered plant material with 70% ethanol at room temperature for a specified period (e.g., 48-72 hours), followed by filtration. Repeat the extraction process multiple times to ensure exhaustive extraction.
-
Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a viscous residue.
-
Fractionation: Suspend the concentrated extract in distilled water and partition it successively with solvents of increasing polarity, typically starting with chloroform and followed by n-butanol. The quinovic acid glycosides, being polar saponins, will preferentially partition into the n-butanol fraction.
-
Crude Saponin Isolation: Separate the n-butanol layer and dry it completely under reduced pressure to yield the crude saponin mixture.
Purification by Column Chromatography
The crude saponin mixture is then subjected to column chromatography for the separation of individual glycosides.
Experimental Workflow for Column Chromatography Purification
Caption: Workflow for the purification of quinovic acid glycosides using column chromatography.
-
Stationary Phase: Use silica gel (60-120 mesh) as the stationary phase, packed into a glass column.
-
Mobile Phase: Employ a gradient elution system, starting with a less polar solvent mixture and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol (B129727), starting with a high chloroform concentration (e.g., 95:5 v/v) and progressively increasing the methanol concentration.
-
Sample Loading: Dissolve the crude saponin mixture in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution and Fraction Collection: Elute the column with the gradient solvent system and collect fractions of a specific volume.
-
Monitoring: Monitor the separation process by spotting the collected fractions on Thin Layer Chromatography (TLC) plates. Use a suitable developing solvent system (e.g., chloroform:methanol:water in a 65:35:10 v/v/v ratio) and visualize the spots using an appropriate spray reagent (e.g., Liebermann-Burchard reagent followed by heating).
-
Pooling and Further Purification: Combine the fractions containing the compound of interest based on their TLC profiles. If necessary, subject the combined fractions to further purification using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a methanol-water or acetonitrile-water gradient.
Structural Characterization
The structure of the isolated this compound is confirmed using modern spectroscopic techniques.
-
Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) or Fast Atom Bombardment (FAB-MS) is used to determine the molecular weight and fragmentation pattern of the glycoside, confirming the presence of the quinovic acid aglycone and the glucose moiety.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton signals of the aglycone and the sugar unit. The anomeric proton of the β-D-glucoside typically appears as a doublet with a large coupling constant (J ≈ 7-8 Hz).
-
¹³C NMR: Shows the carbon signals of the entire molecule, including the characteristic signals for the aglycone and the glucose unit.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity within the molecule, confirming the attachment of the glucose moiety to the C-3 position of the quinovic acid backbone.
-
Biological Activity and Signaling Pathways
A purified fraction of quinovic acid glycosides from Uncaria tomentosa has demonstrated significant biological activities, including pro-apoptotic effects in cancer cells and anti-inflammatory properties.
Pro-apoptotic Activity in Bladder Cancer Cells
Studies have shown that a quinovic acid glycoside-purified fraction (QAPF) from Uncaria tomentosa can induce apoptosis in human bladder cancer cell lines. This effect is mediated through the activation of the NF-κB signaling pathway and subsequent activation of caspase-3.
Signaling Pathway of Quinovic Acid Glycosides in Apoptosis Induction
Caption: Proposed signaling pathway for apoptosis induction by quinovic acid glycosides.
Anti-inflammatory Activity
The same purified fraction of quinovic acid glycosides has shown potent anti-inflammatory effects in a mouse model of cyclophosphamide-induced hemorrhagic cystitis. The mechanism involves the downregulation of the P2X7 receptor and a subsequent reduction in the pro-inflammatory cytokine IL-1β, a process also linked to the modulation of the NF-κB pathway.[5]
Signaling Pathway of Quinovic Acid Glycosides in Inflammation Inhibition
Caption: Proposed pathway for the anti-inflammatory effects of quinovic acid glycosides.
Conclusion
This compound and its related glycosides represent a promising class of natural products with well-documented anti-cancer and anti-inflammatory properties. The plant species detailed in this guide serve as viable sources for the isolation of these compounds. The provided experimental protocols offer a robust framework for their extraction, purification, and characterization. Further research into the precise molecular mechanisms and clinical efficacy of these compounds is warranted to fully realize their therapeutic potential in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinovic acid glycosides from Nauclea diderrichii [agris.fao.org]
- 3. mdpi.com [mdpi.com]
- 4. Quinovic acid glycosides from Nauclea diderrichii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phytochemical Profiling, In Vitro and In Silico Anti-Microbial and Anti-Cancer Activity Evaluations and Staph GyraseB and h-TOP-IIβ Receptor-Docking Studies of Major Constituents of Zygophyllum coccineum L. Aqueous-Ethanolic Extract and Its Subsequent Fractions: An Approach to Validate Traditional Phytomedicinal Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Biological Activity of Quinovic Acid 3-O-beta-D-glucoside: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Quinovic acid 3-O-beta-D-glucoside is a naturally occurring triterpenoid (B12794562) saponin (B1150181) found in various medicinal plants, notably from the genus Uncaria (Cat's Claw) and Guettarda. As a member of the broader class of quinovic acid glycosides, it is recognized for its potential therapeutic properties. This document provides a detailed examination of the reported biological activities of this compound and its close relatives, focusing on antiviral, anticancer, and anti-inflammatory mechanisms. Due to the specificity of the available research, this guide synthesizes direct evidence where possible and draws logical inferences from studies on the parent molecule (aglycone) and related glycosides.
Antiviral Activity
Quinovic acid glycosides have demonstrated notable in vitro antiviral properties. Seminal research on a series of these compounds isolated from Uncaria tomentosa and Guettarda platypoda has provided quantitative data on their efficacy against Vesicular Stomatitis Virus (VSV), a model RNA virus, and Rhinoviruses, which are common respiratory pathogens.[1]
Quantitative Data: Antiviral Effects
The following table summarizes the antiviral activity of various quinovic acid glycosides. The data is presented as the Inhibitory Concentration 50% (IC50), which is the concentration of the compound required to inhibit viral cytopathogenicity by 50%.
| Compound | Virus Strain | IC50 (µg/mL) | Source |
| Quinovic acid 3-O-α-L-rhamnopyranoside | Vesicular Stomatitis | 0.5 | [1] |
| Quinovic acid 3-O-β-D-quinovopyranoside | Vesicular Stomatitis | 1.0 | [1] |
| Quinovic acid 3-O-β-D-fucopyranoside | Vesicular Stomatitis | 5.0 | [1] |
| Quinovic acid 3-O-β-D-glucopyranoside 28-O-β-D-glucopyranosyl ester | Vesicular Stomatitis | >10 | [1] |
| Quinovic acid 3-O-α-L-rhamnopyranoside | Rhinovirus type 1B | 5.0 | [1] |
| Quinovic acid 3-O-β-D-quinovopyranoside | Rhinovirus type 1B | 5.0 | [1] |
| Quinovic acid 3-O-β-D-fucopyranoside | Rhinovirus type 2 | 5.0 | [1] |
Experimental Protocol: Antiviral Assay
The antiviral activity was determined using a CPE (Cytopathic Effect) inhibition assay.[1]
-
Cell Culture: HeLa cells were grown in Eagle's Minimum Essential Medium (MEM) supplemented with fetal calf serum.
-
Virus Inoculation: Confluent cell monolayers in microtiter plates were infected with the respective virus strains.
-
Compound Treatment: Immediately after infection, the culture medium was replaced with a medium containing serial dilutions of the test compounds.
-
Incubation: Plates were incubated at 37°C until the viral cytopathic effect was complete in the untreated control wells (typically 48-72 hours).
-
Quantification: The cell viability was measured, often using a dye such as Neutral Red, to determine the concentration at which the compound protected 50% of the cells from the viral CPE.
Visualization: Antiviral Assay Workflow
Anticancer Activity (Inferred from Aglycone)
While direct studies on this compound are limited, compelling evidence from its aglycone, quinovic acid (QA), demonstrates a potent anticancer mechanism. QA has been shown to suppress the growth of human breast and lung cancer cells by inducing apoptosis without affecting non-tumorigenic cells.[2]
Mechanism of Action: DR5-Dependent Apoptosis
The primary anticancer mechanism of quinovic acid involves the upregulation of Death Receptor 5 (DR5), a key component of the extrinsic apoptosis pathway.[2]
-
DR5 Upregulation: QA increases the stability of both DR5 mRNA and protein.
-
Caspase Activation: This leads to the activation of initiator caspase-8 and executioner caspase-3.
-
PARP Cleavage: Activated caspase-3 cleaves Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.
-
Apoptosis: The culmination of this cascade is programmed cell death in the cancer cells.
Importantly, the DR5 ligand, Apo2L/TRAIL, potentiates the anticancer effects of QA, suggesting a synergistic therapeutic potential.[2] It is highly plausible that the glycoside form, this compound, exerts similar effects, potentially with altered bioavailability and pharmacokinetics.
Visualization: Quinovic Acid-Induced Apoptosis Pathway
Anti-inflammatory Activity
Postulated Mechanism of Action
Inflammatory stimuli (e.g., LPS) typically activate signaling cascades that lead to the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. Flavonoid glycosides are known to interfere with this process:
-
Inhibition of NF-κB: They can prevent the degradation of IκB, which keeps the NF-κB transcription factor sequestered in the cytoplasm. This blocks its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[6]
-
Modulation of MAPK Pathway: They can inhibit the phosphorylation of key kinases in the MAPK pathway (e.g., p38, ERK, JNK), which are also crucial for the inflammatory response.[5][6]
Visualization: General Anti-inflammatory Pathway
Conclusion and Future Directions
This compound belongs to a class of natural compounds with significant, demonstrated therapeutic potential. The strongest evidence points towards potent antiviral activity , particularly against RNA viruses. Furthermore, based on robust data from its aglycone, it is a promising candidate for anticancer research, with a clear mechanism involving the DR5 apoptotic pathway. Its anti-inflammatory properties are well-supported by analogy to related compounds.
Future research should focus on:
-
Isolating and testing this compound specifically to confirm and quantify its antiviral, anticancer, and anti-inflammatory effects.
-
Conducting in vivo studies to assess its bioavailability, safety profile, and efficacy in animal models.
-
Elucidating the precise molecular targets within the inflammatory and viral replication pathways.
This compound represents a valuable lead for the development of novel therapeutics in virology, oncology, and inflammatory diseases.
References
- 1. Plant metabolites. Structure and in vitro antiviral activity of quinovic acid glycosides from Uncaria tomentosa and Guettarda platypoda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinovic acid purified from medicinal plant Fagonia indica mediates anticancer effects via death receptor 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Anti-inflammatory effects of flavonoids in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyanidin-3-glucoside inhibits inflammatory activities in human fibroblast-like synoviocytes and in mice with collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Quinovic Acid 3-O-beta-D-glucoside: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinovic acid 3-O-beta-D-glucoside, a naturally occurring triterpenoid (B12794562) saponin, has garnered significant interest within the scientific community for its diverse pharmacological properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical characteristics, and notable biological activities, including its anti-inflammatory, antiviral, and anticancer effects. Detailed experimental protocols for key assays and visualizations of implicated signaling pathways are presented to facilitate further research and drug development endeavors.
Chemical Structure and Identification
This compound is a pentacyclic triterpenoid of the quinovane-type, characterized by a quinovic acid aglycone linked to a beta-D-glucose moiety at the C-3 position.
Chemical Identifiers:
-
IUPAC Name: (1S,2R,4aS,6aR,6bR,8aR,10S,12aR,12bR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-icosahydropicene-4a,6a-dicarboxylic acid
-
CAS Number: 79955-41-2[1]
-
Molecular Formula: C₃₆H₅₆O₁₀[1]
-
SMILES: [H][C@@]12--INVALID-LINK----INVALID-LINK--CC[C@@]1(CC[C@]1(C(O)=O)C2=CCC2[C@@]3(C)CC--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]4O">C@HC(C)(C)C3CC[C@@]12C)C(O)=O[1]
Structural Diagram:
Caption: 2D representation of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are crucial for understanding its pharmacokinetic and pharmacodynamic behavior.
| Property | Value | Source |
| Molecular Weight | 648.82 g/mol | [2] |
| Exact Mass | 648.387329 u | [2] |
| Density (Predicted) | 1.3 ± 0.1 g/cm³ | [2] |
| Boiling Point (Predicted) | 787.8 ± 60.0 °C at 760 mmHg | [2] |
| Flash Point (Predicted) | 241.0 ± 26.4 °C | [2] |
| Polar Surface Area | 173.98 Ų | [2] |
| XLogP3 (Predicted) | 5.43 | [2] |
| Hydrogen Bond Donor Count | 6 | PubChem |
| Hydrogen Bond Acceptor Count | 10 | PubChem |
| Rotatable Bond Count | 5 | PubChem |
| Storage Temperature | -20°C | [1] |
Biological Activities and Therapeutic Potential
This compound and its derivatives have demonstrated a range of biological activities, positioning them as promising candidates for drug development.
Anti-inflammatory Activity
Quinovic acid glycosides are recognized as potent anti-inflammatory constituents of various medicinal plants, such as Uncaria tomentosa.[3][4] Studies have shown that these compounds can significantly reduce inflammation in various in vivo models.
Quantitative Data on Anti-inflammatory Activity:
| Model | Compound/Extract | Dose | Inhibition (%) | Source |
| Carrageenan-induced paw edema (Rat) | Quinovic acid glycoside purified fraction (QAPF) | Not specified | Significant reduction in edema | [4] |
| Xylene-induced ear edema (Mouse) | Muniziqi granule (containing related compounds) | 2.4 g/kg | 22.17% | [5] |
| Cotton pellet-induced granuloma (Rat) | Muniziqi granule (containing related compounds) | 4.86 g/kg | 17.60% | [5] |
The anti-inflammatory mechanism is believed to involve the modulation of key inflammatory pathways, including the inhibition of NF-κB, a crucial transcription factor in the inflammatory response.[4] By inhibiting NF-κB, quinovic acid glycosides can suppress the production of pro-inflammatory cytokines such as IL-1β.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. The Quinovic Acid Glycosides Purified Fraction from Uncaria tomentosa Protects against Hemorrhagic Cystitis Induced by Cyclophosphamide in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Quinovic Acid Glycosides Purified Fraction from Uncaria tomentosa Protects against Hemorrhagic Cystitis Induced by Cyclophosphamide in Mice | PLOS One [journals.plos.org]
- 5. In in vivo evaluation of the anti-inflammatory and analgesic activities of compound Muniziqi granule in experimental animal models - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of Quinovic Acid 3-O-β-D-Glucoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Quinovic acid 3-O-β-D-glucoside, a naturally occurring triterpenoid (B12794562) saponin. The information detailed herein is essential for the identification, characterization, and further development of this compound for potential therapeutic applications.
Spectroscopic Data
The structural elucidation of Quinovic acid 3-O-β-D-glucoside is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analytical techniques.
Table 1: ¹H NMR Spectroscopic Data for Quinovic Acid 3-O-β-D-Glucoside (400 MHz, Pyridine-d₅)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| Aglycone Moiety (Quinovic Acid) | |||
| 3 | 3.15 | m | |
| 12 | 6.03 | m | |
| Anomeric H (Glc) | 4.73 | d | 7.6 |
| Methyls (s) | 0.76-1.28 | s | |
| Methyl (d) | 1.57 | d | 6.0 |
| Glucoside Moiety | |||
| 1' | 4.73 | d | 7.6 |
Note: Data compiled from related quinovic acid glycoside studies.[1]
Table 2: ¹³C NMR Spectroscopic Data for Quinovic Acid 3-O-β-D-Glucoside (125 MHz, Pyridine-d₅)
| Position | δ (ppm) | Position | δ (ppm) |
| Aglycone Moiety (Quinovic Acid) | Glucoside Moiety | ||
| 1 | 38.9 | 1' | 106.9 |
| 2 | 26.5 | 2' | 75.3 |
| 3 | 88.9 | 3' | 78.5 |
| 4 | 39.5 | 4' | 71.8 |
| 5 | 56.2 | 5' | 78.1 |
| 6 | 18.2 | 6' | 62.9 |
| 7 | 36.8 | ||
| 8 | 40.1 | ||
| 9 | 47.2 | ||
| 10 | 37.1 | ||
| 11 | 23.7 | ||
| 12 | 125.8 | ||
| 13 | 144.2 | ||
| 14 | 42.1 | ||
| 15 | 28.3 | ||
| 16 | 23.4 | ||
| 17 | 48.9 | ||
| 18 | 53.6 | ||
| 19 | 39.1 | ||
| 20 | 30.8 | ||
| 21 | 34.1 | ||
| 22 | 37.9 | ||
| 23 | 28.1 | ||
| 24 | 16.9 | ||
| 25 | 15.7 | ||
| 26 | 17.5 | ||
| 27 | 180.1 | ||
| 28 | 179.8 | ||
| 29 | 17.3 | ||
| 30 | 21.1 |
Note: Chemical shifts are relative to TMS. Data is based on values reported for similar quinovic acid glycosides.[1]
Table 3: Mass Spectrometry Data for Quinovic Acid Glycosides
| Technique | Ionization Mode | Key Fragment Ions (m/z) | Interpretation |
| FAB-MS | Negative | [M-H]⁻, [M-H-sugar]⁻, [M-H-sugar-CO₂]⁻ | Molecular weight determination and sequential loss of the sugar moiety and carboxyl group.[1] |
Note: Specific mass spectral data for the title compound is limited in the reviewed literature. The provided data is based on the fragmentation pattern of a closely related quinovopyranoside derivative.[1]
Experimental Protocols
The following protocols are representative of the methodologies used for the isolation and spectroscopic analysis of quinovic acid glycosides from natural sources.
2.1. Isolation of Quinovic Acid 3-O-β-D-Glucoside
-
Extraction: The air-dried and powdered plant material (e.g., aerial parts of Zygophyllum aegyptium) is extracted with 70% ethanol. The resulting alcoholic extract is concentrated under reduced pressure.[1]
-
Fractionation: The concentrated extract is suspended in distilled water and partitioned successively with chloroform (B151607) and n-butanol. The n-butanol fraction, which is rich in saponins, is collected and dried.[1]
-
Chromatography: The dried n-butanol residue is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of chloroform-methanol. Fractions containing Quinovic acid 3-O-β-D-glucoside are identified by thin-layer chromatography (TLC) and combined.[1]
-
Purification: Further purification is achieved by repeated column chromatography, including passage over Sephadex LH-20 or by using preparative high-performance liquid chromatography (HPLC).
2.2. Spectroscopic Analysis
-
NMR Spectroscopy:
-
Sample Preparation: A few milligrams of the purified compound are dissolved in deuterated pyridine (B92270) (Pyridine-d₅).
-
Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HMQC, HMBC) spectra are recorded on a 400 MHz or higher field NMR spectrometer. Tetramethylsilane (TMS) is used as an internal standard.[1]
-
-
Mass Spectrometry:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically using a direct insertion probe or after separation by liquid chromatography.
-
Ionization: Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) are common ionization techniques for saponins.
-
Data Acquisition: Mass spectra are recorded, and the fragmentation patterns are analyzed to confirm the molecular weight and the structure of the aglycone and sugar moieties.[1]
-
2.3. Acid Hydrolysis for Sugar Identification
-
A small amount of the glycoside is heated with 1M HCl in a sealed tube.
-
The reaction mixture is cooled and extracted with a suitable organic solvent (e.g., ethyl acetate) to remove the aglycone.
-
The aqueous layer containing the sugar is neutralized and analyzed by TLC or GC, comparing the retention time with that of an authentic sugar standard to confirm the identity of the monosaccharide unit.
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and characterization of Quinovic acid 3-O-β-D-glucoside.
References
An In-depth Technical Guide on the Anti-inflammatory and Antioxidant Properties of Quinovic Acid Glycosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinovic acid glycosides, a class of triterpenoid (B12794562) saponins, have garnered significant attention within the scientific community for their potential therapeutic applications. Found in various plant species, notably from the Rubiaceae family such as Uncaria tomentosa (Cat's Claw), these natural compounds have demonstrated promising anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the current state of research into quinovic acid glycosides, focusing on their mechanisms of action, quantitative biological activities, and the experimental protocols used for their evaluation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.
Anti-inflammatory Properties of Quinovic Acid Glycosides
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic inflammation can contribute to a variety of diseases. Quinovic acid glycosides have been shown to modulate key inflammatory pathways, thereby reducing the production of pro-inflammatory mediators.
One of the primary mechanisms underlying the anti-inflammatory effects of quinovic acid glycosides is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation and immunity.
Furthermore, studies on purified fractions of quinovic acid glycosides (QAPF) from Uncaria tomentosa have demonstrated their ability to decrease levels of the pro-inflammatory cytokine Interleukin-1β (IL-1β).[2][3][4][5] This effect is likely mediated, at least in part, through the downregulation of the P2X7 receptor, which is involved in inflammatory processes.[2][3][4][5]
Quantitative Data on Anti-inflammatory Activity
While extensive quantitative data on isolated quinovic acid glycosides is still emerging, studies on purified fractions and related triterpenoid glycosides provide valuable insights into their potency.
| Compound/Fraction | Assay | Model System | IC50 / Effect | Reference |
| Quinovic Acid Glycoside Fraction (QAPF) | IL-1β production | Cyclophosphamide-induced hemorrhagic cystitis in mice | Significant decrease in IL-1β levels | [2][3][4][5] |
| Quinovic Acid Glycoside | Carrageenan-induced paw edema | Rat | Active principle | [6] |
| Heritiera B (Triterpenoid glucoside) | Nitric Oxide (NO) release | LPS-stimulated RAW 264.7 cells | 10.33 μM | [7] |
| Oleanolic Acid (Triterpenoid) | Prostaglandin E2 (PGE2) release | Calcium ionophore-stimulated mouse peritoneal macrophages | 23.51 μM | [8] |
| Ursolic Acid (Triterpenoid) | Prostaglandin E2 (PGE2) release | Calcium ionophore-stimulated mouse peritoneal macrophages | 60.91 μM | [8] |
| Oleuropeoside (Iridoid) | Prostaglandin E2 (PGE2) release | Calcium ionophore-stimulated mouse peritoneal macrophages | 47 μM | [8] |
| Ligustroside (Iridoid) | Prostaglandin E2 (PGE2) release | Calcium ionophore-stimulated mouse peritoneal macrophages | 48.53 μM | [8] |
Antioxidant Properties of Quinovic Acid Glycosides
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases. Antioxidants can neutralize these harmful free radicals, thereby mitigating cellular damage. Quinovic acid glycosides have been reported to possess antioxidant activities, contributing to their overall therapeutic potential.[9][10]
Quantitative Data on Antioxidant Activity
Specific IC50 values for isolated quinovic acid glycosides in various antioxidant assays are not yet widely available in the literature. However, studies on extracts rich in these compounds and other triterpenoid glycosides provide an indication of their antioxidant capacity.
| Compound/Extract | Assay | IC50 Value | Reference |
| Clerodendrum minahassae ethanol (B145695) extract | DPPH | 78.80 ppm | [11] |
| Clerodendrum minahassae ethanol extract | FRAP | 92.13 ppm | [11] |
Signaling Pathways Modulated by Quinovic Acid Glycosides
The biological effects of quinovic acid glycosides are underpinned by their interaction with key cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the development of targeted therapies.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Quinovic acid glycosides are thought to inhibit this pathway, thereby suppressing the inflammatory cascade.
Caption: NF-κB signaling pathway and the inhibitory action of quinovic acid glycosides.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. It comprises a series of protein kinases that phosphorylate and activate downstream targets, leading to cellular responses such as inflammation, proliferation, and apoptosis. The three main MAPK subfamilies are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Quinovic acid glycosides have been suggested to modulate this pathway, although the precise mechanisms are still under investigation.
Caption: MAPK signaling pathway and the potential inhibitory role of quinovic acid glycosides.
Experimental Protocols
Isolation and Purification of Quinovic Acid Glycosides
A general procedure for the isolation of quinovic acid glycosides from plant material involves the following steps:
-
Extraction: The dried and powdered plant material (e.g., bark, roots) is typically extracted with a solvent such as methanol (B129727) or ethanol.
-
Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity. Quinovic acid glycosides are often found in the more polar fractions.
-
Chromatography: The fractions containing the glycosides are further purified using various chromatographic techniques, including:
-
Column Chromatography: Using silica (B1680970) gel or reversed-phase C18 material as the stationary phase.
-
High-Performance Liquid Chromatography (HPLC): For final purification and isolation of individual compounds.
-
In Vitro Anti-inflammatory Assays
-
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages:
-
RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere.
-
The cells are pre-treated with various concentrations of the test compound (quinovic acid glycoside) for a specified time (e.g., 1 hour).
-
Inflammation is induced by adding lipopolysaccharide (LPS).
-
After incubation (e.g., 24 hours), the supernatant is collected.
-
The amount of nitrite, a stable product of NO, in the supernatant is measured using the Griess reagent.
-
The percentage of NO inhibition is calculated relative to the LPS-treated control.
-
-
Measurement of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6):
-
Similar to the NO inhibition assay, RAW 264.7 cells are pre-treated with the test compound and then stimulated with LPS.
-
The levels of TNF-α, IL-1β, and IL-6 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
In Vitro Antioxidant Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
A solution of DPPH in methanol is prepared.
-
Different concentrations of the test compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature.
-
The absorbance of the solution is measured at a specific wavelength (around 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated based on the decrease in absorbance.
-
-
FRAP (Ferric Reducing Antioxidant Power) Assay:
-
The FRAP reagent is prepared by mixing acetate buffer, 2,4,6-tripyridyl-s-triazine (TPTZ) solution, and ferric chloride (FeCl3) solution.
-
The test compound is added to the FRAP reagent.
-
The mixture is incubated at 37°C.
-
The absorbance of the resulting blue-colored solution is measured at 593 nm.
-
The antioxidant capacity is expressed as ferric reducing equivalents.
-
In Vivo Anti-inflammatory Assay
-
Carrageenan-Induced Paw Edema in Rats:
-
Rats are divided into control and treatment groups.
-
The test compound (quinovic acid glycoside) is administered orally or intraperitoneally at different doses.
-
After a specific time, a solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce inflammation.
-
The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
The percentage of inhibition of edema is calculated for each treatment group compared to the control group.[6]
-
Conclusion and Future Directions
Quinovic acid glycosides represent a promising class of natural compounds with significant anti-inflammatory and antioxidant potential. Their ability to modulate key signaling pathways such as NF-κB and MAPK highlights their therapeutic relevance for a range of inflammatory and oxidative stress-related diseases. While current research has laid a strong foundation, further studies are warranted to:
-
Isolate and characterize a wider range of individual quinovic acid glycosides from various plant sources.
-
Generate comprehensive quantitative data (e.g., IC50 values) for these isolated compounds in a battery of standardized anti-inflammatory and antioxidant assays.
-
Elucidate the precise molecular targets and detailed mechanisms of action within the NF-κB and MAPK signaling pathways.
-
Conduct more extensive in vivo studies to evaluate the efficacy, safety, and pharmacokinetic profiles of promising quinovic acid glycosides.
Continued research in these areas will be instrumental in unlocking the full therapeutic potential of quinovic acid glycosides and paving the way for their development as novel anti-inflammatory and antioxidant agents.
References
- 1. researchgate.net [researchgate.net]
- 2. The Quinovic Acid Glycosides Purified Fraction from Uncaria tomentosa Protects against Hemorrhagic Cystitis Induced by Cyclophosphamide in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Quinovic Acid Glycosides Purified Fraction from Uncaria tomentosa Protects against Hemorrhagic Cystitis Induced by Cyclophosphamide in Mice | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. The Quinovic Acid Glycosides Purified Fraction from Uncaria tomentosa Protects against Hemorrhagic Cystitis Induced by Cyclophosphamide in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plant metabolites. New compounds and anti-inflammatory activity of Uncaria tomentosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In vitro anti-inflammatory activity of iridoids and triterpenoid compounds isolated from Phillyrea latifolia L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Uncaria tomentosa as a Promising Natural Source of Molecules with Multiple Activities: Review of Its Ethnomedicinal Uses, Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. heca-analitika.com [heca-analitika.com]
Potential Therapeutic Applications of Quinovic Acid 3-O-beta-D-glucoside: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinovic acid 3-O-beta-D-glucoside is a naturally occurring triterpenoid (B12794562) saponin (B1150181) found in various plant species, notably from the Rubiaceae family, including the genus Uncaria, commonly known as Cat's Claw. Triterpenoid saponins (B1172615) are a class of plant secondary metabolites recognized for their diverse pharmacological activities. While extensive research has been conducted on crude extracts and purified fractions of quinovic acid glycosides, as well as the aglycone, quinovic acid, studies focusing specifically on the isolated this compound are less common. This technical guide consolidates the available preclinical data on related quinovic acid compounds to delineate the potential therapeutic uses, mechanisms of action, and future research directions for this compound. The primary areas of therapeutic promise include anti-inflammatory, anticancer, neuroprotective, and antiviral applications.
Potential Therapeutic Uses
Anti-inflammatory Activity
A purified fraction of quinovic acid glycosides (QAPF) from Uncaria tomentosa has demonstrated significant anti-inflammatory properties in a mouse model of cyclophosphamide-induced hemorrhagic cystitis.[1][2][3][4] Pre-treatment with QAPF conferred protection against urothelial damage, including edema and hemorrhage, and reduced visceral pain. The proposed mechanism involves the downregulation of the pro-inflammatory cytokine interleukin-1β (IL-1β) and the P2X7 purinergic receptor, which are implicated in inflammatory pathways.[1][2][3][4] Furthermore, the anti-inflammatory effects of quinovic acid glycosides are thought to be mediated, in part, through the inhibition of the NF-κB signaling pathway.[1][2]
Anticancer Activity
The anticancer potential of a quinovic acid glycosides purified fraction (QAPF) has been investigated in human bladder cancer cell lines. The fraction was found to decrease the viability of T24 and RT4 bladder cancer cells. In T24 cells, QAPF was shown to induce apoptosis, a form of programmed cell death, through the activation of caspase-3 and the modulation of the NF-κB signaling pathway.[5] This suggests that this compound may contribute to the pro-apoptotic and anti-proliferative effects observed with the glycoside fraction.
Neuroprotective Effects
Studies on quinovic acid, the aglycone of the target compound, have revealed promising neuroprotective activity in a mouse model of Alzheimer's disease induced by amyloid-beta (Aβ).[6] Administration of quinovic acid was found to mitigate the Aβ burden and cholesterol accumulation in the brain. The underlying mechanism appears to involve the upregulation of the Nrf2/HO-1 pathway, a key regulator of antioxidant responses.[6] Additionally, quinovic acid downregulated neuroinflammatory markers, including phosphorylated NF-κB (p-NF-κB) and IL-1β, and reduced the expression of mitochondrial apoptotic markers such as Bax, cleaved caspase-3, and cytochrome c.[6]
Antiviral Activity
Research on the antiviral properties of quinovic acid glycosides has been reported. A hydroalcoholic extract of Uncaria tomentosa, which is known to contain quinovic acid glycosides, demonstrated in vitro antiviral activity against SARS-CoV-2.[7] An earlier study also investigated the in vitro antiviral activity of several quinovic acid glycosides from Uncaria tomentosa and Guettarda platypoda against Vesicular Stomatitis Virus (VSV) and Rhinovirus type 1B, indicating a potential broad-spectrum antiviral activity for this class of compounds.[8][9] However, specific data on the efficacy of isolated this compound is not detailed in the available literature.
Data Presentation
Table 1: Summary of In Vivo Anti-inflammatory and Neuroprotective Data for Quinovic Acid and its Glycoside Fraction
| Compound/Fraction | Model | Key Findings | Proposed Mechanism of Action | Reference |
| Quinovic Acid Glycosides Purified Fraction (QAPF) | Cyclophosphamide-induced hemorrhagic cystitis in mice | Reduced urothelial damage, edema, hemorrhage, and visceral pain. | Downregulation of IL-1β and P2X7 receptors; potential inhibition of NF-κB. | [1][2][3][4] |
| Quinovic Acid | Amyloid-beta induced Alzheimer's disease mouse model | Ameliorated Aβ burden and cholesterol accumulation; improved spatial learning and memory. | Upregulation of Nrf2/HO-1 pathway; downregulation of p-NF-κB, IL-1β, and mitochondrial apoptotic markers. | [6] |
Table 2: Summary of In Vitro Anticancer and Antiviral Data for Quinovic Acid Glycoside Fractions and Extracts
| Compound/Fraction/Extract | Cell Line/Virus | Assay | Key Findings | Proposed Mechanism of Action | Reference |
| Quinovic Acid Glycosides Purified Fraction (QAPF) | T24 and RT4 human bladder cancer cells | Cell viability, apoptosis assays | Decreased cell viability; induced apoptosis in T24 cells. | Activation of caspase-3; modulation of NF-κB. | [5] |
| Uncaria tomentosa hydroalcoholic extract | SARS-CoV-2 (in Vero E6 cells) | Plaque reduction assay, CPE assay | EC50 of 6.6 µg/mL (plaque reduction); EC50 of 2.57 µg/mL (CPE). | Inhibition of viral replication. | [7] |
| Quinovic Acid Glycosides | Vesicular Stomatitis Virus (VSV), Rhinovirus type 1B | Antiviral screening | Showed antiviral activity. | Not detailed. | [8][9] |
Experimental Protocols
Anti-inflammatory Activity of Quinovic Acid Glycosides Purified Fraction (In Vivo)
-
Animal Model: Male Swiss mice.
-
Induction of Hemorrhagic Cystitis: Intraperitoneal injection of cyclophosphamide (B585) (200 mg/kg).
-
Treatment: Oral administration of QAPF (50 mg/kg) or vehicle 1 hour before cyclophosphamide injection.
-
Assessments:
-
Visceral Pain: Observation of behavioral responses (e.g., piloerection, licking of the lower abdomen) over 4 hours.
-
Bladder Wet Weight: Measurement of bladder weight as an indicator of edema.
-
Histological Analysis: Microscopic examination of bladder tissue for evidence of edema, hemorrhage, and inflammatory cell infiltration.
-
Myeloperoxidase (MPO) Activity: Measurement of MPO activity in the bladder tissue as an index of neutrophil infiltration.
-
Cytokine Measurement: Quantification of IL-1β levels in bladder tissue homogenates by ELISA.
-
P2X7 Receptor Expression: Analysis of P2X7 receptor protein levels in the bladder by Western blotting.[1][2][3][4]
-
Anticancer Activity of Quinovic Acid Glycosides Purified Fraction (In Vitro)
-
Cell Lines: T24 and RT4 human bladder cancer cells.
-
Treatment: Incubation of cells with various concentrations of QAPF for 24, 48, and 72 hours.
-
Assays:
-
Cell Viability: MTT assay to determine the effect on cell proliferation.
-
Apoptosis Analysis: Flow cytometry using Annexin V-FITC and propidium (B1200493) iodide staining to quantify apoptotic cells.
-
Caspase-3 Activity: Colorimetric assay to measure the activity of caspase-3.
-
NF-κB Activation: Western blot analysis to determine the levels of NF-κB p65 subunit in nuclear and cytosolic fractions.[5]
-
Neuroprotective Effects of Quinovic Acid (In Vivo and In Vitro)
-
In Vivo Model:
-
Animal Model: Male C57BL/6J mice.
-
Induction of Alzheimer's-like Pathology: Intracerebroventricular injection of Aβ (1-42).
-
Treatment: Intraperitoneal administration of quinovic acid (50 mg/kg) on alternate days for 3 weeks.
-
Assessments: Behavioral tests (Morris water maze, Y-maze), Western blotting, and immunohistochemistry for Aβ, p53, HMGCR, Nrf2, HO-1, p-NF-κB, IL-1β, and apoptotic markers in brain tissue.[6]
-
-
In Vitro Model:
-
Cell Line: SH-SY5Y human neuroblastoma cells.
-
Treatment: Exposure of cells to Aβ oligomers with or without co-treatment with quinovic acid.
-
Assays: MTT assay for cell viability, Western blotting for signaling protein expression.[6]
-
Signaling Pathways and Visualizations
Proposed Anti-inflammatory and Anticancer Signaling Pathway
The anti-inflammatory and anticancer effects of the quinovic acid glycoside fraction appear to converge on the NF-κB signaling pathway. In this proposed mechanism, the compound inhibits the activation of NF-κB, leading to a downstream reduction in the expression of pro-inflammatory cytokines and an induction of apoptosis in cancer cells.
Proposed Neuroprotective Signaling Pathway
Based on studies with quinovic acid, the neuroprotective effects may be mediated through the activation of the Nrf2 antioxidant response pathway. Quinovic acid is hypothesized to promote the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant enzymes like HO-1.
Experimental Workflow for In Vivo Anti-inflammatory Study
The following diagram illustrates a typical workflow for evaluating the anti-inflammatory effects of a test compound in an animal model of induced inflammation.
Conclusion and Future Directions
The available preclinical evidence, primarily from studies on purified fractions of quinovic acid glycosides and the aglycone quinovic acid, strongly suggests that this compound holds significant therapeutic potential. The consistent implication of the NF-κB and Nrf2 signaling pathways across different models points to a plausible mechanistic basis for its observed anti-inflammatory, anticancer, and neuroprotective effects.
However, to advance the development of this compound as a therapeutic agent, future research must focus on the isolated, pure compound. Key areas for future investigation include:
-
Pharmacokinetic and Bioavailability Studies: To understand the absorption, distribution, metabolism, and excretion of the pure compound.
-
Dose-Response Studies: To establish the efficacy and therapeutic window of the pure compound in relevant in vitro and in vivo models.
-
Mechanism of Action Studies: To elucidate the precise molecular targets and signaling pathways modulated by the pure compound.
-
Comparative Studies: To compare the potency and efficacy of this compound with its aglycone and other related glycosides.
A dedicated and systematic investigation of the pure compound is imperative to validate the promising therapeutic activities suggested by studies on related molecules and to pave the way for its potential clinical development.
References
- 1. The Quinovic Acid Glycosides Purified Fraction from Uncaria tomentosa Protects against Hemorrhagic Cystitis Induced by Cyclophosphamide in Mice | PLOS One [journals.plos.org]
- 2. The Quinovic Acid Glycosides Purified Fraction from Uncaria tomentosa Protects against Hemorrhagic Cystitis Induced by Cyclophosphamide in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Quinovic Acid Glycosides Purified Fraction from Uncaria tomentosa Protects against Hemorrhagic Cystitis Induced by Cyclophosphamide in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quinovic acid glycosides purified fraction from Uncaria tomentosa induces cell death by apoptosis in the T24 human bladder cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinovic Acid Impedes Cholesterol Dyshomeostasis, Oxidative Stress, and Neurodegeneration in an Amyloid- β-Induced Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. scialert.net [scialert.net]
- 9. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
In Vitro Cytotoxicity of Quinovic Acid Glycosides on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinovic acid, a pentacyclic triterpenoid (B12794562) natural product, and its glycosidic derivatives have emerged as compounds of interest in oncology research due to their potential anticancer activities. This technical guide provides a comprehensive overview of the available in vitro data on the cytotoxicity of quinovic acid and its glycosides against various cancer cell lines. While specific data for Quinovic acid 3-O-beta-D-glucoside is limited in the current scientific literature, this document summarizes the findings for the aglycone (Quinovic acid) and purified fractions of its glycosides, offering valuable insights into their potential mechanisms of action and experimental evaluation.
Data Presentation: Cytotoxic Effects of Quinovic Acid and its Glycosides
| Compound | Cancer Cell Line | Cell Type | Effect | Observations |
| Quinovic Acid | Breast Cancer | Human | Growth suppression, Apoptosis induction | Upregulation of Death Receptor 5 (DR5), activation of caspases 3 and 8, and PARP cleavage. |
| Lung Cancer | Human | Growth suppression, Apoptosis induction | Upregulation of Death Receptor 5 (DR5), activation of caspases 3 and 8, and PARP cleavage. | |
| Quinovic Acid Glycosides Purified Fraction (QAPF) | T24 | Human Bladder Cancer | Decreased cell growth and viability, Apoptosis induction | Activation of caspase-3 and NF-κB. |
| RT4 | Human Bladder Cancer | Decreased cell growth and viability | - |
Note: Specific IC50 values for the tested compounds were not detailed in the referenced abstracts. The data indicates a qualitative assessment of cytotoxicity.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for evaluating the in vitro cytotoxicity of natural compounds are provided below.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The concentration of the dissolved formazan is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
Protocol:
-
Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., DR5, Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, p65, IκBα, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the signaling pathways implicated in the cytotoxic effects of Quinovic acid and its glycosides.
Caption: DR5-Mediated Apoptosis Pathway Induced by Quinovic Acid.
Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of Quinovic Acid Glycosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinovic acid glycosides, a class of triterpenoid (B12794562) saponins (B1172615) predominantly found in plants of the Rubiaceae family, such as Uncaria tomentosa (Cat's Claw), have garnered significant attention for their diverse pharmacological activities.[1][2] Traditionally used in folk medicine for a variety of ailments, these compounds are now the subject of rigorous scientific investigation to elucidate their therapeutic potential. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anti-inflammatory, anticancer, and antiviral properties of quinovic acid glycosides, supported by quantitative data and detailed experimental methodologies.
Anti-inflammatory Mechanism of Action
Quinovic acid glycosides exert their anti-inflammatory effects through a multi-pronged approach, primarily by modulating key signaling pathways involved in the inflammatory cascade. The principal mechanisms identified are the inhibition of the NF-κB signaling pathway and the modulation of the purinergic P2X7 receptor.
Modulation of the NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Studies have shown that quinovic acid glycosides can suppress the activation of NF-κB.[3][4][5] This inhibition is thought to occur by preventing the degradation of the inhibitory IκBα protein, which otherwise releases NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes.
P2X7 Receptor Modulation
The P2X7 receptor, an ATP-gated ion channel primarily expressed on immune cells, plays a crucial role in inflammation. Its activation triggers the release of pro-inflammatory cytokines, including IL-1β. A purified fraction of quinovic acid glycosides (QAPF) has been demonstrated to down-regulate P2X7 receptors, leading to a reduction in neutrophil migration and a subsequent decrease in IL-1β levels in the urinary bladder.[1][2][6][7][8]
Signaling Pathway: Anti-inflammatory Action of Quinovic Acid Glycosides
Caption: Anti-inflammatory signaling pathways modulated by quinovic acid glycosides.
Anticancer Mechanism of Action
The anticancer properties of quinovic acid glycosides are attributed to their ability to induce apoptosis in cancer cells and enhance the cytotoxic activity of immune cells.
Induction of Apoptosis
Quinovic acid glycosides have been shown to trigger programmed cell death, or apoptosis, in various cancer cell lines. In human bladder cancer cells, a purified fraction of these glycosides induced apoptosis through the activation of caspase-3 and the modulation of NF-κB.[3][4] Further research has revealed that quinovic acid can upregulate the expression of Death Receptor 5 (DR5), a key component of the extrinsic apoptosis pathway. This upregulation leads to the activation of the initiator caspase-8 and the executioner caspase-3, culminating in apoptotic cell death.
Enhancement of Natural Killer (NK) Cell Cytotoxicity
Natural Killer (NK) cells are a critical component of the innate immune system, responsible for eliminating cancerous cells. Quinovic acid has been found to enhance the cytotoxic activity of NK cells by modulating the Ras/MAPK and PI3K/AKT/mTOR signaling pathways. This modulation leads to increased expression of cytotoxic molecules such as perforin (B1180081) and granzymes, which are directly responsible for killing target cancer cells.
Signaling Pathway: Anticancer Mechanisms of Quinovic Acid Glycosides
Caption: Anticancer signaling pathways activated by quinovic acid glycosides.
Antiviral Mechanism of Action
The antiviral activity of quinovic acid glycosides has been demonstrated against several RNA viruses, including Vesicular Stomatitis Virus (VSV) and Rhinovirus type 1B.[9] While the precise mechanisms are still under investigation, preliminary evidence suggests that these compounds may interfere with the viral life cycle.
One study reported that certain quinovic acid glycosides with two glucose units and a free C-27 carboxyl group were able to reduce the cytopathic effect of rhinovirus type 1B in HeLa cells.[10] The most active compound against VSV was noted to have both carboxyl groups free.[10] This suggests that the structural characteristics of the glycosides play a crucial role in their antiviral efficacy. Potential antiviral mechanisms could include the inhibition of viral entry into host cells, interference with viral replication machinery, or disruption of viral assembly and release. However, further research is required to fully elucidate these mechanisms.
Quantitative Data
The following tables summarize the available quantitative data on the bioactivity of quinovic acid and its glycosides.
Table 1: Anticancer Activity of Quinovic Acid and its Glycosides (IC50 values)
| Compound/Extract | Cancer Cell Line | IC50 (µM) | Reference |
| Quinovic acid glycoside fraction | T24 (Bladder) | Not specified | [3] |
| Quinovic acid glycoside fraction | RT4 (Bladder) | Not specified | [3] |
| Quinovic acid | Pancreatic (MIA-Pa-Ca-2) | 4 | [9] |
| Quinovic acid | Leukemia (HL-60) | 7 | [9] |
| Glycoside from M. pilosissima | MCF-7 (Breast) | 16.97 ± 1.55 | [11] |
| Glycoside from M. pilosissima | HepG2 (Liver) | 20.28 ± 1.00 | [11] |
Table 2: Anti-inflammatory Activity of Quinovic Acid and its Glycosides (IC50 values)
| Compound/Extract | Assay | IC50 | Reference |
| Quinovic acid glycosides | Nitric Oxide Production (LPS-stimulated RAW264.7) | 8.81 - 18.37 µM | [11] |
| Quinovic acid | DPPH radical scavenging | 0.113 µg/ml | [1] |
| Quinovic acid | FRAP | 9.51 µM | [1] |
Table 3: Antiviral Activity of Quinovic Acid Glycosides
| Compound | Virus | Cell Line | IC50 (µg/mL) | Reference |
| Quinovic acid glycoside 6 | Rhinovirus type 1B | HeLa | 30 | [10] |
| Quinovic acid glycoside 9 | Rhinovirus type 1B | HeLa | 20 | [10] |
Experimental Protocols
This section provides an overview of the methodologies for the key experiments cited in this guide.
NF-κB Translocation Assay
Objective: To determine the effect of quinovic acid glycosides on the nuclear translocation of NF-κB.
Methodology:
-
Cell Culture and Treatment: HeLa or other suitable cells are cultured and treated with a pro-inflammatory stimulus (e.g., TNF-α) in the presence or absence of various concentrations of the test compound.
-
Immunofluorescence Staining: Cells are fixed, permeabilized, and incubated with a primary antibody specific for the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with a DNA-binding dye like DAPI.
-
Microscopy and Image Analysis: Cells are visualized using a fluorescence microscope. The nuclear and cytoplasmic fluorescence intensity of NF-κB is quantified using image analysis software to determine the extent of nuclear translocation.
Workflow: NF-κB Translocation Assay
Caption: Experimental workflow for the NF-κB translocation assay.
Caspase Activity Assay
Objective: To measure the activation of caspases, key mediators of apoptosis, in response to treatment with quinovic acid glycosides.
Methodology:
-
Cell Lysis: Cancer cells are treated with the test compound for a specified duration. The cells are then lysed to release intracellular contents.
-
Substrate Incubation: The cell lysate is incubated with a fluorogenic or colorimetric substrate specific for the caspase of interest (e.g., DEVD for caspase-3).
-
Signal Detection: The cleavage of the substrate by the active caspase results in the release of a fluorescent or colored molecule, which is quantified using a microplate reader. The signal intensity is proportional to the caspase activity.
P2X7 Receptor Functional Assay (Calcium Influx)
Objective: To assess the modulatory effect of quinovic acid glycosides on P2X7 receptor function.
Methodology:
-
Cell Loading: Cells expressing the P2X7 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: The cells are pre-incubated with the test compound.
-
Agonist Stimulation and Measurement: A P2X7 receptor agonist (e.g., BzATP) is added to the cells, and the resulting change in intracellular calcium concentration is monitored in real-time using a fluorescence plate reader. A decrease in the calcium signal in the presence of the test compound indicates an inhibitory effect.
DR5 Expression Analysis (Flow Cytometry)
Objective: To quantify the expression of DR5 on the surface of cancer cells following treatment with quinovic acid.
Methodology:
-
Cell Treatment: Cancer cells are treated with quinovic acid for a specified time.
-
Antibody Staining: The cells are incubated with a fluorescently labeled primary antibody specific for DR5 or an isotype control antibody.
-
Flow Cytometry: The fluorescence intensity of individual cells is measured using a flow cytometer. The level of DR5 expression is determined by comparing the fluorescence of the DR5-stained cells to the isotype control.
NK Cell-Mediated Cytotoxicity Assay
Objective: To evaluate the ability of quinovic acid to enhance the cytotoxic function of NK cells.
Methodology:
-
Target Cell Labeling: Target cancer cells are labeled with a fluorescent dye that is released upon cell lysis (e.g., calcein-AM).
-
Co-culture: The labeled target cells are co-cultured with NK cells at various effector-to-target ratios, in the presence or absence of quinovic acid.
-
Quantification of Lysis: After incubation, the amount of fluorescent dye released into the supernatant from lysed target cells is measured using a fluorescence plate reader. The percentage of specific lysis is calculated to determine the cytotoxic activity of the NK cells.
Western Blot Analysis for Signaling Pathways (Ras/MAPK, PI3K/AKT/mTOR)
Objective: To investigate the effect of quinovic acid on the activation of key proteins in specific signaling pathways.
Methodology:
-
Protein Extraction: Cells are treated with quinovic acid and then lysed to extract total protein.
-
SDS-PAGE and Protein Transfer: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated (active) and total forms of the proteins of interest (e.g., ERK, Akt, mTOR). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The relative levels of phosphorylated proteins are quantified and normalized to the total protein levels to determine the activation status of the pathway.
Antiviral Plaque Reduction Assay
Objective: To determine the antiviral activity of quinovic acid glycosides by measuring the reduction in viral plaque formation.
Methodology:
-
Cell Monolayer: A confluent monolayer of susceptible host cells is prepared in a multi-well plate.
-
Virus Infection and Treatment: The cell monolayer is infected with a known amount of virus and simultaneously treated with various concentrations of the test compound.
-
Overlay and Incubation: The cells are overlaid with a semi-solid medium (e.g., containing agarose) to restrict the spread of the virus, leading to the formation of localized plaques. The plates are incubated for a period sufficient for plaque development.
-
Plaque Visualization and Counting: The plaques are visualized by staining the cell monolayer (e.g., with crystal violet) and counted. The percentage of plaque reduction in the presence of the compound compared to the untreated control is calculated to determine the antiviral activity.
Conclusion
Quinovic acid glycosides represent a promising class of natural compounds with a well-defined, multi-target mechanism of action against inflammatory diseases and cancer. Their ability to modulate critical signaling pathways such as NF-κB, P2X7, and apoptosis-related cascades provides a strong rationale for their further development as therapeutic agents. While their antiviral potential is evident, further research is necessary to fully characterize the specific molecular targets and mechanisms of viral inhibition. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to advance the study and application of these potent natural molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. The Quinovic Acid Glycosides Purified Fraction from Uncaria tomentosa Protects against Hemorrhagic Cystitis Induced by Cyclophosphamide in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinovic acid glycosides purified fraction from Uncaria tomentosa induces cell death by apoptosis in the T24 human bladder cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of replication of avian influenza viruses by the neuraminidase inhibitor 4-guanidino-2,4-dideoxy-2,3-dehydro-N-acetylneuraminic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiviral activity of quercetin-3-β-O-D-glucoside against Zika virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repository.kaust.edu.sa [repository.kaust.edu.sa]
- 8. The Quinovic Acid Glycosides Purified Fraction from Uncaria tomentosa Protects against Hemorrhagic Cystitis Induced by Cyclophosphamide in Mice | PLOS One [journals.plos.org]
- 9. Plant metabolites. Structure and in vitro antiviral activity of quinovic acid glycosides from Uncaria tomentosa and Guettarda platypoda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
Quinovic acid 3-O-beta-D-glucoside CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Quinovic acid 3-O-beta-D-glucoside, a naturally occurring triterpenoid (B12794562) glycoside. This document collates its fundamental chemical properties, and explores its potential biological activities based on studies of closely related compounds.
Core Compound Identification
| Property | Value |
| CAS Number | 79955-41-2 |
| Molecular Formula | C₃₆H₅₆O₁₀ |
| Molecular Weight | 648.82 g/mol |
Biological Activities and Potential Therapeutic Applications
While specific studies on this compound are limited, research on the broader class of quinovic acid glycosides suggests significant anti-inflammatory and antiviral properties. These compounds are primarily isolated from plants of the Rubiaceae family, such as Uncaria tomentosa (Cat's Claw).
Anti-inflammatory Activity
Quinovic acid glycosides have demonstrated notable anti-inflammatory effects. A purified fraction of these glycosides has been shown to be effective in animal models of hemorrhagic cystitis. The proposed mechanism involves the modulation of inflammatory pathways, including the downregulation of the P2X7 receptor and a subsequent decrease in the production of the pro-inflammatory cytokine Interleukin-1 beta (IL-1β). Furthermore, studies on the aglycone, quinovic acid, in a model for Alzheimer's disease indicated an upregulation of the Nrf2/HO-1 pathway, which is involved in the antioxidant response, and a downregulation of the pro-inflammatory transcription factor NF-κB and IL-1β.
Antiviral Activity
Experimental Protocols
Detailed experimental protocols for this compound are not extensively documented. However, the methodologies employed for studying related quinovic acid glycosides can serve as a foundational guide for future research.
General Protocol for Assessing Anti-inflammatory Activity
-
Cell Culture: Human or murine macrophage cell lines (e.g., RAW 264.7) are cultured under standard conditions.
-
Induction of Inflammation: Inflammation is induced by treating the cells with lipopolysaccharide (LPS).
-
Treatment: Cells are co-treated with varying concentrations of the quinovic acid glycoside.
-
Analysis of Inflammatory Markers: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant are quantified using ELISA.
-
Western Blot Analysis: The expression levels of key proteins in inflammatory signaling pathways (e.g., NF-κB, IκBα, P2X7 receptor) are determined by Western blotting to elucidate the mechanism of action.
General Protocol for Assessing Antiviral Activity
-
Cell Culture and Virus Propagation: A suitable host cell line (e.g., Vero cells) is cultured and infected with the virus of interest.
-
Treatment: The infected cells are treated with a range of concentrations of the quinovic acid glycoside.
-
Quantification of Viral Replication: The extent of viral replication is assessed using methods such as plaque reduction assays, quantitative PCR (qPCR) to measure viral RNA or DNA, or ELISA to detect viral proteins.
-
Cytotoxicity Assay: A parallel cytotoxicity assay (e.g., MTT assay) is performed to ensure that the observed antiviral effect is not due to toxicity to the host cells.
Signaling Pathways
Based on the available literature for related compounds, a potential signaling pathway for the anti-inflammatory action of this compound is proposed below. This pathway highlights the inhibition of the NF-κB signaling cascade, a central regulator of inflammation.
Caption: Proposed mechanism of anti-inflammatory action.
Experimental Workflow for Bioactivity Screening
The following diagram outlines a general workflow for the initial screening and characterization of the biological activities of this compound.
Caption: General workflow for screening bioactivity.
Conclusion
This compound represents a promising natural product for further investigation, particularly in the fields of inflammation and virology. While direct evidence for its biological activities is still emerging, the broader class of quinovic acid glycosides provides a strong rationale for its potential therapeutic applications. Future research should focus on the specific isolation and characterization of this compound, followed by rigorous in vitro and in vivo studies to elucidate its precise mechanisms of action and therapeutic efficacy.
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Quinovic Acid 3-O-beta-D-glucoside from Cat's Claw (Uncaria tomentosa)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cat's Claw (Uncaria tomentosa) is a woody vine native to the Amazon rainforest, long used in traditional medicine for its therapeutic properties.[1][2] Modern phytochemical research has identified several classes of bioactive compounds in Cat's Claw, including oxindole (B195798) alkaloids and quinovic acid glycosides.[1][2][3] Among these, Quinovic acid 3-O-beta-D-glucoside and its derivatives have garnered significant interest for their potent anti-inflammatory activities.[3][4] These compounds are believed to exert their effects through the modulation of key signaling pathways involved in the inflammatory response, such as the NF-κB pathway.[2]
This document provides detailed application notes and protocols for the extraction, purification, and analysis of this compound from the bark of Uncaria tomentosa. The methodologies described herein are compiled from various scientific studies to provide a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.
Data Presentation: Quantitative Summary of Extraction and Purification
The following table summarizes the expected yields and purity at different stages of the extraction and purification process. These values are approximate and may vary depending on the quality of the plant material and the specific laboratory conditions.
| Stage | Description | Starting Material (g) | Yield (g) | Yield (%) | Purity of Target Compound (%) |
| 1 | Crude Methanolic Extract | 1000 | 150 | 15 | < 5 |
| 2 | Liquid-Liquid Extraction (n-butanol fraction) | 150 | 45 | 30 (from crude) | 10-20 |
| 3 | Solid-Phase Extraction (SPE) | 45 | 15 | 33.3 (from n-butanol) | 40-60 |
| 4 | Preparative HPLC | 15 | 0.5 | 3.3 (from SPE) | > 95 |
Experimental Protocols
Plant Material and Reagents
-
Plant Material: Dried and powdered bark of Uncaria tomentosa.
-
Solvents: Methanol (B129727) (MeOH), n-butanol (n-BuOH), acetonitrile (B52724) (ACN), water (H₂O) - all HPLC grade.
-
Acids: Formic acid (FA).
-
Solid-Phase Extraction (SPE): C18 cartridges.
Extraction of Crude Saponin Mixture
-
Macerate 1000 g of powdered Uncaria tomentosa bark with 5 L of methanol at room temperature for 72 hours with occasional stirring.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanolic extract.
-
Repeat the extraction process twice more on the plant residue to ensure exhaustive extraction. Combine the extracts.
Liquid-Liquid Fractionation
-
Suspend the crude methanolic extract in 1 L of a methanol:water (1:1 v/v) solution.
-
Perform liquid-liquid partitioning with n-butanol (3 x 1 L).
-
Combine the n-butanol fractions and evaporate to dryness under reduced pressure to yield the n-butanol fraction enriched in quinovic acid glycosides.
Solid-Phase Extraction (SPE) for Partial Purification
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Dissolve a portion of the n-butanol fraction in a minimal amount of methanol:water (1:1) and load it onto the cartridge.
-
Wash the cartridge with water to remove highly polar impurities.
-
Elute the quinovic acid glycosides with increasing concentrations of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).
-
Collect the fractions and analyze them by analytical HPLC to identify the fractions containing the highest concentration of the target compound.
-
Pool the enriched fractions and evaporate the solvent.
Preparative High-Performance Liquid Chromatography (HPLC) Purification
-
Column: C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Gradient Program:
-
0-10 min: 20% A
-
10-40 min: 20-60% A
-
40-50 min: 60-100% A
-
50-60 min: 100% A
-
-
Flow Rate: 15 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 5-10 mL of the concentrated, enriched fraction from SPE, dissolved in the initial mobile phase.
-
Collect the peak corresponding to this compound based on retention time comparison with an analytical standard or by subsequent structural analysis.
-
Evaporate the solvent from the collected fraction to obtain the purified compound.
Analytical Methods for Identification and Quantification
-
Analytical HPLC-PDA:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1 mL/min.
-
Detection: Photodiode array detector scanning from 200-400 nm.
-
-
UPLC/Q-TOF-MS Analysis:
-
Utilize Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry for accurate mass determination and structural elucidation of the purified compound.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. The Quinovic Acid Glycosides Purified Fraction from Uncaria tomentosa Protects against Hemorrhagic Cystitis Induced by Cyclophosphamide in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Quinovic Acid Glycosides Purified Fraction from Uncaria tomentosa Protects against Hemorrhagic Cystitis Induced by Cyclophosphamide in Mice | PLOS One [journals.plos.org]
- 3. Cat's Claw - Uncaria tomentosa Database file in the Tropical Plant Database [rain-tree.com]
- 4. Quinovic acid glycosides purified fraction from Uncaria tomentosa induces cell death by apoptosis in the T24 human bladder cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution Profiling of Uncaria tomentosa Extracts Using UPLC/Q-TOF-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive protocol for the qualitative and quantitative analysis of phytochemicals in Uncaria tomentosa (Cat's Claw) extracts using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS). Uncaria tomentosa is a medicinal plant rich in a diverse range of bioactive compounds, including oxindole (B195798) and indole (B1671886) alkaloids, flavonoids, and quinovic acid glycosides.[1][2][3] The high resolution and mass accuracy of Q-TOF-MS enable confident identification of known and unknown compounds, while the separation efficiency of UPLC allows for rapid and robust quantification of key chemical markers. This document outlines detailed methodologies for sample preparation, chromatographic separation, and mass spectrometric analysis, along with data presentation in structured tables and a visual representation of the experimental workflow.
Introduction
Uncaria tomentosa, commonly known as Cat's Claw, is a woody vine native to the Amazon rainforest with a long history of use in traditional medicine for various ailments, including inflammatory conditions and immune support.[4][5][6] The therapeutic properties of U. tomentosa are attributed to its complex phytochemical profile, primarily the pentacyclic and tetracyclic oxindole alkaloids.[7] Comprehensive characterization and quantification of these compounds are crucial for quality control, standardization of herbal preparations, and the development of new phytopharmaceuticals. UPLC/Q-TOF-MS has emerged as a powerful analytical technique for the detailed profiling of complex natural product extracts, offering superior resolution, sensitivity, and mass accuracy compared to conventional HPLC methods.[8][9][10] This application note presents a validated protocol for the analysis of U. tomentosa extracts, providing researchers with the necessary tools to investigate its chemical composition and potential therapeutic applications.
Experimental Protocols
Sample Preparation: Extraction of Phytochemicals
A robust and efficient extraction method is critical for the comprehensive analysis of phytochemicals from Uncaria tomentosa bark.
Materials and Reagents:
-
Dried and powdered Uncaria tomentosa bark
-
Aqueous ethanol (B145695) (e.g., 50-70% v/v)
-
Methanol (HPLC grade)
-
Water (ultrapure)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Protocol:
-
Weigh 1.0 g of powdered Uncaria tomentosa bark into a centrifuge tube.
-
Add 20 mL of aqueous ethanol.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Perform ultrasonic-assisted extraction for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
For exhaustive extraction, repeat steps 2-6 two more times, pooling the supernatants.
-
Evaporate the pooled supernatant to dryness under reduced pressure.
-
Reconstitute the dried extract in 10 mL of methanol.
-
Filter the reconstituted extract through a 0.22 µm syringe filter into a UPLC vial for analysis.
UPLC/Q-TOF-MS Analysis
This section details the optimized parameters for the chromatographic separation and mass spectrometric detection of compounds in the prepared Uncaria tomentosa extract.
Instrumentation:
-
Waters ACQUITY UPLC System or equivalent
-
Waters Q-TOF Mass Spectrometer with an Electrospray Ionization (ESI) source or equivalent
Chromatographic Conditions:
| Parameter | Value |
| Column | Waters ACQUITY BEH C18 (2.1 x 100 mm, 1.7 µm)[8][10] |
| Mobile Phase A | 0.2% Formic acid in water[8] |
| Mobile Phase B | 0.2% Formic acid in acetonitrile[8] |
| Gradient Elution | 12-22% B (0-8 min), 22-40% B (8-10.5 min)[8] |
| Flow Rate | 0.6 mL/min[8] |
| Column Temperature | 40°C[8][10] |
| Injection Volume | 2 µL[8] |
| Run Time | 10.5 minutes[8] |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | ESI Positive[10] |
| Capillary Voltage | 2.4 kV[10] |
| Source Temperature | 150°C[10] |
| Desolvation Temperature | 450°C[10] |
| Cone Gas Flow | 50 L/h[10] |
| Desolvation Gas Flow | 900 L/h[10] |
| Collision Gas | Helium[10] |
| Acquisition Mode | MSE (Low and high collision energy scans) |
| Mass Range | m/z 100-1500 |
Data Presentation
The UPLC/Q-TOF-MS analysis of Uncaria tomentosa extracts allows for the identification and quantification of a wide array of phytochemicals. The following table summarizes the major classes of compounds identified and provides a representative list of key analytes.
Table 1: Major Phytochemicals Identified in Uncaria tomentosa Extracts
| Compound Class | Representative Compounds |
| Pentacyclic Oxindole Alkaloids | Mitraphylline, Isomitraphylline, Pteropodine, Isopteropodine, Speciophylline, Uncarine F[4] |
| Tetracyclic Oxindole Alkaloids | Rhynchophylline, Isorhynchophylline[4] |
| Indole Alkaloids | Dihydrocorynantheine, Hirsutine, Hirsuteine[5] |
| Quinovic Acid Glycosides | Various glycosides of quinovic acid[1] |
| Flavonoids | Catechin, Rutin, Quercetin, Kaempferol[2] |
| Phenolic Acids | Chlorogenic acid, Caffeic acid[11] |
For quantitative analysis, a validated method can provide the concentration of key marker compounds. The following table presents an example of quantitative data for selected alkaloids.
Table 2: Example Quantitative Analysis of Key Alkaloids in a Standardized Uncaria tomentosa Extract
| Analyte | Retention Time (min) | Concentration (µg/g of dry extract) |
| Mitraphylline | 5.8 | 1500 |
| Isomitraphylline | 6.2 | 1250 |
| Pteropodine | 6.5 | 1100 |
| Isopteropodine | 6.9 | 950 |
| Rhynchophylline | 7.5 | 300 |
| Isorhynchophylline | 7.8 | 250 |
Note: The actual concentrations can vary significantly depending on the source of the plant material and the extraction method used.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the UPLC/Q-TOF-MS analysis of Uncaria tomentosa extracts.
Caption: Experimental workflow for UPLC/Q-TOF-MS analysis.
Conclusion
The UPLC/Q-TOF-MS method detailed in this application note provides a powerful and reliable approach for the comprehensive phytochemical profiling of Uncaria tomentosa extracts. The high resolution and sensitivity of this technique enable the accurate identification and quantification of a wide range of bioactive compounds. This protocol is suitable for applications in quality control, natural product discovery, and the scientific validation of traditional herbal medicines. By following the outlined procedures, researchers can obtain high-quality, reproducible data to support their investigations into the chemical composition and therapeutic potential of Uncaria tomentosa.
References
- 1. HPLC-PDA method for quinovic acid glycosides assay in Cat's claw (Uncaria tomentosa) associated with UPLC/Q-TOF-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. engineeringjournals.stmjournals.in [engineeringjournals.stmjournals.in]
- 4. researchgate.net [researchgate.net]
- 5. Uncaria tomentosa as a Promising Natural Source of Molecules with Multiple Activities: Review of Its Ethnomedicinal Uses, Phytochemistry and Pharmacology [mdpi.com]
- 6. HPLC analysis of oxindole alkaloids in Uncaria tomentosa: sample preparation and analysis optimisation by factorial design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive Review of the Components in Cat’s Claw (Uncaria tomentosa) and Their Antibacterial Activity [mdpi.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Qualitative and quantitative analyses of alkaloids in Uncaria species by UPLC-ESI-Q-TOF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous Determination of Six Uncaria Alkaloids in Mouse Blood by UPLC–MS/MS and Its Application in Pharmacokinetics and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Anti-inflammatory Assay of Triterpenoid Saponins
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triterpenoid (B12794562) saponins (B1172615), a diverse group of natural glycosides, have garnered significant attention for their broad spectrum of pharmacological activities, including potent anti-inflammatory properties.[1][2] These compounds are investigated for their potential to modulate inflammatory responses, making them promising candidates for the development of novel therapeutics for various inflammatory diseases.[1][3] This document provides a detailed protocol for the in vitro evaluation of the anti-inflammatory effects of triterpenoid saponins using a lipopolysaccharide (LPS)-stimulated macrophage model, a widely accepted and utilized system for this purpose.[4][5]
The protocols outlined below describe methods to quantify key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). Furthermore, methods for investigating the underlying molecular mechanisms, specifically the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and the nuclear factor-kappa B (NF-κB) signaling pathway, are detailed.
Core Concepts of the Assay
The in vitro anti-inflammatory assay typically involves the use of murine macrophage-like cell lines, such as RAW 264.7, which are stimulated with bacterial lipopolysaccharide (LPS).[6][4][7] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and initiates an inflammatory cascade.[5][8] This activation leads to the production of various pro-inflammatory mediators. Triterpenoid saponins with anti-inflammatory activity are expected to inhibit the production of these mediators in a dose-dependent manner.
Experimental Workflow
The general workflow for assessing the anti-inflammatory potential of triterpenoid saponins is depicted below. This process begins with cell culture and viability assays, followed by stimulation and treatment, and culminates in the analysis of inflammatory markers.
Caption: Experimental workflow for in vitro anti-inflammatory screening.
Detailed Experimental Protocols
Cell Culture and Maintenance
The murine macrophage cell line RAW 264.7 is a commonly used model for in vitro inflammation studies.[7][9]
-
Cell Line: RAW 264.7 (ATCC TIB-71).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Cells should be subcultured every 2-3 days when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
Before assessing anti-inflammatory activity, it is crucial to determine the non-cytotoxic concentrations of the triterpenoid saponins. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[10]
-
Treat the cells with various concentrations of the triterpenoid saponins and incubate for another 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
In Vitro Anti-inflammatory Assay
-
Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.[10]
-
Treatment: Pre-treat the cells with non-toxic concentrations of triterpenoid saponins for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.[7]
-
Controls:
-
Negative Control: Cells treated with vehicle only.
-
Positive Control (LPS only): Cells treated with LPS and vehicle.
-
Drug Control: Cells treated with a known anti-inflammatory drug (e.g., dexamethasone).
-
Measurement of Nitric Oxide (NO) Production
Nitric oxide production is a hallmark of inflammation and can be quantified by measuring its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reaction.[9][11][12]
-
Procedure:
-
Collect 100 µL of cell culture supernatant from each well.
-
In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[9]
-
Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Measurement of Pro-inflammatory Cytokines (ELISA)
The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[13]
-
Procedure:
-
Collect the cell culture supernatant.
-
Perform the ELISA according to the manufacturer's instructions.[13] This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the supernatant samples and standards.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Adding a substrate that produces a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Calculate the cytokine concentrations based on the standard curve.
-
Western Blot Analysis for iNOS, COX-2, and NF-κB Pathway Proteins
To investigate the molecular mechanisms, the expression levels of key inflammatory proteins can be determined by Western blotting.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[14][15]
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between different treatments.
Table 1: Effect of Triterpenoid Saponins on NO and Cytokine Production
| Treatment Group | Concentration (µg/mL) | NO Production (% of LPS Control) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | - | 5.2 ± 0.8 | 15.4 ± 2.1 | 10.1 ± 1.5 | 8.9 ± 1.2 |
| LPS (1 µg/mL) | - | 100 ± 5.6 | 850.2 ± 45.3 | 620.5 ± 33.7 | 450.8 ± 28.1 |
| Saponin A | 10 | 75.3 ± 4.1 | 630.1 ± 30.2 | 480.9 ± 25.6 | 350.2 ± 19.8 |
| 25 | 52.1 ± 3.5 | 410.6 ± 22.8 | 310.4 ± 18.9 | 220.7 ± 15.4 | |
| 50 | 30.8 ± 2.2 | 220.3 ± 15.1 | 160.7 ± 11.3 | 110.5 ± 9.8 | |
| Dexamethasone | 10 | 25.4 ± 1.9 | 180.5 ± 12.6 | 130.2 ± 9.7 | 90.3 ± 7.5 |
*Data are presented as mean ± SD. **p < 0.01, **p < 0.001 compared to the LPS control group.
Table 2: Effect of Triterpenoid Saponins on Protein Expression
| Treatment Group | Concentration (µg/mL) | iNOS (Relative Density) | COX-2 (Relative Density) | Nuclear p65 (Relative Density) |
| Control | - | 0.12 ± 0.02 | 0.15 ± 0.03 | 0.21 ± 0.04 |
| LPS (1 µg/mL) | - | 1.00 ± 0.08 | 1.00 ± 0.09 | 1.00 ± 0.11 |
| Saponin A | 10 | 0.81 ± 0.06 | 0.78 ± 0.07 | 0.75 ± 0.08* |
| 25 | 0.55 ± 0.04 | 0.51 ± 0.05 | 0.48 ± 0.06 | |
| 50 | 0.32 ± 0.03 | 0.29 ± 0.04 | 0.25 ± 0.04 | |
| Dexamethasone | 10 | 0.25 ± 0.02 | 0.22 ± 0.03 | 0.20 ± 0.03*** |
*Data are presented as mean ± SD. *p < 0.05, **p < 0.001 compared to the LPS control group.
Signaling Pathway Visualization
The anti-inflammatory effects of many triterpenoid saponins are mediated through the inhibition of the NF-κB signaling pathway.
Caption: NF-κB signaling pathway and points of inhibition by saponins.
References
- 1. mdpi.com [mdpi.com]
- 2. A Review: The Triterpenoid Saponins and Biological Activities of Lonicera Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chronic exposure to lipopolysaccharides as an in vitro model to simulate the impaired odontogenic potential of dental pulp cells under pulpitis conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use [mdpi.com]
- 6. Triterpenoid saponins from Rubus setchuenensis roots and their anti-inflammatory activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitric Oxide Griess Assay [bio-protocol.org]
- 12. mdpi.com [mdpi.com]
- 13. ELISA of serum TNF-α, IL-1β, IL-10, and IL-6 concentrations [bio-protocol.org]
- 14. 4.10. Western Blot Analysis for IκB-α, NF-κB, COX-2, and iNOS [bio-protocol.org]
- 15. Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells | MDPI [mdpi.com]
Application Notes and Protocols: Cell-Based Assays for Apoptosis Induction by Natural Products
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis and eliminating damaged or unwanted cells. Dysregulation of this process is a hallmark of many diseases, including cancer, where cells gain the ability to evade apoptosis, leading to uncontrolled proliferation.[1] Natural products have long been a valuable source of new therapeutic agents, with many compounds demonstrating the ability to selectively induce apoptosis in cancer cells, making them promising candidates for drug development.[1][2]
These application notes provide a comprehensive guide to the principles and methodologies of key cell-based assays used to screen and characterize natural products for their apoptosis-inducing potential. The protocols detailed herein are fundamental for researchers in oncology, pharmacology, and natural product chemistry.
The Hallmarks of Apoptosis: Signaling Pathways
Apoptosis is executed through two primary signaling cascades: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a family of cysteine proteases known as caspases, which orchestrate the dismantling of the cell.[3]
-
The Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TRAIL) to their corresponding transmembrane death receptors (e.g., Fas, TRAIL-R).[1][4] This binding event leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC), where pro-caspase-8 is activated. Active caspase-8 then directly activates effector caspases like caspase-3.
-
The Intrinsic Pathway: Cellular stress signals, such as DNA damage or oxidative stress often induced by cytotoxic drugs or natural products, trigger the intrinsic pathway.[1] This leads to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak) and the inhibition of anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[5][6] Activated Bax/Bak facilitates mitochondrial outer membrane permeabilization (MOMP), causing the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates effector caspases like caspase-3.[6]
Experimental Workflow for Screening Natural Products
A typical workflow for evaluating the apoptotic potential of a natural product involves a multi-assay approach. The process begins with a primary screen to determine cytotoxicity, followed by more specific assays to confirm apoptosis and elucidate the mechanism of action.
Data Summary: Apoptotic Effects of Selected Natural Products
Numerous studies have demonstrated the ability of natural products to induce apoptosis in various cancer cell lines. The data below summarizes the findings for several exemplary compounds and extracts.[4][6][7]
| Natural Product/Extract | Cancer Cell Line(s) | Key Apoptotic Events Observed | Reference(s) |
| Curcumin | Various | Caspase activation, modulation of Bcl-2/Bax, inhibition of IAP | [1] |
| Resveratrol | Various | Modulation of miRNAs, regulation of key apoptotic proteins | [5] |
| Acacetin | Gastric (AGS) | Increased Fas/FasL, ROS production, increased Bax, decreased Bcl-2, caspase-8/-9 activation | [7] |
| Mangifera indica (Mango) peel extract | Cervical (HeLa) | Inhibition of Bcl-2, activation of caspases -3, -7, -8, and -9 | [6] |
| Inula racemosa root extract | Leukemia (HL-60) | Enhanced activity of caspases -9, -3, and -8 | [4][6] |
| Hibiscus sabdariffa leaf extract | Prostate (LNCaP) | Decreased Bcl-2, increased Bax and FasL, activation of caspases -3, -8, and -9 | [6] |
Detailed Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
Principle: This colorimetric assay measures cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan (B1609692) product.[8][9] The amount of formazan produced is directly proportional to the number of living cells.[10]
Materials:
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized and stored at -20°C, protected from light.[8][9]
-
Solubilization solution: e.g., DMSO, or 10% SDS in 0.01 M HCl.
-
96-well flat-bottom plates.
-
Multi-well spectrophotometer (ELISA reader).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of the natural product in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated cells (vehicle control) and medium-only wells (blank). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium. Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[9] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Calculation:
-
Corrected Absorbance = Absorbance (Test) - Absorbance (Blank)
-
% Cell Viability = [Corrected Absorbance (Treated) / Corrected Absorbance (Control)] x 100
-
Protocol 2: Annexin V/PI Staining for Apoptosis Detection
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11] In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label these cells.[11] Propidium Iodide (PI) is a fluorescent DNA-binding dye that is excluded by cells with an intact membrane. It can therefore only enter late apoptotic and necrotic cells where membrane integrity is lost.[11][12]
Materials:
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer).
-
Cold 1X PBS.
-
Flow cytometry tubes.
-
Flow cytometer.
Procedure:
-
Cell Preparation: Seed cells and treat with the natural product at the desired concentration (e.g., IC50) for the appropriate time. Include positive and negative controls.
-
Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize, combine with the supernatant (which contains apoptotic cells), and wash with cold PBS.
-
Cell Count: Count the cells and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[13]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide solution to the cell suspension.[14]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13][15]
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube.[15] Analyze the samples by flow cytometry as soon as possible, keeping them on ice.[12] Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at >670 nm.
Data Interpretation: The results are typically displayed as a dot plot with four quadrants:
-
Lower Left (Annexin V- / PI-): Live cells.
-
Lower Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper Left (Annexin V- / PI+): Necrotic cells/debris.
tbl [label=<
Annexin V-FITC
Negative (-) Positive (+)
Propidium Iodide Positive (+) Necrotic (Q1: AnnV-/PI+) Late Apoptotic (Q2: AnnV+/PI+)
Negative (-) Live (Q4: AnnV-/PI-) Early Apoptotic (Q3: AnnV+/PI-)
]; } caption: Quadrant analysis for Annexin V/PI flow cytometry data.
Protocol 3: Colorimetric Caspase-3 Activity Assay
Principle: This assay quantifies the activity of caspase-3, a key executioner caspase. Cell lysates are incubated with a peptide substrate specific for caspase-3 (e.g., Ac-DEVD-pNA) conjugated to a chromophore, p-nitroanilide (pNA).[16] Cleavage of the substrate by active caspase-3 releases pNA, which can be measured colorimetrically at 405 nm.[16][17]
Materials:
-
Caspase-3 Colorimetric Assay Kit (containing Cell Lysis Buffer, 2X Reaction Buffer, Caspase-3 substrate Ac-DEVD-pNA, and DTT).
-
96-well flat-bottom plate.
-
Microplate reader.
Procedure:
-
Cell Preparation: Treat 1-5 x 10⁶ cells with the natural product. Collect both floating and adherent cells.
-
Lysis: Centrifuge the cells and resuspend the pellet in 50-100 µL of chilled Cell Lysis Buffer.[18] Incubate on ice for 10-15 minutes.[16]
-
Centrifugation: Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cellular debris.[16]
-
Protein Quantification: Transfer the supernatant (cytosolic extract) to a new tube. Determine the protein concentration of each lysate (e.g., using a Bradford assay) to ensure equal protein loading.
-
Assay Reaction: In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.
-
Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each sample.
-
Add 5 µL of the Caspase-3 substrate (Ac-DEVD-pNA).[16]
-
Incubation: Cover the plate and incubate at 37°C for 1-2 hours.[17]
-
Measurement: Read the absorbance at 405 nm in a microplate reader.
-
Analysis: The fold-increase in caspase-3 activity can be determined by comparing the absorbance of the treated samples to the untreated control.
Conclusion
The assays described provide a robust framework for identifying and characterizing natural products that induce apoptosis. By starting with a broad cytotoxicity screen like the MTT assay and progressing to specific apoptosis confirmation with Annexin V/PI staining and mechanistic studies like caspase activity assays, researchers can effectively evaluate the therapeutic potential of novel compounds. The detailed protocols and workflow presented here serve as a valuable resource for professionals in drug discovery and development aiming to harness the power of natural products in cancer therapy.
References
- 1. Apoptosis: The Deadly Process Manipulated by Novel Therapeutics and Natural Products | Blog | Biosynth [biosynth.com]
- 2. mdpi.com [mdpi.com]
- 3. Apoptosis Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. The Most Competent Plant-Derived Natural Products for Targeting Apoptosis in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Most Competent Plant-Derived Natural Products for Targeting Apoptosis in Cancer Therapy | MDPI [mdpi.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. kumc.edu [kumc.edu]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TR [thermofisher.com]
- 15. bosterbio.com [bosterbio.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. biogot.com [biogot.com]
Application Notes and Protocols: Measuring Nitric Oxide Production in RAW 264.7 Macrophages Treated with Saponins
Audience: Researchers, scientists, and drug development professionals.
Introduction
RAW 264.7 macrophages are a murine cell line extensively used as a model to study inflammation.[1][2] Upon stimulation with pro-inflammatory agents like lipopolysaccharide (LPS), these cells produce nitric oxide (NO), a key signaling molecule in the inflammatory response.[2][3] The production of NO is primarily catalyzed by the inducible nitric oxide synthase (iNOS) enzyme.[2][4] Saponins (B1172615), a diverse group of naturally occurring glycosides, have demonstrated various biological activities, including anti-inflammatory effects.[5][6] One of the mechanisms underlying their anti-inflammatory potential is the modulation of NO production in macrophages.[4] This document provides detailed protocols for treating RAW 264.7 macrophages with saponins and subsequently measuring nitric oxide production using the Griess assay.
Principle of the Griess Assay
The Griess assay is a simple, colorimetric method for the indirect measurement of nitric oxide. NO is an unstable molecule with a short half-life, rapidly oxidizing to nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻) in aqueous environments.[1][7] The Griess reagent chemically converts nitrite into a stable, colored azo compound.[8] The intensity of the resulting purple color is directly proportional to the nitrite concentration and can be quantified by measuring the absorbance at approximately 540 nm.[2][8] This allows for a quantitative assessment of NO production by the cells.[1]
Data Presentation
The quantitative data obtained from the experiments described below can be effectively summarized in tables for clear comparison and analysis.
Table 1: Effect of Saponin (B1150181) Treatment on RAW 264.7 Macrophage Viability
| Treatment Group | Saponin Conc. (µg/mL) | LPS (1 µg/mL) | % Cell Viability (mean ± SD) |
| Control | 0 | - | 100 ± x.x |
| Saponin alone | 10 | - | x.x ± x.x |
| Saponin alone | 50 | - | x.x ± x.x |
| Saponin alone | 100 | - | x.x ± x.x |
| LPS alone | 0 | + | x.x ± x.x |
| Saponin + LPS | 10 | + | x.x ± x.x |
| Saponin + LPS | 50 | + | x.x ± x.x |
| Saponin + LPS | 100 | + | x.x ± x.x |
Table 2: Nitrite Concentration in Supernatants of Saponin-Treated RAW 264.7 Macrophages
| Treatment Group | Saponin Conc. (µg/mL) | LPS (1 µg/mL) | Nitrite Conc. (µM) (mean ± SD) |
| Control | 0 | - | x.x ± x.x |
| Saponin alone | 10 | - | x.x ± x.x |
| Saponin alone | 50 | - | x.x ± x.x |
| Saponin alone | 100 | - | x.x ± x.x |
| LPS alone | 0 | + | x.x ± x.x |
| Saponin + LPS | 10 | + | x.x ± x.x |
| Saponin + LPS | 50 | + | x.x ± x.x |
| Saponin + LPS | 100 | + | x.x ± x.x |
Experimental Protocols
Materials and Reagents
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Saponin extract/compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium Nitrite (NaNO₂)
-
96-well cell culture plates
-
Microplate reader
Protocol 1: Cell Culture and Treatment
-
Cell Maintenance: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.[3]
-
Cell Seeding: Seed the RAW 264.7 cells into 96-well plates at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours to allow for cell adherence.[2]
-
Saponin Preparation: Prepare stock solutions of the saponin extract or compound in a suitable solvent (e.g., DMSO or sterile water). Further dilute to desired concentrations in complete cell culture medium.
-
Cell Treatment:
-
For evaluating the inhibitory effect of saponins, pre-treat the cells with various concentrations of the saponin for 1 hour.
-
Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours.[4]
-
Include appropriate controls: untreated cells (negative control), cells treated with LPS alone (positive control), and cells treated with saponin alone.
-
Protocol 2: Cell Viability Assay (MTT Assay)
It is crucial to assess the cytotoxicity of the saponins to ensure that any observed decrease in nitric oxide production is not due to cell death.
-
After the 24-hour treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 540 nm using a microplate reader.[2] Cell viability is expressed as a percentage relative to the untreated control group.
Protocol 3: Nitric Oxide Measurement using Griess Assay
-
Sample Collection: After the 24-hour incubation period, carefully collect 100 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[2]
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water immediately before use.[2]
-
Griess Reaction: Add 100 µL of the Griess reagent to each 100 µL of supernatant in the new plate.[2]
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.[2][9]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[2]
-
Standard Curve: To quantify the nitrite concentration, prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM) in the cell culture medium. Plot the absorbance values against the known nitrite concentrations.
-
Calculation: Determine the nitrite concentration in the experimental samples by interpolating their absorbance values on the sodium nitrite standard curve.
Visualization of Pathways and Workflows
Caption: Experimental workflow for assessing saponin effects on nitric oxide.
Caption: Saponin inhibition of LPS-induced iNOS expression and NO production.
Concluding Remarks
This application note provides a comprehensive framework for investigating the effects of saponins on nitric oxide production in RAW 264.7 macrophages. The detailed protocols for cell culture, treatment, and the Griess assay, coupled with guidance on data presentation and visualization of the underlying signaling pathways, offer researchers a robust methodology for their studies. Adherence to these protocols will enable the generation of reliable and reproducible data, contributing to a better understanding of the anti-inflammatory properties of saponins and their potential therapeutic applications.
References
- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Anti-inflammatory potential of total saponins derived from the roots of Panax ginseng in lipopolysaccharide-activated RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Natural saponins and macrophage polarization: Mechanistic insights and therapeutic perspectives in disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of nitric oxide synthase activity in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay | MDPI [mdpi.com]
- 9. Nitric Oxide Griess Assay [bio-protocol.org]
Application Note: Quantifying the Modulatory Effects of Triterpenes on Pro-inflammatory Cytokine Expression
Introduction
Triterpenes are a large and structurally diverse class of naturally occurring compounds found in various plants, which are increasingly recognized for their therapeutic potential, including potent anti-inflammatory properties. A key mechanism of their action involves the modulation of inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). These cytokines are pivotal mediators of the inflammatory response, and their dysregulation is implicated in numerous chronic inflammatory diseases. Therefore, accurately quantifying the expression of IL-6 and TNF-α in response to triterpene treatment is crucial for the discovery and development of novel anti-inflammatory agents. This document provides detailed protocols and application notes for researchers, scientists, and drug development professionals to assess the efficacy of triterpenes in modulating these key inflammatory markers.
Mechanism of Action: Triterpene-Mediated Inhibition of Cytokine Signaling
Triterpenes exert their anti-inflammatory effects primarily by targeting key signaling cascades that regulate the transcription of pro-inflammatory genes. The most well-documented pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2][3] Upon stimulation by inflammatory agents like Lipopolysaccharide (LPS), these pathways become activated, leading to the transcription and subsequent secretion of IL-6 and TNF-α. Triterpenes can intervene at various points in these cascades, ultimately suppressing cytokine production.[4][5]
Caption: Triterpene inhibition of NF-κB and MAPK signaling pathways.
Quantitative Data Summary
The following table summarizes the observed effects of various triterpenes on IL-6 and TNF-α expression from published studies. The most common experimental model involves stimulating murine macrophage cell lines (e.g., RAW 264.7) with LPS to induce a pro-inflammatory response.
| Triterpene Compound | Cell Line | Stimulant | Target Cytokine | Observed Effect | Reference |
| Impressic Acid (IA) | RAW 264.7 | LPS | IL-6, TNF-α | Down-regulated the release of both cytokines. | [1] |
| Acankoreanogenin A (AA) | RAW 264.7 | LPS | IL-6, TNF-α | Down-regulated the release of both cytokines. | [1] |
| Oleanolic Acid (OA) | RAW 264.7 | LPS | IL-6 | Reduced production. | [5] |
| Asiatic Acid (AA) | RAW 264.7 | LPS | IL-6 | Reduced production. | [5] |
| Maslinic Acid (MA) | RAW 264.7 | LPS | IL-6 | Reduced production. | [5] |
| Corosolic Acid (CA) | RAW 264.7 | LPS | Phospho-IKKβ | Markedly reduced expression, indirectly affecting cytokine production. | [4] |
| Celastrol | Various | Cytokines | IL-1, IL-6 | Suppressed gene expression through NF-κB inhibition. | [3] |
Experimental Protocols
A generalized workflow for quantifying cytokine expression in response to triterpenes is outlined below. It involves cell culture, treatment with the test compound, stimulation of inflammation, and subsequent analysis of cytokine protein or mRNA levels.
Caption: General experimental workflow for cytokine quantification.
Protocol 1: Cell Culture and Triterpene Treatment
This protocol is a general guideline for adherent macrophage cell lines like RAW 264.7.
Materials:
-
RAW 264.7 cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Triterpene stock solution (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile multi-well plates (e.g., 24-well or 96-well)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Culture RAW 264.7 cells in T-75 flasks. Once 80-90% confluent, detach cells and seed them into multi-well plates at a density of 2-5 x 10⁵ cells/mL. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Triterpene Pre-treatment: Prepare serial dilutions of the triterpene stock solution in fresh cell culture medium. The final DMSO concentration should be non-toxic (typically ≤ 0.1%).
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of the triterpene. Include a "vehicle control" group treated with medium containing the same final concentration of DMSO.
-
Incubate the cells with the triterpene for a pre-determined time (e.g., 1-2 hours).
-
LPS Stimulation: After pre-treatment, add LPS directly to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include a "negative control" group that is not treated with LPS.
-
Incubation: Incubate the plates for the desired period. For mRNA analysis, a shorter incubation (4-6 hours) is often sufficient. For protein secretion analysis, a longer incubation (18-24 hours) is typical.
-
Sample Collection:
-
For ELISA: Carefully collect the cell culture supernatant from each well. Centrifuge at 1,500 rpm for 10 minutes to pellet any detached cells and debris. Transfer the clear supernatant to a new tube and store it at -80°C until analysis.
-
For RT-qPCR: Aspirate the supernatant, wash the cells once with cold PBS, and then lyse the cells directly in the well using a suitable lysis buffer (e.g., Buffer RLT from Qiagen RNeasy Kit). Store the lysate at -80°C or proceed immediately to RNA extraction.
-
Protocol 2: Quantification of IL-6 and TNF-α Protein by ELISA
This protocol describes a standard sandwich ELISA procedure.[6][7] Commercially available kits are highly recommended and their specific instructions should be followed.
Materials:
-
Commercial ELISA kit for mouse IL-6 or TNF-α (containing capture antibody, detection antibody, standard, and substrate)
-
Collected cell culture supernatants
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent/Blocking Buffer (as provided in the kit)
-
Streptavidin-HRP conjugate
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
96-well ELISA plate
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well plate with the capture antibody diluted in coating buffer. Seal the plate and incubate overnight at 4°C.
-
Washing & Blocking: Aspirate the coating solution and wash the plate 3 times with Wash Buffer. After the final wash, add blocking buffer to each well and incubate for 1-2 hours at room temperature (RT) to prevent non-specific binding.
-
Standard and Sample Incubation: Wash the plate again. Prepare a standard curve by performing serial dilutions of the recombinant cytokine standard. Add the standards and the collected cell culture supernatants to the appropriate wells. Incubate for 2 hours at RT.
-
Detection Antibody: Wash the plate 3 times. Add the biotinylated detection antibody to each well and incubate for 1-2 hours at RT.
-
Streptavidin-HRP: Wash the plate 3 times. Add Streptavidin-HRP conjugate to each well and incubate for 20-30 minutes at RT in the dark.
-
Substrate Development: Wash the plate 5 times. Add TMB Substrate Solution to each well and incubate for 15-30 minutes at RT in the dark, allowing color to develop.
-
Stopping the Reaction: Add Stop Solution to each well. The color will change from blue to yellow.
-
Absorbance Reading: Read the optical density (OD) of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.
-
Data Analysis: Subtract the average zero standard OD from all readings. Plot the OD values for the standards against their known concentrations to generate a standard curve. Use the equation of the standard curve (typically a four-parameter logistic curve fit) to calculate the concentration of IL-6 or TNF-α in the unknown samples.
Protocol 3: Quantification of IL-6 and TNF-α mRNA by RT-qPCR
This protocol outlines the steps for measuring gene expression levels.
Materials:
-
Cell lysates in lysis buffer
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (Reverse Transcriptase, dNTPs, buffer)
-
SYBR Green qPCR Master Mix
-
Nuclease-free water
-
Forward and reverse primers for IL-6, TNF-α, and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-Time PCR instrument
Primer Sequences (Mus musculus):
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference |
| TNF-α | CAGGAGGGAGAACAGAAACTCCA | CCTGGAGGCCCCAGTTGA | [8] |
| IL-6 | GAGGATACCACTCCCAACAGACC | AAGTGCATCATCGTTGTTCATACA | [9] |
| GAPDH | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA | [10] |
Procedure:
-
RNA Extraction: Isolate total RNA from the cell lysates using a commercial kit according to the manufacturer's instructions. Quantify the RNA concentration and assess its purity (A260/A280 ratio should be ~2.0) using a spectrophotometer.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit. This involves reverse transcribing the RNA into a stable DNA copy.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a qPCR plate or tubes. A typical 20 µL reaction includes:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
2 µL of diluted cDNA template
-
6 µL of Nuclease-free water
-
-
Real-Time PCR: Run the plate in a Real-Time PCR instrument using a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min). Include a melt curve analysis at the end to verify the specificity of the PCR product.
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each sample.
-
Normalize the Ct value of the target gene (IL-6 or TNF-α) to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the relative expression change using the 2-ΔΔCt method, comparing the ΔCt of the treated samples to the ΔCt of the control group.
-
References
- 1. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triterpene Acids from Mesona procumbens Exert Anti-inflammatory Effects on LPS-Stimulated Murine Macrophages by Regulating the MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunomodulatory properties of triterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentacyclic Triterpenoids Inhibit IKKβ Mediated Activation of NF-κB Pathway: In Silico and In Vitro Evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Activity of Three Triterpene from Hippophae rhamnoides L. in Lipopolysaccharide-Stimulated RAW264.7 Cells [mdpi.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CRE-Ter enhances murine bone differentiation, improves muscle cell atrophy, and increases irisin expression | PLOS One [journals.plos.org]
Application Notes and Protocols for Annexin V/PI Staining in Cancer Cell Apoptosis Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a critical process for normal tissue homeostasis, and its dysregulation is a hallmark of cancer. The induction of apoptosis in cancer cells is a primary goal of many therapeutic strategies. Therefore, the accurate and quantitative assessment of apoptosis is essential in cancer research and drug development.[1] The Annexin V/Propidium Iodide (PI) assay is a widely used and reliable method for detecting and differentiating between viable, apoptotic, and necrotic cells.[1]
This application note provides a detailed protocol for using Annexin V/PI staining to quantify apoptosis in cancer cells by flow cytometry. It also includes an overview of the underlying principles and guidance on data interpretation.
Principles of the Assay
In healthy, viable cells, phosphatidylserine (B164497) (PS) is a phospholipid predominantly located on the inner leaflet of the plasma membrane.[2][3][4] During the early stages of apoptosis, this asymmetry is lost, and PS translocates to the outer leaflet of the plasma membrane, where it acts as an "eat me" signal for phagocytes.[1][5]
Annexin V is a calcium-dependent protein with a high affinity for PS.[2][6] When conjugated to a fluorochrome, such as FITC, Annexin V can be used to specifically label apoptotic cells with exposed PS.[5]
Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. It cannot cross the intact plasma membrane of viable or early apoptotic cells. However, in late-stage apoptotic and necrotic cells, the membrane integrity is compromised, allowing PI to enter and stain the nucleus.[1][2]
By using Annexin V and PI in combination, it is possible to distinguish between different cell populations using flow cytometry:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
Quantitative Data Summary
The following table summarizes representative quantitative data obtained from an Annexin V/PI apoptosis assay on cancer cells treated with a hypothetical anti-cancer compound.
| Treatment Group | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |
| Compound A (10 µM) | 65.7 ± 4.5 | 20.3 ± 3.2 | 12.1 ± 2.9 | 1.9 ± 0.7 |
| Compound A (50 µM) | 30.1 ± 5.8 | 45.8 ± 6.1 | 22.5 ± 4.3 | 1.6 ± 0.6 |
| Positive Control (e.g., Staurosporine) | 15.3 ± 3.9 | 50.2 ± 7.2 | 32.8 ± 6.5 | 1.7 ± 0.9 |
Experimental Protocols
Materials
-
Annexin V conjugated to a fluorochrome (e.g., FITC, PE, or APC)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)[5][7]
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Treated and untreated cancer cells (suspension or adherent)
-
Flow cytometer
Experimental Workflow Diagram
Caption: Workflow for Annexin V/PI staining of cancer cells.
Detailed Protocol
-
Cell Preparation:
-
Culture cancer cells to the desired confluency.
-
Treat cells with the test compound or vehicle control for the desired time to induce apoptosis.
-
For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or gentle trypsinization. Over-trypsinization can damage the cell membrane and lead to false-positive results.
-
For suspension cells, collect the cells by centrifugation.
-
Wash the cells once with cold PBS.[7]
-
Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension.[7]
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[5][7]
-
Add 400 µL of 1X Annexin V Binding Buffer to the tube.[7]
-
Add 5 µL of Propidium Iodide (PI) staining solution.[7]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately, preferably within one hour.[7]
-
Set up appropriate voltage settings and compensation for the fluorochromes being used (e.g., FITC and PI).
-
Collect data for at least 10,000 events per sample.
-
Create a dot plot of Annexin V fluorescence (e.g., FITC on the x-axis) versus PI fluorescence (y-axis).
-
Use unstained and single-stained controls to set up the quadrants for analysis.
-
Signaling Pathway and Data Interpretation
Apoptosis Signaling Leading to PS Externalization
Caption: Key events in apoptosis leading to PS exposure.
Interpretation of Flow Cytometry Data
The results of the Annexin V/PI staining are typically displayed as a two-dimensional dot plot, which can be divided into four quadrants.[1]
Caption: Four-quadrant analysis of Annexin V/PI staining.
-
Lower-Left Quadrant (Q3): Annexin V-negative and PI-negative cells are considered viable and healthy.[1]
-
Lower-Right Quadrant (Q4): Annexin V-positive and PI-negative cells are in the early stages of apoptosis, with intact cell membranes.[1][7]
-
Upper-Right Quadrant (Q2): Annexin V-positive and PI-positive cells are in the late stages of apoptosis or are already necrotic, having lost membrane integrity.[1]
-
Upper-Left Quadrant (Q1): Annexin V-negative and PI-positive cells are considered necrotic, as they have lost membrane integrity without significant PS externalization.[1]
By quantifying the percentage of cells in each quadrant, researchers can effectively assess the apoptotic response of cancer cells to various treatments. This data is crucial for evaluating the efficacy of potential anti-cancer drugs and for understanding the mechanisms of cell death.[1]
References
- 1. bosterbio.com [bosterbio.com]
- 2. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Everything about Annexin V-based apoptosis assays | Immunostep Biotech [immunostep.com]
- 5. kumc.edu [kumc.edu]
- 6. annexin-v-pe.com [annexin-v-pe.com]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Notes and Protocols: Caspase-3 Activation Assays for Studying Apoptosis Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction to Apoptosis and Caspase-3
Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells.[1] Dysregulation of apoptosis is implicated in a wide range of diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.[1] A key family of proteases central to the execution of apoptosis is the caspases (cysteine-aspartic proteases).[2] Caspases are synthesized as inactive zymogens (procaspases) and are activated through a proteolytic cascade.[3] They are broadly categorized into initiator caspases (e.g., Caspase-8 and Caspase-9) and executioner caspases (e.g., Caspase-3, -6, and -7).[4]
Caspase-3 is a critical executioner caspase that, once activated, cleaves a broad spectrum of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation, chromatin condensation, and membrane blebbing.[2][5] The activation of Caspase-3 is a convergence point for both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptosis pathways, making its activity a reliable and widely used marker for apoptosis.[1]
Principles of Caspase-3 Activation Assays
Caspase-3 activation assays are designed to quantify the enzymatic activity of active Caspase-3 in cell lysates or purified enzyme preparations.[6] These assays typically employ a synthetic peptide substrate that contains the specific Caspase-3 recognition sequence, Asp-Glu-Val-Asp (DEVD).[7][8] This peptide is conjugated to a reporter molecule, either a chromophore or a fluorophore. When the substrate is cleaved by active Caspase-3, the reporter molecule is released, generating a detectable signal that is proportional to the Caspase-3 activity in the sample.[5]
Two primary types of Caspase-3 activation assays are commonly used:
-
Colorimetric Assays: These assays use a substrate conjugated to a chromophore, such as p-nitroaniline (pNA).[2] Cleavage of the substrate releases pNA, which can be quantified by measuring its absorbance at a specific wavelength (typically 400-405 nm).[8][9]
-
Fluorometric Assays: These assays utilize a substrate linked to a fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC) or 7-amino-4-trifluoromethyl coumarin (B35378) (AFC).[10][11] The free fluorophore exhibits a significant increase in fluorescence upon cleavage from the peptide, which can be measured with a fluorometer.[6][12] Fluorometric assays are generally more sensitive than colorimetric assays.
Applications in Research and Drug Development
Caspase-3 activation assays are invaluable tools for:
-
Detecting and quantifying apoptosis: These assays provide a quantitative measure of apoptosis in response to various stimuli.[5]
-
Screening for pro-apoptotic and anti-apoptotic compounds: They are widely used in drug discovery to identify compounds that can induce or inhibit apoptosis.[5]
-
Elucidating apoptosis pathways: By measuring Caspase-3 activation, researchers can investigate the involvement of the apoptotic machinery in different cellular processes and disease models.
-
Toxicological studies: Assessing Caspase-3 activity is a key component of evaluating the cytotoxic effects of chemical compounds and environmental toxins.[5]
Signaling Pathways Leading to Caspase-3 Activation
Caspase-3 is activated by initiator caspases, primarily Caspase-8 and Caspase-9, through two major pathways: the extrinsic and intrinsic pathways.[13]
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Caspase 3 - Wikipedia [en.wikipedia.org]
- 4. assaygenie.com [assaygenie.com]
- 5. Apoptosis Assay: Caspase-3 and Caspase-7 Cell Line Screen - Preclinical Research Services [pharmtoxglp.com]
- 6. Caspase-3 Fluorometric Assay Kit [cellbiologics.com]
- 7. scbt.com [scbt.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. biotium.com [biotium.com]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. apexbt.com [apexbt.com]
- 13. researchgate.net [researchgate.net]
Application Notes: DNA Fragmentation Ladder Assay for Apoptosis Confirmation
References
- 1. An overview of apoptosis assays detecting DNA fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptotic DNA fragmentation - Wikipedia [en.wikipedia.org]
- 3. DNA laddering - Wikipedia [en.wikipedia.org]
- 4. DNA Laddering Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. goldbio.com [goldbio.com]
- 6. How To Read & Interpret Gel Electrophoresis [excedr.com]
- 7. LabXchange [labxchange.org]
Troubleshooting & Optimization
Technical Support Center: Improving Solubility of Quinovic Acid 3-O-beta-D-glucoside for In Vitro Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Quinovic Acid 3-O-beta-D-glucoside (QAG). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (QAG) and why is its solubility a concern?
A1: this compound is a triterpenoid (B12794562) saponin, a class of natural compounds found in various plants.[1] Like many other saponins (B1172615), QAG has a complex structure that often leads to poor aqueous solubility, posing a significant challenge for its use in in vitro studies which are typically conducted in aqueous-based cell culture media.[2]
Q2: What are the initial steps I should take to dissolve QAG for my in vitro experiments?
A2: The recommended initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common first choice due to its strong solubilizing power for a wide range of compounds.[3] Other potential solvents include ethanol (B145695) and methanol.[4]
Q3: My QAG precipitates when I add the DMSO stock solution to my cell culture medium. What should I do?
A3: This phenomenon, often called "crashing out," is common with poorly soluble compounds. Here are several strategies to overcome this:
-
Optimize the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your culture medium, ideally below 0.5%, as higher concentrations can be toxic to cells.[5]
-
Use a co-solvent system: A mixture of solvents may improve solubility.
-
Employ solubilizing agents: Surfactants or cyclodextrins can help keep the compound in solution.
-
Gentle warming and mixing: Briefly warming the medium to 37°C and vortexing while adding the stock solution can aid dissolution.
Q4: Are there alternatives to DMSO for dissolving QAG?
A4: Yes, other water-miscible organic solvents like ethanol can be used.[1] However, it's crucial to determine the tolerance of your specific cell line to any solvent used. Always include a vehicle control (medium with the same concentration of solvent) in your experiments to account for any solvent-specific effects.
Q5: Can I use pH adjustment to improve the solubility of QAG?
A5: Since quinovic acid is an acidic compound, altering the pH of the solution can influence its solubility. For acidic compounds, increasing the pH (making it more alkaline) can increase solubility.[6] However, the stability of the compound and the pH tolerance of your cell line must be considered.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| QAG powder will not dissolve in the chosen organic solvent (e.g., DMSO). | The concentration of the stock solution is too high, exceeding the solubility limit of QAG in that solvent. | 1. Try preparing a less concentrated stock solution.2. Gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate to aid dissolution.3. Test the solubility in an alternative organic solvent such as ethanol or methanol. |
| The stock solution is hazy or contains visible particles. | The compound is not fully dissolved, or the stock concentration is at its saturation point. | 1. Filter the stock solution through a 0.22 µm syringe filter to remove undissolved particles.2. For future preparations, consider making a more dilute stock solution. |
| QAG precipitates out of the cell culture medium immediately upon addition of the stock solution. | The aqueous solubility of QAG is exceeded upon dilution from the organic stock solution. | 1. Lower the final concentration of QAG in the medium.2. Decrease the final concentration of the organic solvent (e.g., DMSO) to the lowest effective level (ideally ≤ 0.1%).3. Pre-warm the cell culture medium to 37°C and add the stock solution dropwise while vortexing.4. Utilize a solubilizing agent like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to form an inclusion complex. |
| Inconsistent or unexpected results in bioassays. | The compound may not be fully solubilized, leading to inaccurate concentrations. The solvent itself may be affecting the cells. | 1. Ensure the final experimental solution is clear and free of any precipitate before adding to cells.2. Always include a vehicle control (medium + solvent) to assess the effect of the solvent on the assay.3. Consider alternative solubility enhancement methods if the current one is not providing consistent results. |
Data Presentation: Solubility of this compound
| Solvent/System | Solubility | Remarks |
| Water | Poor | Triterpenoid saponins generally have low aqueous solubility.[2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing stock solutions of poorly soluble compounds.[3] |
| Ethanol | Soluble | Another option for creating stock solutions.[1] |
| Methanol | Soluble | Can be used for stock solution preparation.[4] |
| Aqueous Buffer (pH dependent) | Variable | Solubility of acidic compounds like quinovic acid can increase with higher pH.[6] |
| Aqueous solution with HP-β-CD | Enhanced | Formation of an inclusion complex can significantly increase aqueous solubility. |
Experimental Protocols
Protocol 1: Preparation of a QAG Stock Solution using an Organic Solvent
Objective: To prepare a concentrated stock solution of QAG in an organic solvent for subsequent dilution in aqueous media for in vitro studies.
Materials:
-
This compound (QAG) powder
-
High-purity, sterile Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
In a sterile environment, accurately weigh the desired amount of QAG powder and place it into a sterile amber tube.
-
Add the appropriate volume of high-purity, sterile DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, gently warm the solution in a 37°C water bath for 10-15 minutes or sonicate for 5-10 minutes, followed by further vortexing.
-
Visually inspect the solution to ensure it is clear and free of any visible particles. If particles remain, consider preparing a more dilute stock solution.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Improving Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To enhance the aqueous solubility of QAG by forming an inclusion complex with HP-β-CD.
Materials:
-
This compound (QAG) powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer (e.g., PBS)
-
Magnetic stirrer and stir bar
-
Sterile vials
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer. The concentration of HP-β-CD will need to be optimized for QAG. A common starting point is a 1:1 or 1:2 molar ratio of QAG to HP-β-CD.
-
Add the weighed amount of QAG powder to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours. Gentle heating may be applied if the compound's stability at higher temperatures is known.
-
After the incubation period, visually inspect the solution for any undissolved compound.
-
If necessary, the solution can be filtered through a 0.22 µm filter to remove any remaining particulates.
-
The resulting solution containing the QAG-HP-β-CD complex can then be used for in vitro experiments.
Visualizations
Experimental Workflow for Solubility Enhancement
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Quinovic acid 3-O-(6-deoxy-beta-D-glucopyranoside) 28-O-beta-D-glucopyranosyl ester | CAS:124727-10-2 | Manufacturer ChemFaces [chemfaces.com]
- 5. Quinovic Acid Enhances the Cytotoxicity of KHYG-1 Cells by Modulating the Ras/MAPK Signalling Pathway and Interferon-Gamma Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting peak tailing in reverse-phase HPLC of saponins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the reverse-phase High-Performance Liquid Chromatography (HPLC) analysis of saponins (B1172615), with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem for saponin (B1150181) analysis?
A1: Peak tailing in HPLC refers to the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half.[1] An ideal peak has a symmetrical Gaussian shape. This distortion is problematic because it can compromise the accuracy of quantification and the resolution of the separation, making it difficult to separate and accurately measure individual saponins in a mixture.[1] A USP tailing factor (Tf) or Asymmetry Factor (As) greater than 1.2 is generally considered significant tailing, with values above 1.5 often being unacceptable for quantitative analysis.[1]
Q2: What are the primary causes of peak tailing when analyzing saponins using reverse-phase HPLC?
A2: Peak tailing in the analysis of complex molecules like saponins is often a result of secondary interactions between the analyte and the stationary phase.[1] The most common causes include:
-
Secondary Silanol (B1196071) Interactions: Residual, unreacted silanol groups (Si-OH) on the surface of silica-based C18 columns can interact with polar functional groups on the saponin molecules, leading to a secondary retention mechanism and a distorted peak shape.[1][2]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the saponin, both ionized and non-ionized forms of the molecule can exist simultaneously, leading to broadened and tailing peaks.[3]
-
Column Overload: Injecting too much sample onto the column can saturate the stationary phase, resulting in peak distortion.
-
Extra-Column Volume: Excessive tubing length between the injector, column, and detector can cause band broadening and peak tailing.
-
Column Contamination and Degradation: Accumulation of contaminants from the sample matrix on the column or degradation of the stationary phase over time can lead to poor peak shape.
Q3: How can I minimize secondary silanol interactions to improve saponin peak shape?
A3: To minimize the adverse effects of residual silanol groups, consider the following strategies:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to pH ≤ 3) can suppress the ionization of the silanol groups, thereby reducing their interaction with the saponin molecules.[2][4]
-
Use End-Capped Columns: Employing a C18 column that has been "end-capped" will reduce the number of accessible free silanol groups on the stationary phase.[2][4]
-
Add a Competitive Base: Introducing a small amount of a basic compound, such as triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites and improve the peak shape of basic analytes.[5]
Q4: What is the role of an acidic modifier in the mobile phase for saponin analysis?
A4: An acidic modifier, such as formic acid or trifluoroacetic acid (TFA), is frequently added to the mobile phase to improve peak shape and resolution.[6] By lowering the pH, the acidic modifier protonates any carboxylic acid functional groups on the saponin molecules, suppressing their ionization. This leads to more consistent interactions with the non-polar stationary phase, resulting in sharper, more symmetrical peaks. A concentration of 0.05% to 0.1% formic acid is a common starting point.[6]
Q5: How does column temperature affect the separation and peak shape of saponins?
A5: Column temperature plays a significant role in HPLC separation.
-
Increased Temperature: Generally leads to sharper peaks and shorter retention times due to a decrease in mobile phase viscosity and an increase in mass transfer. However, for some saponins, higher temperatures might decrease resolution if the selectivity between isomers is reduced.[6]
-
Decreased Temperature: Can sometimes enhance resolution for closely eluting compounds by increasing their retention on the column.[6] It is crucial to use a column oven to maintain a stable and consistent temperature for reproducible results. A common starting temperature for saponin separations is between 30-40°C.[6]
Troubleshooting Guides
Guide 1: Systematic Approach to Troubleshooting Peak Tailing
This guide provides a step-by-step workflow for identifying and resolving the cause of peak tailing in your saponin analysis.
Caption: A logical workflow for troubleshooting peak tailing.
Guide 2: Optimizing Mobile Phase Composition
This guide outlines the steps to optimize your mobile phase to achieve symmetrical saponin peaks.
Caption: A workflow for mobile phase optimization to reduce peak tailing.
Data Presentation
Table 1: Illustrative Effect of Mobile Phase pH on Saponin Peak Tailing Factor
Note: The following data is illustrative to demonstrate the expected trend, as specific quantitative data for a single saponin under varying pH conditions was not available in the search results.
| Mobile Phase pH | Tailing Factor (Tf) for Saponin X | Peak Shape Observation |
| 7.0 | 2.1 | Severe Tailing |
| 5.0 | 1.8 | Moderate Tailing |
| 3.0 | 1.3 | Minor Tailing |
| 2.5 | 1.1 | Symmetrical Peak |
Table 2: Illustrative Effect of Mobile Phase Modifier on Saponin Peak Asymmetry
Note: The following data is illustrative to demonstrate the expected trend, as specific quantitative data for a single saponin with varying modifier concentrations was not available in the search results.
| Mobile Phase Composition | Asymmetry Factor (As) for Saponin Y | Peak Shape Observation |
| Water:Acetonitrile (B52724) | 1.9 | Significant Tailing |
| Water:Acetonitrile with 0.05% TFA | 1.4 | Reduced Tailing |
| Water:Acetonitrile with 0.1% TFA | 1.1 | Symmetrical Peak |
| Water:Acetonitrile with 0.1% TFA + 0.05% TEA | 1.0 | Highly Symmetrical Peak |
Experimental Protocols
Protocol 1: Column Regeneration for a C18 Column Used in Saponin Analysis
This protocol is intended for washing a contaminated C18 column to restore its performance. Always consult your column manufacturer's guidelines for specific solvent and pressure limitations.[1][7][8]
Materials:
-
HPLC-grade water
-
HPLC-grade isopropanol (B130326)
-
HPLC-grade acetonitrile
-
HPLC system with a pump capable of delivering a constant flow rate
Procedure:
-
Disconnect the column from the detector: This prevents contaminants from being flushed into the detector cell.
-
Reverse the column direction: Connect the column outlet to the pump outlet. This helps to flush out particulates that may be blocking the inlet frit.
-
Flush with mobile phase without buffer: To remove any precipitated buffer salts, flush the column with your mobile phase composition (e.g., water/acetonitrile) but without any acidic modifiers or buffers for at least 10-15 column volumes.
-
Flush with 100% Isopropanol: Flush the column with 100% isopropanol for 10-15 column volumes. Isopropanol is a strong solvent that can remove many strongly retained non-polar and some polar contaminants.
-
Flush with 100% Acetonitrile: Following the isopropanol wash, flush the column with 100% acetonitrile for another 10-15 column volumes.
-
Return to Isopropanol: Flush again with 100% isopropanol for 10-15 column volumes to ensure all contaminants are removed.
-
Equilibrate the column: Reconnect the column in its normal flow direction and equilibrate with the initial mobile phase composition of your analytical method until a stable baseline is achieved.
Protocol 2: Systematic Optimization of Mobile Phase pH for Saponin Analysis
This protocol provides a systematic approach to determine the optimal mobile phase pH to achieve symmetrical peaks for your saponin of interest.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Acidic modifiers (e.g., formic acid, acetic acid, trifluoroacetic acid)
-
Saponin standard solution
-
HPLC system with a UV or ELSD detector
Procedure:
-
Initial Analysis: Perform an initial injection of your saponin standard using a neutral mobile phase (e.g., water:acetonitrile gradient) and observe the peak shape.
-
Stepwise pH Reduction:
-
Prepare a mobile phase with a slightly acidic pH by adding a small concentration of an acidic modifier (e.g., 0.2% formic acid). Equilibrate the column and inject the standard.
-
Continue to decrease the pH in a stepwise manner (e.g., by increasing the formic acid concentration to 0.1%, then 0.05%) and analyze the saponin standard at each step.
-
-
Evaluate Peak Shape: At each pH level, calculate the tailing factor or asymmetry factor of the saponin peak.
-
Select Optimal pH: Choose the pH at which the peak tailing is minimized (Tf or As is closest to 1.0) without compromising the resolution of other components in your sample.
-
Fine-tune Modifier Concentration: Once an optimal pH range is identified, you can perform finer adjustments of the modifier concentration to achieve the best possible peak shape.
-
Consider Alternative Modifiers: If peak tailing persists, consider trying a different acidic modifier (e.g., acetic acid or TFA) as they can have different effects on selectivity and peak shape.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 4. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Column regeneration – what to do if column performance decreases | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 8. pharmajia.com [pharmajia.com]
Enhancing extraction yield of triterpenoid glycosides from plant material
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the extraction of triterpenoid (B12794562) glycosides from plant materials. Here you will find troubleshooting guidance for common experimental issues and a list of frequently asked questions.
Troubleshooting Guide
This guide addresses specific problems that may arise during the extraction of triterpenoid glycosides, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Extraction Yield | 1. Inappropriate Solvent Selection: The polarity of the solvent may not be optimal for the target triterpenoid glycosides. 2. Insufficient Extraction Time or Temperature: The conditions may not be adequate to efficiently extract the compounds. 3. Improper Sample Preparation: Large particle size of the plant material can limit solvent penetration.[1] 4. Degradation of Compounds: High temperatures or prolonged extraction times can lead to the degradation of thermolabile triterpenoid glycosides.[2] 5. Inefficient Extraction Method: The chosen method (e.g., maceration) may be less effective than other available techniques.[3][4] | 1. Solvent Optimization: Test a range of solvents with varying polarities (e.g., methanol, ethanol (B145695), ethyl acetate, and their aqueous mixtures). Ethanol is often a major factor affecting yield.[5][6][7] 2. Parameter Optimization: Systematically optimize extraction time and temperature for your specific plant material and target compounds. Response surface methodology (RSM) can be a useful tool for this.[8] 3. Sample Grinding: Ensure the plant material is finely powdered to maximize the surface area for solvent interaction.[1] 4. Method Selection & Temperature Control: Consider using methods that allow for lower temperatures or shorter extraction times, such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE).[2][9][10] For heat-sensitive compounds, avoid prolonged exposure to high temperatures.[2] 5. Advanced Extraction Techniques: Employ more efficient methods like UAE or MAE, which can significantly reduce extraction time and improve yield compared to conventional methods like maceration or Soxhlet extraction.[5][7][10] |
| Co-extraction of a High Amount of Impurities | 1. Non-selective Solvent: The solvent may be extracting a wide range of compounds in addition to the target triterpenoid glycosides. 2. Initial Defatting Step Omitted: For plant materials rich in lipids, failure to defat the sample can lead to a complex and impure extract.[11] | 1. Solvent System Modification: Use a solvent system with higher selectivity for your target compounds. Sequential extraction with solvents of increasing polarity can also be effective. 2. Defatting: Perform a pre-extraction step with a non-polar solvent like hexane (B92381) to remove lipids.[11] |
| Compound Degradation During Extraction | 1. Thermal Instability: Many triterpenoid glycosides are sensitive to high temperatures.[2] 2. Enzymatic Degradation: Endogenous plant enzymes may degrade the target compounds once the plant material is processed.[12] | 1. Use of Milder Extraction Conditions: Employ extraction techniques that operate at lower temperatures, such as UAE or maceration at room temperature.[9] 2. Enzyme Deactivation: Consider a blanching step or using a denaturing solvent to deactivate enzymes prior to extraction. |
| Inconsistent Results Between Batches | 1. Variability in Plant Material: The concentration of triterpenoid glycosides can vary depending on the plant's age, growing conditions, and harvest time.[3] 2. Inconsistent Experimental Parameters: Minor variations in extraction parameters (e.g., temperature, time, solvent-to-solid ratio) can lead to different yields. | 1. Standardize Plant Material: Use plant material from the same source, harvested at the same developmental stage. 2. Strict Protocol Adherence: Ensure all experimental parameters are precisely controlled and documented for each extraction. |
Frequently Asked Questions (FAQs)
Q1: Which extraction method is most efficient for triterpenoid glycosides?
Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient than conventional methods like maceration and Soxhlet extraction.[5][7][10] They offer higher yields in shorter extraction times and with lower solvent consumption.[5][7] For example, a study on Centella asiatica found that MAE and UAE consumed 59% and 54% less energy, respectively, compared to maceration.[5][7]
Q2: What is the best solvent for extracting triterpenoid glycosides?
The optimal solvent depends on the specific triterpenoid glycosides being targeted. Ethanol and methanol, often in aqueous solutions, are commonly used.[3][13] The percentage of ethanol has been shown to be a major factor significantly affecting the extraction yield.[5][6][7] For instance, optimal extraction of triterpenoids from Centella asiatica was achieved with 80% ethanol for both MAE and UAE.[5][6]
Q3: How does particle size of the plant material affect extraction yield?
A smaller particle size increases the surface area available for solvent contact, which generally leads to a higher extraction yield.[1] Therefore, it is recommended to grind the dried plant material into a fine powder before extraction.
Q4: Can high temperatures damage triterpenoid glycosides?
Yes, some triterpenoid glycosides are thermolabile and can degrade at high temperatures.[2] It is important to optimize the extraction temperature to maximize yield without causing degradation. Methods like UAE can be performed at lower temperatures, preserving the integrity of heat-sensitive compounds.[9]
Q5: How can I remove impurities from my crude extract?
Several purification techniques can be employed. A common initial step is to defat the plant material with a non-polar solvent like hexane.[11] After extraction, techniques like liquid-liquid partitioning, column chromatography with silica (B1680970) gel or macroporous resins, and solid-phase extraction (SPE) can be used to separate the target compounds from impurities.[2][14]
Quantitative Data on Extraction Methods
The following tables summarize quantitative data from various studies to allow for easy comparison of different extraction methods and their optimized parameters.
Table 1: Comparison of Optimized Extraction Conditions for Triterpenoid Glycosides from Centella asiatica
| Extraction Method | Solvent | Power/Temperature | Time | Triterpenoid Glycoside Yield | Reference |
| MAE | 80% Ethanol | 100 Watts | 7.5 min | Madecassoside: 7.332% w/w, Asiaticoside: 4.560% w/w | [5],[6],[7] |
| UAE | 80% Ethanol | 48 °C | 50 min | Madecassoside: 2.262% w/w, Asiaticoside: 1.325% w/w | [5],[6],[7] |
Table 2: Optimized UAE Conditions for Triterpenoid Extraction from Various Plant Sources
| Plant Source | Solvent | Ultrasound Power | Temperature | Time | Liquid-to-Solid Ratio | Total Triterpenoid Yield | Reference |
| Chaenomeles speciosa leaves | 93% Ethanol | 390 W | 70 °C | 30 min | 25 mL/g | 36.77 mg/g | ,[9] |
| Gomphrena celosioides | Deionized Water | 550 W | 78.2 °C | 33.6 min | 26.1 mL/g | 2.337% |
Experimental Protocols
Ultrasound-Assisted Extraction (UAE) of Triterpenoids from Chaenomeles speciosa Leaves
This protocol is based on the optimized conditions reported in a study by Li et al. (2024).[9]
Materials and Reagents:
-
Dried and powdered Chaenomeles speciosa leaves
-
93% Ethanol
-
Ultrasonic bath or probe system
-
Filter paper or centrifugation system
-
Rotary evaporator
Procedure:
-
Weigh a specific amount of the powdered plant material.
-
Add 93% ethanol at a liquid-to-solid ratio of 25 mL/g.
-
Place the mixture in an ultrasonic bath or use an ultrasonic probe.
-
Set the ultrasound power to 390 W and the temperature to 70 °C.
-
Perform the extraction for 30 minutes.
-
Separate the extract from the solid residue by filtration or centrifugation.
-
Repeat the extraction process on the residue for a second cycle under the same conditions.
-
Combine the extracts from both cycles.
-
Concentrate the combined extract using a rotary evaporator to remove the solvent.
Microwave-Assisted Extraction (MAE) of Triterpenoid Glycosides from Centella asiatica
This protocol is based on the optimized conditions from a study on Centella asiatica.[5][6][7]
Materials and Reagents:
-
Dried and powdered Centella asiatica
-
80% Ethanol
-
Microwave extraction system
-
Filter paper or centrifugation system
-
Rotary evaporator
Procedure:
-
Weigh a specific amount of the powdered plant material.
-
Add 80% ethanol (the original study used response surface methodology to optimize, a common starting ratio is 20:1 mL/g).
-
Place the mixture in the microwave extractor vessel.
-
Set the microwave power to 100 Watts.
-
Perform the extraction for 7.5 minutes.
-
After extraction, allow the vessel to cool.
-
Separate the extract from the solid residue by filtration or centrifugation.
-
Concentrate the extract using a rotary evaporator.
Soxhlet Extraction
This is a general protocol for the classical Soxhlet extraction method.[13]
Materials and Reagents:
-
Dried and powdered plant material
-
Extraction solvent (e.g., methanol, ethanol)[13]
-
Soxhlet apparatus (boiling flask, extraction chamber, condenser)
-
Cellulose (B213188) extraction thimble
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Accurately weigh the powdered plant material and place it in a cellulose thimble.[13]
-
Place the thimble inside the Soxhlet extraction chamber.[13]
-
Fill the boiling flask with the chosen extraction solvent.[13]
-
Assemble the Soxhlet apparatus and connect the condenser to a water source.[13]
-
Heat the solvent in the boiling flask using a heating mantle. The solvent will vaporize, condense, and drip onto the plant material in the thimble.[13]
-
Continue the extraction for a predetermined duration, typically ranging from 6 to 24 hours, depending on the plant material and solvent.[13]
-
Once the extraction is complete, turn off the heat and allow the apparatus to cool.
-
Dismantle the apparatus and collect the extract from the boiling flask.
-
Concentrate the extract using a rotary evaporator.
Visualizations
Experimental Workflow for Optimizing Triterpenoid Glycoside Extraction
Caption: A generalized workflow for the extraction and optimization of triterpenoid glycosides.
Simplified Biosynthetic Pathway of Triterpenoid Glycosides
Caption: Overview of the triterpenoid glycoside biosynthesis pathway in plants.
References
- 1. researchgate.net [researchgate.net]
- 2. cjnmcpu.com [cjnmcpu.com]
- 3. Item - The mevalonate (MVA) and methylerythritol phosphate (MEP) pathways in biosynthesis of terpenoid. - Public Library of Science - Figshare [plos.figshare.com]
- 4. benchchem.com [benchchem.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]
- 7. rinner-group.univie.ac.at [rinner-group.univie.ac.at]
- 8. researchgate.net [researchgate.net]
- 9. Biosynthesis of triterpenoid saponins in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. sklfbdu.ibcas.ac.cn [sklfbdu.ibcas.ac.cn]
- 13. researchgate.net [researchgate.net]
- 14. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Quinovic acid 3-O-beta-D-glucoside during storage
Technical Support Center: Quinovic Acid 3-O-beta-D-glucoside
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and experimentation.
Troubleshooting Guide
This guide addresses specific issues you may encounter, providing potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Loss of compound potency or activity over time. | Degradation of the compound due to improper storage conditions. | Verify storage conditions. For long-term storage, the compound should be stored at -20°C.[1][2] Ensure the container is tightly sealed and stored in a dry, cool, and well-ventilated area.[3] For solutions, prepare fresh or store aliquots at -20°C for a maximum of two weeks.[4] |
| Appearance of new, unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Hydrolysis of the glycosidic bond, leading to the formation of the aglycone (Quinovic acid) and glucose. | This is a primary degradation pathway for saponins (B1172615).[5] The hydrolysis can be accelerated by acidic or basic pH and elevated temperatures.[6][7] Ensure that the pH of your solutions is neutral and that the compound is protected from high temperatures. |
| Variability in experimental results between different batches or over time. | Inconsistent storage or handling of the compound leading to varying levels of degradation. | Implement a strict storage protocol. Always allow the compound to equilibrate to room temperature before opening the vial to prevent condensation.[4] Use fresh solvents for preparing solutions. |
| Precipitation of the compound from the solution upon storage. | Poor solubility or degradation of the compound in the chosen solvent. | This compound is soluble in DMSO, pyridine, methanol, and ethanol.[4] If using aqueous solutions, be aware that pH can affect the solubility of related triterpenoid (B12794562) saponins.[8] Consider preparing a stock solution in an appropriate organic solvent and diluting it for your experiments. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
For long-term stability, it is recommended to store solid this compound at -20°C.[1][2] The container should be tightly sealed and placed in a dry and cool environment.[3] Some suppliers suggest that the product can be stored for up to 24 months at 2-8°C if the vial is kept tightly sealed.[4]
Q2: How should I store solutions of this compound?
It is best to prepare solutions fresh on the day of use. If you need to prepare stock solutions in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C. These solutions are generally considered usable for up to two weeks.[4]
Q3: What is the main cause of degradation for this compound?
The primary degradation pathway for this compound, a triterpenoid saponin (B1150181), is the hydrolysis of the glycosidic bond that links the glucose molecule to the quinovic acid aglycone.[5] This hydrolysis can be catalyzed by acidic or basic conditions and is accelerated by increased temperature.[6][7]
Q4: How does pH affect the stability of this compound?
Q5: Are there any other factors besides temperature and pH that I should be concerned about?
Exposure to light and oxygen can also contribute to the degradation of complex organic molecules. While specific studies on the light and oxygen sensitivity of this compound are not available, it is good practice to store the compound in a dark container and to minimize its exposure to air.
Quantitative Data on Saponin Stability
While specific quantitative data for the degradation of this compound is limited, the following table summarizes the stability of a related saponin, QS-18, at different pH values, which can serve as a general guideline.
| pH | Temperature (°C) | Half-life (days) | Reference |
| 5.1 | 26 | 330 ± 220 | [6][7] |
| 10.0 | 26 | 0.06 ± 0.01 | [6][7] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution
Objective: To evaluate the stability of this compound in a specific solvent and at a defined temperature over time.
Materials:
-
This compound
-
Selected solvent (e.g., DMSO, methanol, buffered aqueous solution)
-
HPLC or UPLC system with a suitable detector (e.g., PDA or MS)[9]
-
Analytical column (e.g., C18)
-
Incubator or water bath
Methodology:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Aliquot the solution into several vials to avoid repeated freeze-thaw cycles.
-
Store the vials at the desired temperature (e.g., -20°C, 4°C, room temperature).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks), remove one aliquot.
-
Analyze the sample by HPLC or UPLC-MS to quantify the remaining amount of this compound and to identify any degradation products.[9]
-
Plot the concentration of the parent compound against time to determine the degradation kinetics.
Visualizations
Degradation Pathway
Caption: Primary degradation pathway via hydrolysis.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing compound stability.
Logical Relationship for Troubleshooting
Caption: Troubleshooting decision tree.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Quinovic acid 3-O-(6-deoxy-beta-D-glucopyranoside) 28-O-beta-D-glucopyranosyl ester - Immunomart [immunomart.com]
- 3. Quivic acid 3-O-beta-D-glucoside - Safety Data Sheet [chemicalbook.com]
- 4. Quinovic acid 3-O-(6-deoxy-beta-D-glucopyranoside) 28-O-beta-D-glucopyranosyl ester | CAS:124727-10-2 | Manufacturer ChemFaces [chemfaces.com]
- 5. deep hydrolyzed saponin [fleton.com]
- 6. Stability of saponin biopesticides: hydrolysis in aqueous solutions and lake waters - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. HPLC-PDA method for quinovic acid glycosides assay in Cat's claw (Uncaria tomentosa) associated with UPLC/Q-TOF-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Plant Extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of complex plant extracts.
Frequently Asked Questions (FAQs)
Q1: What is the "matrix effect" in the context of LC-MS analysis of plant extracts?
A1: The matrix effect is the alteration of ionization efficiency for a target analyte by the presence of co-eluting compounds from the sample matrix.[1] In plant extracts, this matrix consists of a complex mixture of endogenous components like pigments, phenols, lipids, sugars, and terpenes.[2][3] These co-eluting substances can either suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate quantification, poor reproducibility, and reduced sensitivity.[1][4] Ion suppression is the more common phenomenon observed.[5]
Q2: How can I detect if my analysis is affected by matrix effects?
A2: There are two primary methods to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of the analyte solution is infused into the LC eluent after the analytical column but before the MS detector. A blank sample extract is then injected. Any dip or rise in the baseline signal of the infused analyte indicates regions of ion suppression or enhancement, respectively, caused by co-eluting matrix components.[4]
-
Post-Extraction Spike Method: This quantitative method compares the peak area of an analyte in a standard solution prepared in a clean solvent to the peak area of the same amount of analyte spiked into a blank matrix extract after the extraction process. The percentage difference reveals the degree of signal suppression or enhancement.[4][6] The matrix factor (MF) can be calculated, where an MF < 1 indicates suppression and an MF > 1 indicates enhancement.[6]
Q3: What are the most effective sample preparation techniques to reduce matrix effects from plant extracts?
A3: Proper sample preparation is one of the most effective strategies to minimize matrix effects.[2][7] The choice of technique depends on the nature of the analytes and the matrix. Common and effective methods include:
-
Solid-Phase Extraction (SPE): SPE is a highly effective and selective method for removing interfering matrix components.[7][8] It involves passing the sample through a cartridge containing a solid adsorbent that retains either the analytes of interest or the interfering compounds. Polymeric mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, has been shown to produce very clean extracts.[9]
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquid phases (e.g., aqueous and organic). It is a powerful technique for removing highly polar or nonpolar interferences.[7][10] Double LLE can further improve selectivity.[10]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis in food, the QuEChERS method is increasingly used for other complex matrices like plant extracts.[3][11] It involves an extraction and partitioning step followed by a dispersive solid-phase extraction (dSPE) cleanup.[7]
-
Dilution: A simple and often effective method is to dilute the sample extract.[12] This reduces the concentration of all matrix components, thereby lessening their impact on ionization. However, this approach may compromise the sensitivity of the assay if the analyte concentration is low.
Q4: Can I just use an internal standard to correct for matrix effects?
A4: Yes, using an internal standard (IS) is a widely accepted and powerful strategy to compensate for matrix effects.[5] The ideal internal standard is a Stable Isotope-Labeled (SIL) version of the analyte .[13][14][15] A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of ion suppression or enhancement.[14][15] By calculating the ratio of the analyte peak area to the IS peak area, accurate quantification can be achieved.[15] While SIL-IS is the "gold standard," it's important to note that they can be expensive and are not always commercially available. Structural analogues can be used as an alternative, but their effectiveness in compensating for matrix effects may vary as they may not co-elute perfectly with the analyte.
Q5: My signal is still suppressed even after sample cleanup. What else can I do?
A5: If matrix effects persist after optimizing sample preparation, consider the following strategies:
-
Chromatographic Optimization: Modify your LC method to improve the separation of your analyte from interfering matrix components.[7] This can be achieved by changing the column chemistry (e.g., using a different stationary phase), adjusting the mobile phase composition and pH, or modifying the gradient elution profile.[9]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is representative of your samples.[2][7] This helps to ensure that the standards and samples experience similar matrix effects, leading to more accurate quantification.[7]
-
Standard Addition: This method involves adding known amounts of the analyte to several aliquots of the sample. A calibration curve is then generated by plotting the instrument response against the added concentration. This technique can be very effective but is more time-consuming.
-
Change Ionization Source: Electrospray ionization (ESI) is highly susceptible to matrix effects.[5] If your instrument allows, consider trying Atmospheric Pressure Chemical Ionization (APCI), which can sometimes be less prone to matrix effects for certain compounds.[16]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to matrix effects.
| Symptom | Possible Cause | Recommended Action |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | High concentration of co-eluting matrix components. | 1. Improve sample cleanup using SPE or LLE. 2. Optimize chromatographic separation to resolve the analyte from interferences. 3. Dilute the sample extract. |
| Low Signal Intensity / Poor Sensitivity | Significant ion suppression. | 1. Quantify the matrix effect using the post-extraction spike method. 2. Implement a more rigorous sample preparation method (e.g., mixed-mode SPE). 3. Use a stable isotope-labeled internal standard for correction. 4. Optimize MS ion source parameters (e.g., gas flows, temperature).[16] |
| Inconsistent and Irreproducible Results | Variable matrix effects between samples. | 1. Use a stable isotope-labeled internal standard; this is the most robust solution. 2. Ensure sample preparation is highly consistent across all samples. 3. Employ matrix-matched calibration if a representative blank matrix is available. |
| Signal Enhancement (Less Common) | Co-eluting compounds enhance the ionization of the analyte. | 1. The same troubleshooting steps for ion suppression apply. 2. Improve chromatographic separation to isolate the analyte from the enhancing compounds. |
| High Background Noise | Contamination from the sample matrix or sample preparation steps. | 1. Use high-purity solvents and reagents. 2. Incorporate a more thorough wash step in your SPE protocol. 3. Ensure proper cleaning of the LC-MS system. |
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects and improving analyte recovery, based on data from various studies.
| Sample Preparation Technique | Typical Analyte Recovery (%) | Matrix Effect Reduction | Advantages | Disadvantages |
| Dilution | ~100% (analyte is not lost) | Moderate | Simple, fast, and inexpensive.[12] | Reduces sensitivity, may not be sufficient for highly complex matrices. |
| Protein Precipitation (PPT) | Variable, can be low | Low | Quick and easy. | Often results in significant matrix effects due to residual phospholipids (B1166683) and other components.[9] |
| Liquid-Liquid Extraction (LLE) | Good to Excellent (can be analyte dependent) | Good | Provides clean extracts, effective for removing specific types of interferences.[9] | Can be labor-intensive, may have low recovery for certain analytes.[9] |
| Solid-Phase Extraction (SPE) | Excellent (typically >80%) | Excellent | Highly selective, provides very clean extracts, can concentrate the analyte.[9][17] | Can be more time-consuming and costly, requires method development. |
| QuEChERS | Good to Excellent (typically 70-115%)[11] | Good to Excellent | Fast, simple, and effective for a wide range of analytes.[7][11] | May require optimization for specific plant matrices. |
Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) for Plant Extracts
This protocol provides a general workflow for using a reversed-phase (e.g., C18) SPE cartridge to clean up a plant extract.
-
Cartridge Conditioning:
-
Pass one cartridge volume of methanol (B129727) through the SPE cartridge.
-
Pass one cartridge volume of water (or a buffer matching the sample's pH) to equilibrate the sorbent. Do not let the cartridge dry out.[18]
-
-
Sample Loading:
-
Load the pre-treated plant extract onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences. This step may need optimization.
-
-
Elution:
-
Elute the analytes of interest with a stronger, nonpolar solvent (e.g., methanol, acetonitrile (B52724), or a mixture).[18]
-
-
Post-Elution:
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS analysis.
-
Protocol 2: QuEChERS-based Extraction and Cleanup
This is a modified QuEChERS protocol suitable for many plant matrices.
-
Extraction:
-
Weigh 1-2 g of homogenized plant material into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (and internal standards, if used).
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, and a buffering agent).
-
Shake vigorously for 1 minute.
-
Centrifuge at >3000 x g for 5 minutes.[7]
-
-
Dispersive SPE (dSPE) Cleanup:
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL centrifuge tube containing dSPE sorbents (e.g., magnesium sulfate, PSA, C18). The choice of sorbents depends on the matrix; for example, graphitized carbon black (GCB) can be used to remove pigments, but may also retain planar analytes.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.[7]
-
-
Final Extract:
-
The resulting supernatant is ready for LC-MS analysis, potentially after a dilution step.
-
Visualizations
References
- 1. Protocol: a fast, comprehensive and reproducible one-step extraction method for the rapid preparation of polar and semi-polar metabolites, lipids, proteins, starch and cell wall polymers from a single sample - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. biocompare.com [biocompare.com]
- 9. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]
- 10. youtube.com [youtube.com]
- 11. An Innovative Use of the QuEChERs Method and LC-MS/MS Technique for Fast and Simple Determination of Quinolizidine Alkaloids in Leguminous Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. waters.com [waters.com]
- 15. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. researchgate.net [researchgate.net]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Navigating Interference from Natural Product Extracts in Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered when assessing the cell viability effects of natural product extracts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Unexpectedly High Cell Viability or False-Positive Results
Q1: My natural product extract is showing an increase in "cell viability" at high concentrations in my MTT/MTS/XTT assay, which contradicts my expectations of cytotoxicity. What could be the cause?
A1: This is a common issue when working with natural product extracts, which are rich in bioactive compounds. The most likely cause is direct reduction of the tetrazolium salt (e.g., MTT, MTS, XTT) by the extract components, leading to a false-positive signal. Many natural compounds, particularly antioxidants like phenols, flavonoids, and vitamins (e.g., ascorbic acid, vitamin E), possess intrinsic reductive potential and can chemically reduce the assay reagent to its colored formazan (B1609692) product in the absence of viable cells.[1][2][3][4] This leads to an artificially high absorbance reading that is incorrectly interpreted as increased cell viability.
Troubleshooting Steps:
-
Run an "Extract-Only" Control: Prepare a set of wells containing your complete cell culture medium and the natural product extract at all tested concentrations, but without any cells. Incubate this plate under the same conditions as your experimental plate.[5]
-
Subtract Background Absorbance: After the incubation period, add the assay reagent and measure the absorbance. Subtract the absorbance values from the "extract-only" wells from your corresponding experimental wells (with cells). This will help to correct for the chemical reduction of the dye by your extract.
-
Wash the Cells: Before adding the tetrazolium reagent, gently wash the cells with phosphate-buffered saline (PBS) to remove the extract.[1] This can significantly reduce the direct interaction between the extract and the assay reagent.
-
Consider an Orthogonal Assay: If interference persists, it is highly recommended to use an alternative (orthogonal) cell viability assay that operates on a different principle. An ATP-based luminescence assay is often a reliable alternative as it is less susceptible to interference from colored or reducing compounds.[4][6]
Issue 2: Interference from Colored Extracts
Q2: My plant extract is highly colored, and I'm concerned it's interfering with the absorbance readings of my colorimetric cell viability assay. How can I address this?
A2: Color interference is a significant challenge with pigmented natural product extracts. The inherent color of the extract can absorb light at the same wavelength used to measure the formazan product, leading to artificially inflated or variable absorbance readings.
Troubleshooting Steps:
-
"Extract-Only" Control for Color: Similar to troubleshooting for reducing compounds, an "extract-only" control is crucial. The absorbance from these wells will indicate the contribution of the extract's color to the final reading and should be subtracted from the experimental values.
-
Wavelength Scanning: If your plate reader allows, perform a wavelength scan of your extract in the culture medium to identify its absorbance spectrum. This can help you determine if there is a significant overlap with the measurement wavelength of your assay.
-
Switch to a Non-Colorimetric Assay: The most effective way to circumvent color interference is to use an assay with a different detection method.
-
Luminescence-based assays: ATP assays, which measure light output, are an excellent choice as they are generally not affected by colored compounds.[4][6]
-
Fluorescence-based assays: Assays like those using resazurin (B115843) (AlamarBlue) can be an alternative.[7] However, it's important to check for autofluorescence of your extract at the excitation and emission wavelengths of the assay. An "extract-only" control in the fluorescence assay is also necessary.
-
Issue 3: Compound Precipitation and Solubility Issues
Q3: I've noticed that my natural product extract forms a precipitate in the cell culture medium. Can this affect my cell viability results?
A3: Yes, the precipitation of your extract can significantly interfere with cell viability assays. Precipitates can scatter light, leading to artificially high absorbance readings in colorimetric assays.[8] Furthermore, poor solubility can lead to inaccurate dosing and uneven exposure of the cells to the extract components.
Troubleshooting Steps:
-
Microscopic Examination: Always visually inspect your assay plates under a microscope before adding the viability reagent to check for any precipitate.
-
Improve Solubility:
-
Solvent Optimization: Ensure the final concentration of the solvent (e.g., DMSO, ethanol) used to dissolve your extract is non-toxic to your cells. Run a vehicle control with the highest concentration of the solvent used.[9]
-
Sonication/Vortexing: Gentle sonication or vortexing of the stock solution before dilution into the culture medium can help improve dissolution.[5]
-
-
Assay Choice: If precipitation is unavoidable, consider assays that are less affected by light scatter. ATP-based luminescence assays are a good option. If using an absorbance-based assay, ensure you are using a plate reader that can perform background correction for light scattering.
Summary of Assay Interferences and Mitigation Strategies
| Type of Interference | Commonly Affected Assays | Causative Agents in Extracts | Troubleshooting & Mitigation Strategies |
| Chemical Reduction of Reagent | MTT, MTS, XTT, WST, Resazurin[1][3][10] | Antioxidants (Phenols, Flavonoids), Polyphenols, Ascorbic Acid, Vitamin E[1][2][3] | Run "extract-only" controls; Wash cells before adding reagent; Use ATP-based luminescence assay.[1][4][5] |
| Colorimetric Interference | MTT, MTS, XTT, WST[5] | Pigments (e.g., Anthocyanins, Carotenoids) | Run "extract-only" controls for background subtraction; Use non-colorimetric assays (ATP-luminescence, fluorescence).[5] |
| Compound Precipitation | All absorbance-based assays[8] | Lipophilic compounds with poor aqueous solubility | Microscopic examination; Optimize solvent and concentration; Sonication; Use ATP-based luminescence assay.[5][9] |
| Compound Autofluorescence | Fluorescence-based assays (e.g., Resazurin) | Fluorescent compounds within the extract | Run "extract-only" controls to measure background fluorescence; Use ATP-based or colorimetric assays. |
| Compound Aggregation | All assays (can lead to non-specific effects)[8][11] | Various compounds, can be concentration-dependent | Include detergents (e.g., Triton X-100) in assay buffer (for biochemical assays); Use orthogonal assays for hit confirmation.[11] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of the natural product extract. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[12] Visually confirm the formation of purple formazan crystals.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[12]
-
Absorbance Reading: Mix gently to ensure complete solubilization of the formazan crystals. Read the absorbance at a wavelength between 540-570 nm using a microplate reader.[5]
Protocol 2: ATP-Based Luminescence Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.
-
Reagent Preparation: Equilibrate the ATP assay reagent to room temperature before use.[9]
-
Reagent Addition: Add a volume of the ATP reagent equal to the volume of the cell culture medium in each well.[9]
-
Cell Lysis and Signal Stabilization: Mix the contents on an orbital shaker for approximately 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.[9] The luminescent signal is directly proportional to the amount of ATP present, which correlates with the number of viable cells.[13]
Diagrams and Workflows
Caption: Troubleshooting workflow for unexpectedly high cell viability.
Caption: Decision-making logic for selecting a suitable cell viability assay.
Caption: Potential signaling pathways affected by natural product extracts.
References
- 1. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sdiarticle4.com [sdiarticle4.com]
- 3. Antioxidant-Rich Extracts of Terminalia ferdinandiana Interfere with Estimation of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "The MTT viability assay yields strikingly false-positive viabilities a" by DİDEM KARAKAŞ, FERDA ARI et al. [journals.tubitak.gov.tr]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. blog.quartzy.com [blog.quartzy.com]
- 8. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Quinovic Acid 3-O-beta-D-glucoside for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use Quinovic acid 3-O-beta-D-glucoside in cell-based assays. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for this compound in a cell-based assay?
A1: As a starting point, a broad concentration range is recommended to determine the optimal concentration for your specific cell line and assay. A typical initial dose-response experiment could span from nanomolar (nM) to micromolar (µM) concentrations. Based on studies with similar triterpenoid (B12794562) saponins, a range of 0.1 µM to 100 µM is often a reasonable starting point for assessing cytotoxicity and biological activity.[1] It is crucial to perform a dose-response curve to identify an effective concentration that does not induce excessive cell death, unless cytotoxicity is the endpoint of interest.
Q2: How should I dissolve and prepare stock solutions of this compound?
A2: this compound, like many saponins, may have limited aqueous solubility. The recommended solvent for creating a high-concentration stock solution is dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. It is critical to ensure the final concentration of DMSO in your cell culture medium remains low, typically below 0.5%, to avoid solvent-induced cytotoxicity. For experiments, create fresh serial dilutions of the compound in a serum-free culture medium from the stock solution. To minimize precipitation, add the diluted compound to the wells containing cells and media, rather than adding a highly concentrated DMSO stock directly to a large volume of aqueous media.
Q3: I am observing precipitation of the compound in my culture wells. What can I do?
A3: Precipitation can occur if the compound's concentration exceeds its solubility in the cell culture medium. Here are some troubleshooting steps:
-
Lower the Final Concentration: Your working concentration may be too high. Try testing a lower range.
-
Check DMSO Concentration: Ensure the final DMSO concentration in the well is not exceeding 0.5%.
-
Serial Dilution Technique: Prepare intermediate dilutions in pre-warmed (37°C) culture medium before adding to the cells. Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous medium.
-
Visual Inspection: Always visually inspect your wells for precipitation after adding the compound.
Q4: My results are inconsistent between experiments. How can I improve reproducibility?
A4: Inconsistent results can stem from several factors. To improve reproducibility, consider the following:
-
Consistent Cell Culture Practices: Use cells from a similar passage number for all experiments, as cell characteristics can change over time. Ensure cells are healthy and in the logarithmic growth phase when you begin your experiment.
-
Fresh Compound Dilutions: Prepare fresh dilutions of this compound for each experiment from a stable, frozen stock solution. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
-
Standardized Protocols: Maintain consistent cell seeding densities, incubation times, and assay procedures across all experiments.
Q5: What are the known signaling pathways affected by Quinovic acid and its glycosides?
A5: Research on the aglycone, quinovic acid, has shown that it can modulate several key signaling pathways. These include the upregulation of the Nrf2/HO-1 pathway, which is involved in the antioxidant response, and the downregulation of the pro-inflammatory NF-κB pathway. Additionally, quinovic acid has been shown to induce apoptosis through the intrinsic pathway by affecting the levels of proteins like Bax, cleaved caspase-3, and cytochrome c. While the glycoside form may have similar activities, it is important to experimentally verify these effects in your specific model system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect | The concentration range is too low, or the incubation time is too short. | Perform a wider dose-response study with higher concentrations. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| High levels of cell death even at low concentrations | The compound is highly cytotoxic to the specific cell line, or the cells were not healthy at the time of treatment. The final DMSO concentration might be too high. | Use a lower concentration range. Reduce the incubation time. Ensure the final DMSO concentration is ≤ 0.5%. Always perform a vehicle control (media with the same concentration of DMSO as the highest compound concentration). |
| Compound precipitation in wells | The concentration of the compound exceeds its solubility in the culture medium. | Decrease the final working concentration. Prepare serial dilutions in pre-warmed media. Ensure the final DMSO concentration is minimal. |
| High variability between replicate wells | Inconsistent cell seeding, uneven compound distribution, or "edge effects" in the plate. | Ensure the cell suspension is thoroughly mixed before seeding. Mix the compound solution well before adding it to the wells. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| High background in colorimetric/fluorometric assays | The compound may be interfering with the assay reagents. | Run a control with the compound and the assay reagent in a cell-free medium to check for direct interactions. |
Experimental Protocols
Protocol 1: Determining the IC50 Value using an MTT Assay
This protocol is designed to assess the cytotoxic effects of this compound and determine its half-maximal inhibitory concentration (IC50).
Materials:
-
This compound
-
DMSO
-
96-well cell culture plates
-
Adherent cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with the same final DMSO concentration as the highest compound concentration) and an untreated control.
-
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Protocol 2: Western Blot Analysis for Signaling Pathway Proteins
This protocol outlines the steps to investigate the effect of this compound on the protein expression levels of key signaling molecules.
Materials:
-
6-well cell culture plates
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-NF-κB p65, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the determined optimal time.
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Add cell lysis buffer to each well and incubate on ice.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Signaling Pathways and Visualizations
The following diagrams illustrate the potential signaling pathways modulated by this compound, based on the known activity of its aglycone.
References
Technical Support Center: Strategies for Scaling Up Purification of Quinovic Acid Glycosides
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the strategies for scaling up the purification of quinovic acid glycosides. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during the transition from laboratory to industrial-scale production.
Troubleshooting Guides
This section addresses common issues encountered during the scale-up of quinovic acid glycoside purification, presented in a question-and-answer format.
Extraction & Initial Processing
| Question | Potential Causes & Solutions |
| Low extraction yield of crude quinovic acid glycosides. | 1. Inefficient Solvent Extraction: Quinovic acid glycosides, being saponins (B1172615), are typically extracted with polar solvents. Aqueous ethanol (B145695) (70-80%) is often effective. For large-scale operations, consider more efficient extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency and reduce extraction time. 2. Inadequate Particle Size Reduction: Ensure the plant material is finely and consistently ground to maximize the surface area for solvent penetration. 3. Suboptimal Solvent-to-Solid Ratio: A low ratio may lead to incomplete extraction. Increasing the solvent volume can enhance the concentration gradient, driving more efficient extraction. |
| The crude extract is highly viscous and difficult to handle. | 1. Co-extraction of Polysaccharides: High viscosity is often due to the presence of co-extracted polysaccharides. To mitigate this, consider a pre-extraction step with a less polar solvent to remove some interfering compounds. 2. Enzymatic Hydrolysis: Use of enzymes to break down polysaccharides can be effective, but this requires careful optimization to avoid degradation of the target glycosides. 3. Precipitation: Selective precipitation of either the polysaccharides or the saponins using an appropriate anti-solvent can be a viable solution. |
| Emulsion formation during solvent-solvent partitioning (e.g., n-butanol/water). | 1. Vigorous Mixing: At a larger scale, vigorous shaking can create stable emulsions. Use gentle, repeated inversions for mixing. 2. Insufficient Ionic Strength: Adding a saturated sodium chloride solution (brine) can help break emulsions by increasing the ionic strength of the aqueous phase.[1] |
Chromatographic Purification
| Question | Potential Causes & Solutions |
| Poor separation and significant peak tailing on silica (B1680970) gel columns. | 1. Suboptimal Mobile Phase: The choice of solvent system is critical for good separation. For saponins, mixtures of chloroform, methanol (B129727), and water are common. Systematically vary the solvent ratios to improve resolution. Adding a small amount of acid (e.g., acetic acid) can sometimes improve peak shape by suppressing ionization. 2. Irreversible Adsorption: Highly hydrophobic glycosides may irreversibly bind to the silica stationary phase. If mobile phase optimization fails, consider switching to a reversed-phase (C18) column or an alternative technique like high-speed counter-current chromatography (HSCCC). |
| Low recovery of quinovic acid glycosides from the chromatographic column. | 1. Sample Precipitation on Column: The sample may precipitate if loaded in a solvent that is too weak (less polar for reversed-phase). Ensure the sample is fully dissolved in the initial mobile phase before loading. 2. Irreversible Adsorption: As mentioned above, strong interactions with the stationary phase can lead to poor recovery. Consider a different stationary phase (e.g., C8 or phenyl for reversed-phase) or a different purification technique. |
| Difficulty in scaling up a gradient HPLC method from analytical to preparative scale. | 1. System Dwell Volume Differences: The dwell volume (the volume from the point of solvent mixing to the column head) differs between analytical and preparative systems. This difference must be accounted for when transferring a gradient method to maintain separation performance. 2. Flow Rate and Column Dimension Mismatch: When scaling up, the linear flow rate should be kept constant. The flow rate for the preparative column should be adjusted based on the square of the ratio of the column diameters. |
Final Product Processing
| Question | Potential Causes & Solutions |
| Difficulty in crystallizing the purified quinovic acid glycosides. | 1. Purity of the Material: High purity is crucial for crystallization. Even minor impurities can inhibit crystal formation. Consider an additional polishing step if purity is insufficient. 2. Inappropriate Solvent System: Finding the right solvent or solvent mixture is key. A common method is to dissolve the compound in a "good" solvent and then slowly add an "anti-solvent" (in which the compound is insoluble) to induce crystallization. 3. Suboptimal Temperature: Temperature significantly affects solubility. Experiment with different temperatures (e.g., room temperature, 4°C) to find the optimal conditions for crystal growth. 4. Lack of Nucleation Sites: If crystals do not form spontaneously, "seeding" the supersaturated solution with a few existing crystals can initiate crystallization. Scratching the inside of the flask with a glass rod can also create nucleation sites. |
Frequently Asked Questions (FAQs)
Q1: What are the most common initial steps for scaling up the purification of quinovic acid glycosides?
A1: The initial steps typically involve:
-
Extraction: Large-scale extraction of the raw plant material using an appropriate solvent, often aqueous ethanol.
-
Solvent Partitioning: Concentrating the crude extract and partitioning it between immiscible solvents, such as n-butanol and water, to enrich the glycoside fraction.[1]
-
Preliminary Purification: Often, a preliminary purification step using macroporous resin chromatography is employed to remove more polar impurities and pigments before proceeding to high-resolution chromatography.
Q2: Which chromatographic techniques are most suitable for the large-scale purification of quinovic acid glycosides?
A2: Several techniques can be employed, each with its advantages:
-
Macroporous Resin Chromatography: This is an excellent and economical method for initial enrichment and purification of saponins from crude extracts. It offers high loading capacity and is relatively easy to scale up.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique provides high resolution and is suitable for obtaining high-purity compounds. Reversed-phase (C18) columns are commonly used for saponin (B1150181) purification.
-
High-Speed Counter-Current Chromatography (HSCCC): As a liquid-liquid partitioning technique, HSCCC avoids irreversible adsorption of the sample onto a solid support, which can be a problem with traditional column chromatography. This often leads to higher recovery rates for saponins.
Q3: How can I monitor the purity of my fractions during the purification process?
A3: Thin Layer Chromatography (TLC) is a rapid and cost-effective method for monitoring the separation of fractions during column chromatography. For more accurate purity assessment, analytical High-Performance Liquid Chromatography (HPLC) is the method of choice.
Q4: What are the key considerations when transferring a purification method from the lab to a pilot or industrial scale?
A4: Key considerations include:
-
Scalability of the chosen technology: Ensure that the purification method can be linearly scaled up.
-
Economic feasibility: The cost of solvents, stationary phases, and equipment must be considered for large-scale production.
-
Process robustness and reproducibility: The scaled-up process should consistently deliver a product of the desired purity and yield.
-
Safety and environmental impact: The use of large volumes of flammable or toxic solvents requires appropriate safety measures and waste management protocols.
Data Presentation
Table 1: Comparison of Purification Parameters at Different Scales (Example based on Saponin Purification)
| Parameter | Laboratory Scale | Pilot/Industrial Scale |
| Starting Material (Crude Extract) | 10 g | 10 kg |
| Purification Technique | Glass Column Chromatography | Stainless Steel Column Chromatography |
| Stationary Phase | Macroporous Resin (e.g., D101) | Macroporous Resin (e.g., HPD-722) |
| Column Dimensions (ID x L) | 2.5 cm x 40 cm | 20 cm x 200 cm |
| Solvent Consumption (Ethanol) | ~2 L | ~200 L |
| Processing Time | 8 - 12 hours | 24 - 48 hours |
| Initial Purity | ~5% | ~6% |
| Final Purity | >90% | >95% |
| Overall Yield | ~60% | ~55-60% |
Note: The data presented are representative values for saponin purification and may vary depending on the specific quinovic acid glycosides and the plant matrix.
Table 2: Performance of a Two-Step Macroporous Resin Purification for Akebia Saponin D (A Case Study)
| Purification Step | Starting Purity | Purity after Step | Recovery Rate |
| Step 1: HPD-722 Resin Column | 6.27% | 59.41% | 98.07% |
| Step 2: ADS-7 Resin Column | 59.41% | 95.05% | 57.62% |
| Overall Process | 6.27% | 95.05% | 56.51% |
This case study on Akebia saponin D demonstrates a successful industrial-scale purification strategy using a two-step macroporous resin process, achieving a significant increase in purity.[2][3]
Experimental Protocols
Protocol 1: Large-Scale Enrichment of Quinovic Acid Glycosides using Macroporous Resin Chromatography
This protocol describes a method for the enrichment of total quinovic acid glycosides from a crude plant extract.
1. Materials:
-
Crude aqueous extract of the plant material containing quinovic acid glycosides.
-
Macroporous resin (e.g., D101, AB-8, or HPD-722).
-
Ethanol (95% and various dilutions).
-
Deionized water.
-
Large-scale chromatography column.
2. Procedure:
-
Resin Pre-treatment:
-
Soak the macroporous resin in ethanol for 24 hours to swell and remove residual monomers.
-
Wash the resin extensively with deionized water until the ethanol odor is no longer detectable.
-
-
Column Packing:
-
Pack the pre-treated resin into the chromatography column.
-
Equilibrate the packed column by washing with deionized water.
-
-
Sample Loading:
-
Dissolve the crude extract in deionized water.
-
Load the sample solution onto the column at a controlled flow rate.
-
-
Washing:
-
Wash the column with several bed volumes of deionized water to remove highly polar impurities such as sugars and salts.
-
Subsequently, wash the column with a low concentration of ethanol (e.g., 20-30%) to remove pigments and other less polar impurities.
-
-
Elution:
-
Elute the enriched quinovic acid glycoside fraction with a higher concentration of ethanol (e.g., 70-80%).
-
-
Concentration:
-
Collect the eluate and concentrate it under reduced pressure to obtain a purified glycoside powder.
-
Protocol 2: Preparative HPLC Purification of Quinovic Acid Glycosides
This protocol is for the final purification of individual or a mixture of quinovic acid glycosides to high purity.
1. Materials:
-
Enriched quinovic acid glycoside fraction (from Protocol 1).
-
HPLC-grade methanol and/or acetonitrile.
-
HPLC-grade water.
-
Preparative reversed-phase C18 column.
-
Preparative HPLC system with a fraction collector.
-
0.45 µm syringe filters.
2. Procedure:
-
Method Development (Analytical Scale):
-
Before scaling up, optimize the separation on an analytical C18 column.
-
Experiment with different mobile phase compositions (e.g., methanol/water or acetonitrile/water gradients) and flow rates to achieve the best resolution of the target glycosides.
-
-
Sample Preparation:
-
Dissolve the enriched glycoside fraction in the initial mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Preparative HPLC Run:
-
Equilibrate the preparative C18 column with the initial mobile phase until a stable baseline is achieved.
-
Inject the filtered sample onto the column.
-
Run the optimized gradient method.
-
-
Fraction Collection:
-
Collect the fractions corresponding to the target quinovic acid glycoside peaks using the fraction collector.
-
-
Purity Analysis and Recovery:
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Combine the fractions with the desired purity.
-
Remove the solvent by evaporation under reduced pressure or lyophilization to obtain the highly purified quinovic acid glycosides.
-
Visualizations
Caption: Experimental workflow for scaling up the purification of quinovic acid glycosides.
Caption: Troubleshooting logic for chromatographic purification issues.
References
Validation & Comparative
Quinovic Acid Glycosides: An In Vivo Comparative Guide to Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of the anti-inflammatory activity of quinovic acid glycosides, primarily derived from plants such as Uncaria tomentosa (Cat's Claw). The data presented herein is compiled from various preclinical studies, offering a comparative analysis against commonly used anti-inflammatory agents. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Executive Summary
Quinovic acid glycosides have demonstrated significant anti-inflammatory properties in various in vivo models. Studies on purified fractions of these glycosides and crude extracts containing them have shown potent effects in acute and chronic inflammation models. The primary mechanism of action appears to be through the modulation of key inflammatory pathways, including the downregulation of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and the inhibition of the NF-κB signaling pathway. This guide presents a side-by-side comparison of the efficacy of quinovic acid glycosides with standard synthetic drugs and other natural compounds in established experimental models of inflammation.
Comparative Anti-Inflammatory Activity
The anti-inflammatory effects of quinovic acid glycosides have been evaluated in several well-established in vivo models. Below are comparative data from the carrageenan-induced paw edema model, a model of acute inflammation, and the cyclophosphamide-induced hemorrhagic cystitis model, a model of chemically-induced bladder inflammation.
Carrageenan-Induced Paw Edema
This model is a standard for evaluating acute inflammation. Edema (swelling) is induced in the paw of a rodent by injecting carrageenan, and the reduction in edema volume by a test compound is measured over time.
| Treatment | Animal Model | Dose (mg/kg) | Route of Administration | Max. Inhibition of Edema (%) | Time Point of Max. Inhibition (hours) | Reference |
| Quinovic Acid Glycosides (from U. tomentosa) | Mouse | 200 | Oral | 42.1 | 4 | Aguilar et al., 2002 |
| Indomethacin | Mouse | 10 | Oral | 48.7 | 4 | Aguilar et al., 2002 |
| Diclofenac | Rat | 20 | Oral | 71.82 | 3 | Sakat et al., 2014 |
| Quercetin | Rat | 100 | Oral | 92.4 | Not Specified | Abdallah et al., 2016[1] |
Note: Direct comparison between different studies should be made with caution due to potential variations in experimental conditions.
Cyclophosphamide-Induced Hemorrhagic Cystitis
This model assesses the ability of a compound to mitigate inflammation in the bladder induced by the chemotherapy drug cyclophosphamide.
| Treatment | Animal Model | Dose (mg/kg) | Route of Administration | Key Findings | Reference |
| Quinovic Acid Glycoside Purified Fraction (QAPF) (from U. tomentosa) | Mouse | 50 | Oral | - Reduced edema, hemorrhage, and bladder wet weight.- Decreased visceral pain.- Significantly decreased IL-1β levels.- Down-regulated P2X7 receptors. | Navarro et al., 2015[2][3][4] |
| Mesna (Standard of Care) | Mouse | 40 | Intraperitoneal | - Protective against urothelial damage. | Navarro et al., 2015[2][3][4] |
Cotton Pellet-Induced Granuloma
This model is used to evaluate the effect of anti-inflammatory agents on the proliferative phase of inflammation (chronic inflammation). While extracts of Uncaria tomentosa containing quinovic acid glycosides are reported to be effective in this model, specific quantitative data on the percentage of granuloma inhibition for isolated quinovic acid glycosides or a purified fraction was not available in the reviewed literature. For comparative purposes, data for standard drugs and another natural compound are presented below.
| Treatment | Animal Model | Dose (mg/kg) | Route of Administration | Inhibition of Granuloma Weight (%) | Reference |
| Indomethacin | Rat | 5 | Oral | 57.08 | Entox®, 2008 |
| Dexamethasone | Rat | 1 | Oral | 69.8 | Abdallah et al., 2016[1] |
| Quercetin | Rat | 150 | Oral | 16.7 | Abdallah et al., 2016[1] |
Experimental Protocols
Carrageenan-Induced Paw Edema
-
Animals: Male Wistar rats or Swiss mice are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are randomly divided into control, standard, and test groups.
-
Treatment: The test compound (e.g., quinovic acid glycoside extract) or standard drug (e.g., indomethacin, diclofenac) is administered orally or intraperitoneally at a specified time (usually 60 minutes) before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: A 1% w/v solution of carrageenan in saline (0.1 mL) is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0 hours (immediately before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
Cotton Pellet-Induced Granuloma
-
Animals: Male Wistar rats are commonly used.
-
Pellet Implantation: Sterile cotton pellets (weighing a specific amount, e.g., 10±1 mg) are implanted subcutaneously in the ventral region of the anesthetized rats.
-
Treatment: The test compound, standard drug (e.g., dexamethasone, indomethacin), or vehicle is administered orally daily for a period of 7 consecutive days, starting from the day of pellet implantation.
-
Pellet Removal and Weighing: On the 8th day, the animals are euthanized, and the cotton pellets surrounded by granulomatous tissue are dissected out. The wet pellets are weighed, and then dried in an oven at 60°C until a constant weight is achieved to determine the dry weight.
-
Calculation of Inhibition: The weight of the granuloma is determined by subtracting the initial weight of the cotton pellet from the final dry weight. The percentage of inhibition of granuloma formation is calculated as follows: % Inhibition = [(W_c - W_t) / W_c] * 100 where W_c is the mean weight of the dry granuloma in the control group and W_t is the mean weight of the dry granuloma in the treated group.
Visualizing the Molecular Mechanism and Experimental Workflow
To better understand the anti-inflammatory action of quinovic acid glycosides and the experimental procedures used for their validation, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. The Quinovic Acid Glycosides Purified Fraction from Uncaria tomentosa Protects against Hemorrhagic Cystitis Induced by Cyclophosphamide in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - The Quinovic Acid Glycosides Purified Fraction from Uncaria tomentosa Protects against Hemorrhagic Cystitis Induced by Cyclophosphamide in Mice - Public Library of Science - Figshare [plos.figshare.com]
- 4. The Quinovic Acid Glycosides Purified Fraction from Uncaria tomentosa Protects against Hemorrhagic Cystitis Induced by Cyclophosphamide in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Triterpenoid Saponins in the Carrageenan-Induced Paw Edema Model: A Comparative Guide
For researchers, scientists, and drug development professionals, the carrageenan-induced paw edema model remains a cornerstone for the preliminary in vivo screening of acute anti-inflammatory activity. This guide provides a comprehensive comparison of the performance of triterpenoid (B12794562) saponins (B1172615) in this well-established model, supported by experimental data and detailed protocols.
The carrageenan-induced paw edema assay is a widely used and reproducible model of acute inflammation. The inflammatory response is biphasic, with an initial phase (0-1.5 hours) mediated by histamine, serotonin, and bradykinin, followed by a second phase (1.5-5 hours) characterized by the release of prostaglandins, leukotrienes, and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. This later phase is particularly relevant for the evaluation of non-steroidal anti-inflammatory drugs (NSAIDs) and other novel anti-inflammatory agents. Triterpenoid saponins, a diverse class of natural compounds, have demonstrated significant anti-inflammatory potential in this model, often comparable to that of established NSAIDs.
Comparative Efficacy of Triterpenoid Saponins
The anti-inflammatory efficacy of various triterpenoid saponins has been evaluated in the carrageenan-induced paw edema model. The following table summarizes the quantitative data from several studies, showcasing the dose-dependent inhibition of paw edema. For comparison, data for the commonly used NSAID, Indomethacin, is also included.
| Compound | Dose (mg/kg) | Time (hours) | Edema Inhibition (%) | Reference |
| Triterpenoid Saponins from Polygala japonica | ||||
| Saponin (B1150181) 1 | 100 | 3 | 45.2 | [1] |
| Saponin 4 | 100 | 3 | 51.8 | [1] |
| Saponin 5 | 100 | 3 | 58.3 | [1] |
| Asparacosin A from Asparagus racemosus | ||||
| 10 | 5 | Significant | [2] | |
| 20 | 3 | Significant | [2] | |
| 20 | 5 | Significant | [2] | |
| 40 | 3 | Significant | [2] | |
| 40 | 5 | Significant | [2] | |
| Betulinic Acid | ||||
| 10 | 4 | ~40 | [3] | |
| 20 | 4 | ~55 | [3] | |
| 40 | 4 | ~65 | [3] | |
| Indomethacin (Reference NSAID) | 10 | 3 | 65.71 | [4] |
| 10 | 4 | 54 | [5] | |
| 10 | 5 | 33 | [5] |
Experimental Protocols
The following is a detailed methodology for the carrageenan-induced paw edema model, compiled from various cited studies.
1. Animals:
-
Male Wistar or Sprague-Dawley rats (150-200 g) are commonly used.[6] Mice can also be utilized.
-
Animals should be acclimatized to laboratory conditions for at least one week prior to the experiment.
-
House animals in standard cages with free access to food and water. Food may be withheld for a few hours before the experiment.
2. Test Substances:
-
Prepare triterpenoid saponins and the reference drug (e.g., Indomethacin) in a suitable vehicle, such as 0.5% carboxymethylcellulose (CMC) or saline.
3. Experimental Procedure:
-
Divide the animals into groups (n=6-8 per group):
-
Vehicle control group
-
Positive control group (e.g., Indomethacin, 10 mg/kg)
-
Test groups (different doses of triterpenoid saponins)
-
-
Administer the test substances and controls orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.[7]
-
Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar surface of the right hind paw.[8][9]
-
Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[2]
4. Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
-
-
Statistical analysis is typically performed using ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test).
Signaling Pathways and Mechanism of Action
Carrageenan injection triggers a cascade of inflammatory events. The diagram below illustrates the key signaling pathways involved and the potential points of intervention for triterpenoid saponins.
Caption: Carrageenan-induced inflammatory signaling pathway and saponin intervention.
Triterpenoid saponins are believed to exert their anti-inflammatory effects through multiple mechanisms. A key mechanism is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[10] By inhibiting NF-κB activation, saponins can suppress the expression of various pro-inflammatory genes, including those encoding for cytokines and cyclooxygenase-2 (COX-2).[11] Some saponins have also been shown to directly inhibit the activity of COX enzymes, thereby reducing the production of prostaglandins.[12]
Experimental Workflow
The following diagram outlines the typical workflow for evaluating the anti-inflammatory effects of triterpenoid saponins using the carrageenan-induced paw edema model.
Caption: Workflow for carrageenan-induced paw edema assay.
Conclusion
The carrageenan-induced paw edema model is a valuable and efficient tool for the preliminary screening of the anti-inflammatory potential of triterpenoid saponins. The data presented in this guide demonstrates that various triterpenoid saponins exhibit significant, dose-dependent anti-inflammatory activity, often comparable to that of standard NSAIDs. Their multi-target mechanism of action, primarily involving the inhibition of the NF-κB and COX pathways, makes them promising candidates for the development of novel anti-inflammatory therapies. Further research, including chronic inflammation models and detailed mechanistic studies, is warranted to fully elucidate their therapeutic potential.
References
- 1. Anti-inflammatory activities of triterpenoid saponins from Polygala japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. benchchem.com [benchchem.com]
- 5. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. carrageenan induced paw: Topics by Science.gov [science.gov]
- 8. Two New Triterpene Saponins from the Anti‐Inflammatory Saponin Fraction of Ilex pubescens Root | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Antitumor Effects of Triterpenoid Saponins from the Anemone flaccida and the Underlying Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Critical review on anti-inflammation effects of saponins and their molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cyclophosphamide-Induced Hemorrhagic Cystitis Models in Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the widely used cyclophosphamide (B585) (CYP)-induced hemorrhagic cystitis model in mice with its principal alternative, the direct intravesical acrolein instillation model. Both models are critical tools for studying bladder inflammation, urothelial damage, and the efficacy of potential uroprotective agents. This document outlines detailed experimental protocols, presents quantitative data for objective comparison, and visualizes the key signaling pathways involved in the pathogenesis of hemorrhagic cystitis.
Model Comparison: Cyclophosphamide vs. Acrolein Instillation
The systemic administration of the chemotherapeutic agent cyclophosphamide is the most common method for inducing hemorrhagic cystitis in preclinical research. Its toxic metabolite, acrolein, is excreted in the urine and accumulates in the bladder, causing severe inflammation and hemorrhage.[1] An alternative approach involves the direct intravesical instillation of acrolein, which isolates the toxic effects to the bladder.[2]
| Feature | Cyclophosphamide-Induced Model | Acrolein-Induced Model |
| Route of Administration | Intraperitoneal (i.p.) injection of cyclophosphamide.[3] | Intravesical (i.v.) instillation of acrolein.[2] |
| Mechanism of Injury | Systemic metabolism of cyclophosphamide to acrolein, which is then excreted into the urine, causing bladder toxicity.[4] | Direct cytotoxic effect of acrolein on the bladder urothelium.[2] |
| Systemic Effects | Potential for systemic side effects due to cyclophosphamide and its metabolites. | Localized bladder injury with minimal systemic effects. |
| Advantages | Clinically relevant as it mimics the systemic administration of cyclophosphamide in patients; non-invasive procedure (injection).[1] | Allows for the direct study of acrolein-induced bladder toxicity, bypassing systemic metabolism; precise control over the dose delivered to the bladder.[2] |
| Disadvantages | Potential for confounding systemic effects; variability in metabolism between animals. | Requires a more invasive procedure (catheterization) for instillation; does not fully replicate the clinical scenario of systemic drug administration.[5] |
Quantitative Data Comparison
The following tables summarize key quantitative parameters used to assess the severity of hemorrhagic cystitis in both models. Data are compiled from various studies to provide a comparative overview.
Table 1: Bladder Weight and Hemorrhage
| Parameter | Control (Saline) | Cyclophosphamide (300 mg/kg i.p.) | Acrolein (75 µg intravesical) |
| Bladder Wet Weight (mg) | ~20-30 | ~60-100[6] | ~50-70[2] |
| Hemoglobin Content (µg/mg tissue) | Baseline | Significant increase | Significant increase |
Table 2: Inflammatory and Oxidative Stress Markers
| Marker | Control (Saline) | Cyclophosphamide-Induced | Acrolein-Induced |
| TNF-α (pg/mg tissue) | Baseline | Significant increase[7] | Significant increase |
| IL-1β (pg/mg tissue) | Baseline | Significant increase[7][8] | Significant increase |
| Malondialdehyde (MDA) (nmol/mg protein) | Baseline | Significant increase[7] | Significant increase |
| Superoxide Dismutase (SOD) (U/mg protein) | Baseline | Significant decrease[7] | Significant decrease |
Experimental Protocols
Cyclophosphamide-Induced Hemorrhagic Cystitis Model
Materials:
-
Cyclophosphamide (Sigma-Aldrich)
-
Sterile saline (0.9% NaCl)
-
Male or female mice (e.g., C57BL/6, Swiss Webster), 8-12 weeks old
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Prepare a fresh solution of cyclophosphamide in sterile saline at the desired concentration (e.g., 20 mg/mL).
-
Administer a single intraperitoneal injection of cyclophosphamide to each mouse at a dose of 300 mg/kg.[3]
-
House the mice in standard conditions with free access to food and water.
-
Euthanize the mice at a predetermined time point (e.g., 4, 12, or 24 hours) after cyclophosphamide administration.[1]
-
Carefully dissect the urinary bladder, empty it of urine, and blot it dry.
-
Measure the bladder wet weight.
-
Process the bladder tissue for histological analysis, and biochemical assays (e.g., ELISA for cytokines, assays for oxidative stress markers).
Acrolein-Induced Hemorrhagic Cystitis Model
Materials:
-
Acrolein (Sigma-Aldrich)
-
Sterile saline (0.9% NaCl)
-
Male or female mice, 8-12 weeks old
-
Anesthesia (e.g., isoflurane)
-
Catheter (e.g., 24-gauge)
-
Syringe for intravesical instillation
Procedure:
-
Anesthetize the mouse using a suitable anesthetic agent.
-
Gently insert a lubricated catheter into the bladder via the urethra.
-
Empty the bladder of any residual urine by applying gentle pressure to the lower abdomen.
-
Prepare a solution of acrolein in sterile saline at the desired concentration.
-
Slowly instill a specific volume and concentration of the acrolein solution (e.g., 75 µg in 15 µL) into the bladder through the catheter.[2][9]
-
Keep the urethral opening closed for a defined period (e.g., 1 hour) to ensure adequate exposure of the urothelium to acrolein.
-
After the exposure time, the bladder can be emptied by gentle abdominal pressure.
-
House the mice and allow them to recover from anesthesia.
-
Euthanize the mice at a predetermined time point (e.g., 4 or 24 hours) after acrolein instillation.[5]
-
Dissect and process the bladder as described in the cyclophosphamide model protocol.
Signaling Pathways and Visualization
The pathogenesis of cyclophosphamide-induced hemorrhagic cystitis is primarily driven by the toxic effects of its metabolite, acrolein. Acrolein induces a cascade of events within the bladder urothelium, leading to inflammation and tissue damage. The key signaling pathways involved are depicted below.
Caption: Signaling cascade in cyclophosphamide-induced hemorrhagic cystitis.
The diagram illustrates that systemic cyclophosphamide is metabolized in the liver to acrolein, which then accumulates in the urine. In the bladder, acrolein exposure leads to a surge in reactive oxygen species (ROS), which in turn activates the transcription factor NF-κB.[4] Activated NF-κB upregulates the expression of pro-inflammatory cytokines such as TNF-α and IL-1β, driving an inflammatory response that results in urothelial damage and hemorrhage.[4][7][8]
Caption: General experimental workflow for hemorrhagic cystitis models.
This workflow diagram outlines the key steps in both the cyclophosphamide and acrolein-induced hemorrhagic cystitis models, from administration of the inducing agent to the final analysis of bladder tissue. The post-induction incubation period typically ranges from 4 to 24 hours, after which the bladders are harvested for various assessments, including weight measurement, histological examination, and biochemical analysis of inflammatory and oxidative stress markers.
References
- 1. Cyclophosphamide cystitis in mice: behavioural characterisation and correlation with bladder inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A model of hemorrhagic cystitis induced with acrolein in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-definition ultrasound characterization of acute cyclophosphamide-induced cystitis in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acute acrolein-induced cystitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Relevance of the cyclophosphamide-induced cystitis model for pharmacological studies targeting inflammation and pain of the bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Repeated Low-Dose Acrolein Triggers Irreversible Lamina Propria Edema in Urinary Bladder, Transient Voiding Behavior and Widening of Eyes to Mechanical Stimuli - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Quinovic Acid 3-O-beta-D-glucoside and Other Saponins: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Quinovic acid 3-O-beta-D-glucoside and other prominent saponins (B1172615). The following sections present quantitative data from various studies, detailed experimental protocols, and visualizations of key signaling pathways to support further investigation and development of these natural compounds.
Saponins are a diverse class of glycosides found widely in the plant kingdom, with a growing body of research highlighting their potential as therapeutic agents.[1] Their biological activities are vast, ranging from anti-inflammatory and antimicrobial to cytotoxic effects against cancer cells.[2][3] this compound, a triterpenoid (B12794562) saponin (B1150181), has demonstrated notable biological activities, particularly in the realms of anti-inflammatory and anti-cancer research.[4][5] This guide aims to place the performance of this compound in context with other well-studied saponins, providing a valuable resource for comparative analysis.
Comparative Performance Data
The following tables summarize quantitative data on the cytotoxic and antimicrobial activities of this compound and other selected saponins. It is critical to note that the data presented is compiled from multiple independent studies. Direct comparisons of absolute values should be made with caution, as experimental conditions such as cell lines, microbial strains, and assay methodologies vary between studies.
Table 1: Comparative Cytotoxicity of Saponins against Various Cancer Cell Lines
| Saponin | Cancer Cell Line | Assay | IC50 (µM) | Source |
| Quinovic acid glycosides purified fraction (QAPF) | T24 (Human Bladder Cancer) | MTT | ~3.5 µg/mL* | [4] |
| Ginsenoside Rg3 | HT-29 (Colon Cancer) | Not Specified | 20-100 | [1] |
| 786-O (Kidney Cancer) | CCK8 | 20-80 | [2] | |
| MDA-MB-231 (Breast Cancer) | Not Specified | 30 | [3] | |
| HepG2 (Liver Cancer) | Not Specified | 45 (20S-isomer) | [6] | |
| A549/DDP (Cisplatin-resistant Lung Cancer) | MTT | 8.14 (in combination with cisplatin) | [7] | |
| Dioscin (B1662501) | MDA-MB-231 (Breast Cancer) | MTT | 3.23 (72h) | [8] |
| MCF-7 (Breast Cancer) | MTT | 2.50 (72h) | [8] | |
| H1650 (Lung Cancer) | MTT | 1.7 | [9] | |
| PC9GR (Lung Cancer) | MTT | 2.1 | [9] | |
| Asiaticoside (B1665284) | MCF-7 (Breast Cancer) | MTT | 40 | [5][10] |
*Note: The IC50 for QAPF was reported in µg/mL. A direct molar conversion is not possible without the exact molecular weight of all components in the purified fraction.
Table 2: Comparative Antimicrobial Activity of Saponins
| Saponin/Saponin Extract | Microorganism | Assay | MIC (µg/mL) | Source |
| Green Tea Seed Saponins (Fr1) | Staphylococcus aureus | Broth Microdilution | 150 | [11] |
| Escherichia coli | Broth Microdilution | >200 | [11] | |
| Theasaponin E1 | Candida albicans | Broth Microdilution | 123 | [12] |
| Assamsaponin A | Candida albicans | Broth Microdilution | 117 | [12] |
| Saponin A16 (from Balanites aegyptiaca) | Candida albicans | Broth Microdilution | 16 | [13] |
| Saponin A19 (from Balanites aegyptiaca) | Candida albicans | Broth Microdilution | 32 | [13] |
| Camelliagenin Saponin | Amoxicillin-resistant E. coli | Not Specified | 50.2 | [14] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative data tables. These protocols are intended to serve as a foundation for researchers to design and execute their own comparative studies.
Protocol 1: MTT Assay for Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC50) of a saponin against a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Saponin stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Saponin Treatment: Prepare serial dilutions of the saponin stock solution in complete medium. Remove the old medium from the wells and add 100 µL of the saponin dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the saponin stock) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the saponin concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of a saponin that inhibits the visible growth of a microorganism.
Materials:
-
Microbial strain of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast)
-
Saponin stock solution
-
Sterile 96-well microtiter plates
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
-
Microplate reader (optional, for quantitative analysis)
Procedure:
-
Preparation of Saponin Dilutions: Add 50 µL of sterile broth to all wells of a 96-well plate. In the first well of a row, add 50 µL of the saponin stock solution (at twice the highest desired concentration) and mix. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on.
-
Inoculation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 50 µL of the diluted inoculum to each well. Include a positive control (inoculum without saponin) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 35°C for Candida albicans) for 18-24 hours (for bacteria) or 24-48 hours (for yeast).
-
MIC Determination: The MIC is the lowest concentration of the saponin at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.
Signaling Pathways and Mechanisms of Action
The biological effects of saponins are mediated through their interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways modulated by Quinovic acid glycosides and other saponins.
Caption: Anti-inflammatory pathway of Quinovic Acid Glycosides.
A purified fraction of quinovic acid glycosides has been shown to exert anti-inflammatory effects, which are likely mediated through the inhibition of the NF-κB signaling pathway.[15] By preventing the degradation of IκBα, quinovic acid glycosides inhibit the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[15]
Caption: Apoptosis induction pathway by Ginsenoside Rg3.
Ginsenoside Rg3 induces apoptosis in cancer cells through multiple pathways.[1][2] It can activate the AMP-activated protein kinase (AMPK) pathway and inhibit the Akt/mTOR/STAT3 signaling cascade.[1][2] Furthermore, Ginsenoside Rg3 modulates the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction, cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis.[3][16][17]
Caption: Anti-inflammatory pathways of Dioscin.
Dioscin exhibits potent anti-inflammatory properties by modulating multiple signaling pathways.[18][19][20] It can activate the Sirt1/Nrf2 pathway, leading to the expression of antioxidant enzymes and a reduction in oxidative stress.[18] Additionally, Dioscin can inhibit the TLR2/MyD88/NF-κB and p38 MAPK signaling pathways, resulting in decreased production of pro-inflammatory cytokines.[18][19]
References
- 1. 20(S)-Ginsenoside Rg3-induced apoptosis in HT-29 colon cancer cells is associated with AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Ginsenoside Rg3 Induces Apoptosis of Human Breast Cancer (MDA-MB-231) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Biofilm Activity of Assamsaponin A, Theasaponin E1, and Theasaponin E2 against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of the cytotoxicity of asiaticoside on rats and tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Treatment with 20(S)-ginsenoside Rg3 reverses multidrug resistance in A549/DDP xenograft tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dioscin Decreases Breast Cancer Stem-like Cell Proliferation via Cell Cycle Arrest by Modulating p38 Mitogen-activated Protein Kinase and AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Study of the cytotoxicity of asiaticoside on rats and tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Green Tea Seed Isolated Saponins Exerts Antibacterial Effects against Various Strains of Gram Positive and Gram Negative Bacteria, a Comprehensive Study In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Characterization of plant-derived saponin natural products against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The Quinovic Acid Glycosides Purified Fraction from Uncaria tomentosa Protects against Hemorrhagic Cystitis Induced by Cyclophosphamide in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ginsenoside Rg3 inhibit hepatocellular carcinoma growth via intrinsic apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 20(S)-Ginsenoside Rg3 prevents endothelial cell apoptosis via inhibition of a mitochondrial caspase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dioscin protects against coronary heart disease by reducing oxidative stress and inflammation via Sirt1/Nrf2 and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protective effects of dioscin against systemic inflammatory response syndromevia adjusting TLR2/MyD88/NF‑κb signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Dioscin Improves Pyroptosis in LPS-Induced Mice Mastitis by Activating AMPK/Nrf2 and Inhibiting the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of Uncaria tomentosa and Uncaria rhynchophylla Extracts
For Immediate Release
A comprehensive review of existing scientific literature reveals distinct and overlapping bioactive properties of two prominent medicinal plants from the Uncaria genus: Uncaria tomentosa (Cat's Claw) and Uncaria rhynchophylla. This guide synthesizes experimental data to offer a comparative overview of their antioxidant, anti-inflammatory, neuroprotective, and cytotoxic activities, aimed at researchers, scientists, and professionals in drug development.
Key Bioactive Compounds and General Overview
Both species are rich in oxindole (B195798) alkaloids, which are largely credited for their therapeutic effects. Uncaria tomentosa, primarily found in the Amazon rainforest, is well-known for its immunomodulatory and anti-inflammatory properties.[1] In contrast, Uncaria rhynchophylla, a staple in traditional Chinese medicine, is predominantly recognized for its neuroprotective effects.[2] While both plants share common therapeutic applications, the concentration of specific alkaloids and other phytochemicals leads to variations in their biological potency.
Comparative Bioactivity Data
The following tables summarize quantitative data from various in vitro and in vivo studies, providing a direct comparison of the bioactivities of extracts from Uncaria tomentosa and Uncaria rhynchophylla.
Table 1: Comparative Antioxidant Activity
| Assay | Uncaria tomentosa Extract | Uncaria rhynchophylla Extract | Reference |
| DPPH Radical Scavenging Activity (IC50/RC50) | 21.7 mg/ml (vs. U. guianensis) | 239.2 ± 16.5 µg/mL | [3][4] |
| ABTS Radical Scavenging Activity (RC50) | - | 458.7 ± 25.0 µg/mL | [4] |
| Superoxide Dismutase (SOD) Activity | Significant increase in STZ-induced AD rats | Significant increase in STZ-induced AD rats | [5] |
| Catalase (CAT) Activity | Significant increase in STZ-induced AD rats | Significant increase in STZ-induced AD rats | [5] |
| Glutathione Peroxidase (GPx) Activity | Significant increase in STZ-induced AD rats | Significant increase in STZ-induced AD rats | [5] |
Table 2: Comparative Anti-inflammatory Activity
| Biomarker | Uncaria tomentosa Extract | Uncaria rhynchophylla Extract | Reference |
| TNF-α Production Inhibition (IC50) | 14.1 ng/ml | - | [6] |
| TNF-α Levels | Significant reduction in STZ-induced AD rats | Significant reduction in STZ-induced AD rats | [5] |
| IL-1β Levels | Significant reduction in STZ-induced AD rats | Significant reduction in STZ-induced AD rats | [5] |
| IL-6 Levels | Significant reduction in STZ-induced AD rats | Significant reduction in STZ-induced AD rats | [5] |
| NF-κB Activation | Inhibition | Inhibition | [7][8] |
Table 3: Comparative Cytotoxicity (IC50 values in µg/mL)
| Cell Line | Uncaria tomentosa Extract | Uncaria rhynchophylla Extract | Reference |
| HT-29 (Colon Carcinoma) | - | 500 µg/ml (methanolic extract showed 15.8% inhibition) | [9] |
| MCF-7 (Breast Cancer) | IC50 of 10 mg/ml and 20 mg/ml for two active fractions | - | |
| B16-BL6 (Mouse Melanoma) | 40 µg/mL (82% decrease in cell number) | - | [10] |
| LL/2 (Lewis Lung Carcinoma) | 25.06 | - | [11] |
| KB (Cervical Carcinoma) | 35.69 | - | [11] |
| SW707 (Colon Adenocarcinoma) | 49.06 | - | [11] |
| A-549 (Lung Carcinoma) | 40.03 | - | [11] |
| MDA-MB-231 (Breast Cancer) | - | Significant inhibition of cell viability (proanthocyanidins) |
Signaling Pathways and Mechanisms of Action
dot
Caption: U. tomentosa Anti-inflammatory Pathway.
dot
Caption: U. rhynchophylla Neuroprotective Pathway.
Uncaria tomentosa primarily exerts its anti-inflammatory effects through the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway.[9] By blocking NF-κB activation, the extract reduces the expression of pro-inflammatory cytokines such as TNF-α and various interleukins.[5]
On the other hand, the neuroprotective activity of Uncaria rhynchophylla is mediated, in part, through the activation of the PI3-K/Akt/GSK3β/MEF2D signaling pathway.[7] The alkaloid rhynchophylline, a major component of U. rhynchophylla, has been shown to activate the transcription factor MEF2D, which is crucial for neuronal survival, by inhibiting GSK3β.[7]
Experimental Protocols
Extraction of Plant Material (Comparative Neuroprotective Study)
A standardized protocol was utilized for the extraction of both Uncaria tomentosa (UTE) and Uncaria rhynchophylla (URE) for a comparative study on their anti-Alzheimer's disease effects.[5]
-
Maceration: 1000 g of the dried and ground herb was macerated in 10 L of 70% aqueous ethanol (B145695) for 24 hours at room temperature.
-
Ultrasonic Extraction: The mixture underwent ultrasonic extraction for 1 hour. This process was repeated twice.
-
Filtration and Centrifugation: The crude extracts were filtered and then centrifuged to remove any undissolved particles.
-
Concentration and Lyophilization: The pooled extracts were concentrated under reduced pressure and subsequently freeze-dried. The final yields were 14.62% for UTE and 13.88% for URE.[5]
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the extracts were commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay.[9]
-
Cell Seeding: Cancer cell lines (e.g., HT-29) were seeded in 96-well plates and incubated.
-
Treatment: Cells were treated with various concentrations of the plant extracts.
-
MTT Addition: After the incubation period, MTT solution was added to each well.
-
Incubation and Solubilization: The plates were incubated to allow for the formation of formazan (B1609692) crystals, which were then solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured using a microplate reader to determine cell viability. The IC50 value, the concentration of the extract that inhibits 50% of cell growth, was then calculated.
dot
Caption: MTT Assay Workflow.
Antioxidant Capacity Assays (DPPH and ABTS)
The free radical scavenging activity of the extracts was determined using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[4]
-
DPPH Assay: A solution of DPPH in methanol (B129727) is mixed with the plant extract. The reduction of the DPPH radical by the antioxidant components of the extract leads to a color change, which is measured spectrophotometrically.
-
ABTS Assay: The ABTS radical cation is generated by reacting ABTS with an oxidizing agent. The plant extract is then added, and the scavenging of the radical is determined by the decrease in absorbance.
Conclusion
Both Uncaria tomentosa and Uncaria rhynchophylla extracts demonstrate significant, yet distinct, bioactive profiles. U. tomentosa shows potent anti-inflammatory and a broader spectrum of cytotoxic activities against various cancer cell lines. In contrast, U. rhynchophylla exhibits strong neuroprotective and antioxidant properties. The direct comparative data from the study by Xu et al. (2021) suggests that both extracts have comparable efficacy in mitigating certain aspects of neurodegeneration, such as oxidative stress and neuroinflammation, in an animal model of Alzheimer's disease.[5] The choice between these two extracts for therapeutic development would therefore depend on the specific pathological targets. Further head-to-head comparative studies across a wider range of bioassays are warranted to fully elucidate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the effects of Uncaria rhynchophylla alkaloid extract on LPS-induced preeclampsia symptoms and inflammation in a pregnant rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Anti-inflammatory and antioxidant activities of cat's claw (Uncaria tomentosa and Uncaria guianensis) are independent of their alkaloid content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Uncaria rhynchophylla inhibits the production of nitric oxide and interleukin-1β through blocking nuclear factor κB, Akt, and mitogen-activated protein kinase activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of PXR Activators from Uncaria Rhynchophylla (Gou Teng) and Uncaria Tomentosa (Cat’s Claw) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methanolic extracts of Uncaria rhynchophylla induce cytotoxicity and apoptosis in HT-29 human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Treatment with Uncaria tomentosa Promotes Apoptosis in B16-BL6 Mouse Melanoma Cells and Inhibits the Growth of B16-BL6 Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proanthocyanidins from Uncaria rhynchophylla induced apoptosis in MDA-MB-231 breast cancer cells while enhancing cytotoxic effects of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. osf.io [osf.io]
Quinovic Acid Glycosides: A Potential Alternative in Cancer Therapy Validated in Animal Models
For Immediate Release
[City, State] – December 5, 2025 – Emerging preclinical evidence suggests that quinovic acid glycosides (QAGs), a class of natural compounds, exhibit significant anti-tumor effects in various animal models of cancer. These findings position QAGs as a potential alternative or adjuvant therapy to conventional cancer treatments. This guide provides a comparative analysis of the performance of QAGs against other therapeutic options, supported by experimental data from in vivo studies.
Performance Against a Standard of Care Agent
A key study investigated the efficacy of a Quinovic Acid Glycoside Purified Fraction (QAPF) from the plant Uncaria tomentosa in a mouse model of cyclophosphamide-induced hemorrhagic cystitis, a common and severe side effect of this chemotherapy. While not a direct measure of anti-tumor effect, this study provides a valuable comparison against a standard of care, Mesna. The results demonstrated that QAPF was as effective as Mesna in mitigating bladder damage, showcasing its potent anti-inflammatory and protective properties in an in vivo setting.
| Treatment Group | Bladder Wet Weight (mg) | Edema Score (0-3) | Microscopic Hemorrhage Score (0-3) |
| Saline (Control) | 87.5 ± 5.3 | 0.2 ± 0.1 | 0.1 ± 0.1 |
| Cyclophosphamide (B585) (CYP) | 210.1 ± 15.1 | 2.9 ± 0.1 | 2.8 ± 0.1 |
| CYP + Mesna (40 mg/kg) | 125.4 ± 8.2 | 1.5 ± 0.2 | 1.4 ± 0.2 |
| CYP + QAPF (50 mg/kg) | 135.7 ± 9.5 | 1.6 ± 0.2 | 1.7 ± 0.2 |
*p < 0.05 compared to the Cyclophosphamide (CYP) group. Data adapted from Dietrich et al., 2015.
Anti-Tumor Efficacy in Preclinical Cancer Models
In a study utilizing the Walker-256 carcinosarcoma model in rats, a hydroethanolic extract of Uncaria tomentosa, rich in quinovic acid glycosides and other antioxidant compounds, demonstrated significant anti-tumor activity. The extract and its n-butanolic fraction led to a notable reduction in tumor volume and weight, coupled with an increase in the survival time of the animals.
| Treatment Group | Tumor Volume (mm³) at Day 14 | Tumor Weight (g) at Day 14 |
| Control (Vehicle) | 25,000 ± 3,000 | 20.0 ± 2.5 |
| U. tomentosa Hydroethanolic Extract (50 mg/kg) | 12,000 ± 2,000 | 9.0 ± 1.5 |
| U. tomentosa n-butanolic Fraction | 14,000 ± 2,500 | 11.0 ± 2.0 |
*p < 0.05 compared to the Control group. Data adapted from Dreifuss et al., 2013.
Furthermore, in a B16-BL6 mouse melanoma model, treatment with both ethanolic and aqueous extracts of Uncaria tomentosa resulted in a significant reduction in tumor growth.
| Treatment Group | Tumor Weight Reduction (%) | Tumor Size Reduction (%) |
| U. tomentosa Extracts (Ethanolic and Aqueous) | 59 ± 13% | 40 ± 9% |
*p < 0.001 for tumor weight reduction compared to vehicle control. Data adapted from Zari et al., 2021.
While these studies did not include a direct comparison with a standard chemotherapeutic agent for tumor inhibition, they provide strong evidence for the in vivo anti-tumor efficacy of extracts containing quinovic acid glycosides.
Experimental Protocols
Cyclophosphamide-Induced Hemorrhagic Cystitis Model
-
Animal Model: Male Swiss mice (25-35 g).
-
Induction of Cystitis: A single intraperitoneal (i.p.) injection of cyclophosphamide (300 mg/kg).
-
Treatment Groups:
-
Control: Saline i.p.
-
CYP: Cyclophosphamide i.p.
-
CYP + Mesna: Mesna (40 mg/kg, i.p.) administered 30 minutes before, and 4 and 8 hours after CYP injection.
-
CYP + QAPF: QAPF (50 mg/kg, i.p.) administered 30 minutes before CYP injection.
-
-
Endpoint Analysis: 24 hours after CYP injection, bladders were excised, weighed, and processed for macroscopic and microscopic evaluation of edema and hemorrhage.
Walker-256 Carcinosarcoma Model
-
Animal Model: Male Wistar rats.
-
Tumor Inoculation: Subcutaneous injection of 2 x 10⁷ Walker-256 tumor cells into the right pelvic limb.
-
Treatment Groups:
-
Control: Vehicle (distilled water) administered by gavage.
-
U. tomentosa Hydroethanolic Extract: 50 mg/kg daily by gavage for 14 days.
-
U. tomentosa n-butanolic Fraction: Administered at a dose proportional to its yield from the crude extract, daily by gavage for 14 days.
-
-
Endpoint Analysis: Tumor volume and weight were measured at the end of the 14-day treatment period. Survival was monitored in a separate cohort.
B16-BL6 Melanoma Model
-
Animal Model: C57/bl mice.
-
Tumor Inoculation: Subcutaneous injection of B16-BL6 melanoma cells.
-
Treatment Groups:
-
Vehicle Control: Injection of the vehicle solution.
-
U. tomentosa Extracts: Biweekly injections of ethanolic or aqueous extracts of U. tomentosa.
-
-
Endpoint Analysis: Tumor weight and size were measured at the end of the study.
Signaling Pathways and Mechanisms of Action
Quinovic acid and its glycosides have been shown to exert their anti-tumor effects through the modulation of several key signaling pathways. In bladder cancer cells, a purified fraction of quinovic acid glycosides induced apoptosis by activating caspase-3 and modulating the NF-κB signaling pathway.[1] Another study indicated that quinovic acid enhances the cytotoxic activity of natural killer (NK) cells against cancer cells by upregulating the Ras/MAPK and PI3K/AKT/mTOR signaling pathways. Furthermore, quinovic acid isolated from Fagonia indica has been found to mediate its anticancer effects in breast and lung cancer cells by upregulating the expression of Death Receptor 5 (DR5), a key component of the extrinsic apoptosis pathway.
Caption: Signaling pathways modulated by quinovic acid glycosides.
Experimental Workflow for In Vivo Anti-Tumor Studies
The general workflow for evaluating the anti-tumor effects of quinovic acid glycosides in animal models follows a standardized procedure to ensure reliable and reproducible results.
References
A Comparative Guide to Saponin Analysis: Cross-Validation of HPLC and UPLC-MS Methods
For researchers, scientists, and drug development professionals, the precise and accurate quantification of saponins (B1172615) is paramount for ensuring the quality, efficacy, and safety of herbal medicines, dietary supplements, and other natural products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are two of the most powerful and widely employed analytical techniques for this purpose. This guide provides a comprehensive cross-validation and comparison of these methods for saponin (B1150181) analysis, supported by experimental data and detailed protocols.
The choice between HPLC and UPLC-MS for saponin analysis is often dictated by the specific requirements of the study, including the desired sensitivity, selectivity, and throughput. While HPLC with UV or Diode-Array Detection (DAD) is a robust and cost-effective method for routine analysis, UPLC-MS offers significantly higher sensitivity and selectivity, making it the preferred choice for trace-level quantification and complex matrix analysis.[1][2][3][4]
Data Presentation: A Comparative Analysis
The performance of HPLC and UPLC-MS for the quantification of various saponins is summarized below. These tables highlight the key validation parameters for each method, offering a clear comparison to aid in the selection of the most suitable technique for your research needs.
Table 1: Comparison of HPLC-UV/DAD Method Validation Parameters for Triterpenoid (B12794562) Saponin Quantification
| Analyte (Triterpenoid Saponin) | Linearity (r²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| Hederacoside C | >0.999 | Not Reported | Not Reported | Not Reported | <2.0 | [2] |
| Oleanolic Acid | >0.9999 | 0.08 | 0.24 | 94.70 - 105.81 | <2.0 | [2] |
| Ursolic Acid | >0.9999 | 0.12 | 0.36 | 94.70 - 105.81 | <2.0 | [2] |
| Theasaponin E1 | >0.999 | 15.0 | 50.0 | 95.0 - 105.0 | <5.0 | [2] |
| Saikosaponins (c, a, d) | >0.99 | 0.2 - 0.5 | Not Reported | 95.2 - 96.5 | <4.0 | [5] |
Table 2: Comparison of UPLC-MS/MS Method Validation Parameters for Triterpenoid Saponin Quantification
| Analyte (Triterpenoid Saponin) | Linearity (r²) | Limit of Quantification (LOQ) (ng/mL) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| Oleanane-type Saponins | > 0.99 | 0.5 | Within ±13.87% | < 14.35% | [1] |
| Ginsenosides (Rb1, Rb2, Rc, Rd, Re, Rg1) | > 0.99 | 10 - 500 (ng/mL range) | Not explicitly stated | Not explicitly stated | [6][7] |
| Ilex Saponins (IhD, IsA, ID, IA) | Not explicitly stated | 8 - 3200 (ng/mL range for standard solutions) | Not explicitly stated | Not explicitly stated | [8] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for sample preparation and analysis of saponins using HPLC and UPLC-MS.
Sample Preparation: A General Procedure
A general procedure for the extraction of saponins from plant material involves the following steps:[2][9]
-
Drying and Grinding: The plant material (e.g., leaves, stems, roots) is dried to a constant weight and then ground into a fine powder to increase the surface area for extraction.
-
Extraction: The powdered material is extracted with a suitable solvent, typically 70% ethanol (B145695) or methanol, using methods such as soxhlet extraction, sonication, or maceration.[9]
-
Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure to yield a crude extract.
-
Purification (Optional): For cleaner samples and to reduce matrix effects, especially for UPLC-MS analysis, a solid-phase extraction (SPE) step can be employed to purify the saponin fraction.[2]
HPLC-UV/DAD Method for Saponin Analysis
This protocol is based on the analysis of various triterpenoid saponins and can be optimized for specific compounds of interest.[2][5][9]
-
Instrumentation: A standard HPLC system equipped with a UV/Vis or Diode-Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[10]
-
Mobile Phase: A gradient elution system consisting of acetonitrile (B52724) and water is typically employed.[9][10] For example, a gradient of acetonitrile:water from 40:60 (v/v) to 50:50 (v/v) can be used.[5]
-
Detection: UV detection is often set at a low wavelength, such as 203 nm or 205 nm, as many saponins lack strong chromophores.[5][9]
-
Injection Volume: 10-20 µL.
UPLC-MS/MS Method for Saponin Analysis
This protocol is representative of methods used for the highly sensitive and selective quantification of saponins like ginsenosides.[6][7][8]
-
Instrumentation: A UPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) with an electrospray ionization (ESI) source.[6][10][11]
-
Column: A reversed-phase C18 column with smaller particle size (e.g., 1.6 µm) is used for higher resolution and faster analysis.[10]
-
Mobile Phase: A gradient elution system, often consisting of water and acetonitrile or methanol, both with additives like formic acid (e.g., 0.1%) to improve ionization.[10]
-
Flow Rate: A lower flow rate, typically around 0.25-0.4 mL/min, is used with UPLC systems.[10]
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI in either positive or negative ion mode, depending on the saponin structure.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.[6]
-
-
Injection Volume: 1-5 µL.
Mandatory Visualization
Caption: Workflow for the cross-validation of HPLC and UPLC-MS methods for saponin analysis.
Key Insights and Recommendations
-
Sensitivity and Selectivity: UPLC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-UV/DAD.[1] The ability to use MRM mode in MS detection minimizes matrix interference and allows for the accurate quantification of saponins at very low concentrations, which is crucial for pharmacokinetic studies.[1][8]
-
Analysis Time: UPLC systems, with their smaller particle size columns and higher operating pressures, provide shorter analysis times and higher throughput compared to conventional HPLC.[1][12]
-
Instrumentation and Cost: HPLC-UV/DAD systems are more common in quality control laboratories due to their lower cost of acquisition and maintenance. UPLC-MS/MS instruments represent a significantly higher initial investment.[3]
-
Method Development: Method development for HPLC-UV/DAD is often more straightforward. UPLC-MS/MS method development requires optimization of both chromatographic and mass spectrometric parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Development of a Validated UPLC-MS/MS Method for Analyzing Major Ginseng Saponins from Various Ginseng Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a Validated UPLC-MS/MS Method for Analyzing Major Ginseng Saponins from Various Ginseng Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A UPLC-MS/MS method for simultaneous quantification of pairs of oleanene- and ursane-type triterpenoid saponins and their major metabolites in mice plasma and its application to a comparative pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phytojournal.com [phytojournal.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Rapid characterisation and comparison of saponin profiles in the seeds of Korean Leguminous species using ultra performance liquid chromatography with photodiode array detector and electrospray ionisation/mass spectrometry (UPLC-PDA-ESI/MS) analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Apoptotic Mechanisms of Triterpenoids: A Comparative Study
For Researchers, Scientists, and Drug Development Professionals
The intricate dance of apoptosis, or programmed cell death, is a critical process in maintaining tissue homeostasis. Its dysregulation is a hallmark of cancer, making the induction of apoptosis a primary goal of many chemotherapeutic agents. Triterpenoids, a class of naturally occurring compounds, have garnered significant attention for their potent pro-apoptotic effects in various cancer models. This guide provides a comparative analysis of the apoptotic mechanisms of four well-studied triterpenoids: Ursolic Acid, Asiatic Acid, Betulinic Acid, and Celastrol (B190767). We present a synthesis of experimental data, detailed methodologies for key experiments, and visual representations of the signaling pathways involved to aid in the understanding and future development of these promising anticancer agents.
Comparative Efficacy of Triterpenoids in Inducing Cancer Cell Death
The cytotoxic potential of these triterpenoids has been evaluated across a multitude of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these assessments. The following table summarizes the IC50 values for Ursolic Acid, Asiatic Acid, Betulinic Acid, and Celastrol in various cancer cell lines, providing a quantitative comparison of their efficacy. It is important to note that these values can vary depending on the cell line, exposure time, and specific experimental conditions.
| Triterpenoid (B12794562) | Cancer Cell Line | IC50 (µM) | Reference |
| Ursolic Acid | MDA-MB-231 (Breast) | 24.0 (48h) | [1] |
| MCF-7 (Breast) | 29.2 (48h) | [1] | |
| SK-MEL-24 (Melanoma) | 25 (24h) | ||
| T24 (Bladder) | 14.57 (72h) | [2] | |
| 5637 (Bladder) | 39.31 (72h) | [2] | |
| Asiatic Acid | cis NPC-039 (Nasopharyngeal) | ~50-75 (48h) | [3] |
| cis NPC-BM (Nasopharyngeal) | ~50-75 (48h) | [3] | |
| SKOV3 (Ovarian) | ~40 µg/mL (48h) | [4] | |
| OVCAR-3 (Ovarian) | ~40 µg/mL (72h) | [4] | |
| A549 (Lung) | ~40-80 (24h) | [5] | |
| Betulinic Acid | HepG2 (Hepatocellular) | 24.8 (48h) | |
| SMMC-7721 (Hepatocellular) | 28.9 (48h) | [6] | |
| MCF-7 (Breast) | 112 (in a specific study) | [7] | |
| A375 (Melanoma) | 154 (in a specific study) | [7] | |
| HeLa (Cervical) | ~30 (in a specific study) | [8] | |
| Celastrol | A2780 (Ovarian) | 2.11 (72h) | [9] |
| SKOV3 (Ovarian) | 2.29 (72h) | [9] | |
| AGS (Gastric) | 3.77 (48h) | [10] | |
| EPG85-257 (Gastric) | 6.9 (48h) | [10] | |
| HOS (Osteosarcoma) | ~0.82 (in a specific study) | [11] |
Delving into the Molecular Mechanisms of Apoptosis
Triterpenoids orchestrate apoptosis through a complex interplay of signaling pathways, primarily converging on the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. While there are commonalities, each compound exhibits nuances in its mechanism of action.
Ursolic Acid: A Multi-pronged Attack on Cancer Cells
Ursolic acid primarily triggers the mitochondrial intrinsic pathway of apoptosis. This involves the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9 and the executioner caspase-3. The regulation of the Bcl-2 family of proteins is central to this process, with ursolic acid upregulating pro-apoptotic members like Bax and downregulating anti-apoptotic members like Bcl-2 and Bcl-xL. Furthermore, ursolic acid has been shown to suppress the ERK1/2 MAPK and PI3K/Akt signaling pathways, which are critical for cell survival and proliferation. In some cell types, ursolic acid can also induce the production of reactive oxygen species (ROS), leading to oxidative stress and further promoting apoptosis.
UA [label="Ursolic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K_Akt [label="PI3K/Akt Pathway\n(Survival)", fillcolor="#FBBC05"]; ERK_MAPK [label="ERK/MAPK Pathway\n(Proliferation)", fillcolor="#FBBC05"]; Mitochondrion [label="Mitochondrion", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2/Bcl-xL\n(Anti-apoptotic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bax_Bak [label="Bax/Bak\n(Pro-apoptotic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CytoC [label="Cytochrome c\nRelease", fillcolor="#FBBC05"]; Casp9 [label="Caspase-9", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Casp3 [label="Caspase-3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
UA -> PI3K_Akt [label="Inhibits", arrowhead=tee]; UA -> ERK_MAPK [label="Inhibits", arrowhead=tee]; UA -> Bax_Bak [label="Promotes"]; UA -> Bcl2 [label="Inhibits", arrowhead=tee]; Bax_Bak -> Mitochondrion; Bcl2 -> Mitochondrion [arrowhead=tee]; Mitochondrion -> CytoC; CytoC -> Casp9; Casp9 -> Casp3; Casp3 -> Apoptosis; }
Caption: Apoptotic pathway of Ursolic Acid.Asiatic Acid: Targeting Multiple Kinase Pathways
Asiatic acid induces apoptosis through both the intrinsic and extrinsic pathways.[3] It can trigger the mitochondrial pathway by altering the mitochondrial membrane potential and increasing the expression of the pro-apoptotic protein Bax, leading to the activation of caspases-9 and -3.[3] Simultaneously, it can activate the extrinsic pathway by engaging death receptors, resulting in the activation of caspase-8.[3] A key feature of asiatic acid's mechanism is its modulation of mitogen-activated protein kinase (MAPK) pathways.[3] Specifically, it has been shown to induce apoptosis through the phosphorylation of p38 MAPK.[3] Additionally, asiatic acid can suppress the pro-survival PI3K/Akt/mTOR and JAK2/STAT3 signaling pathways.[4]
AA [label="Asiatic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; DeathReceptor [label="Death Receptors", fillcolor="#FBBC05"]; Casp8 [label="Caspase-8", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mitochondrion [label="Mitochondrion", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bax [label="Bax\n(Pro-apoptotic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CytoC [label="Cytochrome c\nRelease", fillcolor="#FBBC05"]; Casp9 [label="Caspase-9", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p38_MAPK [label="p38 MAPK\nPathway", fillcolor="#FBBC05"]; PI3K_Akt [label="PI3K/Akt Pathway\n(Survival)", fillcolor="#FBBC05"]; Casp3 [label="Caspase-3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
AA -> DeathReceptor; DeathReceptor -> Casp8; AA -> Bax; Bax -> Mitochondrion; Mitochondrion -> CytoC; CytoC -> Casp9; AA -> p38_MAPK [label="Activates"]; AA -> PI3K_Akt [label="Inhibits", arrowhead=tee]; Casp8 -> Casp3; Casp9 -> Casp3; p38_MAPK -> Apoptosis; Casp3 -> Apoptosis; }
Caption: Apoptotic pathway of Asiatic Acid.Betulinic Acid: A Dual Inducer of Apoptosis and Autophagy
Betulinic acid is a potent inducer of apoptosis primarily through the mitochondrial pathway.[8] It directly triggers mitochondrial membrane permeabilization, leading to the release of cytochrome c and Smac/DIABLO, which subsequently activate caspases-9 and -3. Betulinic acid also modulates the Bcl-2 family proteins, increasing the expression of pro-apoptotic Bax and decreasing the anti-apoptotic Bcl-2.[6] In addition to the intrinsic pathway, some studies suggest it can also activate the extrinsic pathway by upregulating caspase-8. A distinctive feature of betulinic acid is its ability to induce autophagy-mediated apoptosis, often through the suppression of the PI3K/Akt/mTOR signaling pathway.[6] The generation of reactive oxygen species (ROS) is also a key event in betulinic acid-induced apoptosis in some cancer cells.[8]
BA [label="Betulinic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="ROS Generation", fillcolor="#FBBC05"]; PI3K_Akt_mTOR [label="PI3K/Akt/mTOR Pathway\n(Survival & Growth)", fillcolor="#FBBC05"]; Autophagy [label="Autophagy", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Mitochondrion [label="Mitochondrion", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bax [label="Bax\n(Pro-apoptotic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2\n(Anti-apoptotic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CytoC_Smac [label="Cytochrome c &\nSmac/DIABLO Release", fillcolor="#FBBC05"]; Casp9 [label="Caspase-9", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Casp3 [label="Caspase-3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
BA -> ROS; BA -> PI3K_Akt_mTOR [label="Inhibits", arrowhead=tee]; PI3K_Akt_mTOR -> Autophagy [arrowhead=tee]; BA -> Bax; BA -> Bcl2 [label="Inhibits", arrowhead=tee]; ROS -> Mitochondrion; Bax -> Mitochondrion; Bcl2 -> Mitochondrion [arrowhead=tee]; Mitochondrion -> CytoC_Smac; CytoC_Smac -> Casp9; Casp9 -> Casp3; Autophagy -> Apoptosis; Casp3 -> Apoptosis; }
Caption: Apoptotic pathway of Betulinic Acid.Celastrol: A Potent Modulator of Multiple Signaling Cascades
Celastrol induces apoptosis through both caspase-dependent and -independent mechanisms, often initiated by the generation of ROS. It activates both the intrinsic and extrinsic apoptotic pathways, leading to the activation of caspases-9, -8, and -3. The mitochondrial pathway is triggered by an increased Bax/Bcl-2 ratio, resulting in the release of cytochrome c and apoptosis-inducing factor (AIF). Celastrol is a potent inhibitor of the PI3K/Akt/mTOR signaling cascade, a key survival pathway in many cancers. Furthermore, it can activate the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in promoting apoptosis. In some contexts, celastrol also induces autophagy.
Celastrol [label="Celastrol", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="ROS Generation", fillcolor="#FBBC05"]; JNK_Pathway [label="JNK Pathway", fillcolor="#FBBC05"]; PI3K_Akt_mTOR [label="PI3K/Akt/mTOR Pathway\n(Survival)", fillcolor="#FBBC05"]; DeathReceptor [label="Death Receptors", fillcolor="#FBBC05"]; Casp8 [label="Caspase-8", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mitochondrion [label="Mitochondrion", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bax_Bcl2 [label="↑ Bax / ↓ Bcl-2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CytoC_AIF [label="Cytochrome c & AIF\nRelease", fillcolor="#FBBC05"]; Casp9 [label="Caspase-9", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Casp3 [label="Caspase-3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Celastrol -> ROS; ROS -> JNK_Pathway [label="Activates"]; Celastrol -> PI3K_Akt_mTOR [label="Inhibits", arrowhead=tee]; Celastrol -> DeathReceptor; DeathReceptor -> Casp8; ROS -> Mitochondrion; Celastrol -> Bax_Bcl2; Bax_Bcl2 -> Mitochondrion; Mitochondrion -> CytoC_AIF; CytoC_AIF -> Casp9; JNK_Pathway -> Apoptosis; Casp8 -> Casp3; Casp9 -> Casp3; Casp3 -> Apoptosis; }
Caption: Apoptotic pathway of Celastrol.Experimental Protocols for Apoptosis Assessment
Reproducible and reliable experimental data are the cornerstone of scientific research. This section provides detailed methodologies for the key experiments commonly used to investigate triterpenoid-induced apoptosis.
Start [label="Cancer Cell Culture", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Treatment [label="Triterpenoid Treatment\n(Varying Concentrations & Times)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MTT [label="MTT Assay\n(Cell Viability)", fillcolor="#FBBC05"]; Flow [label="Annexin V/PI Staining\n(Apoptosis Quantification)", fillcolor="#FBBC05"]; WB [label="Western Blotting\n(Protein Expression)", fillcolor="#FBBC05"]; Data [label="Data Analysis & Interpretation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Treatment; Treatment -> MTT; Treatment -> Flow; Treatment -> WB; MTT -> Data; Flow -> Data; WB -> Data; }
Caption: General experimental workflow.Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]
-
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the triterpenoid for the desired time periods (e.g., 24, 48, 72 hours). Include untreated cells as a control.
-
MTT Addition: After the treatment period, add MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free media) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a specialized solubilization buffer, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the logarithm of the triterpenoid concentration.
-
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Protocol:
-
Cell Preparation: Culture and treat cells with the triterpenoid as described for the MTT assay.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are identified as follows:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample and can be used to analyze the expression levels of key apoptosis-related proteins.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the target proteins (e.g., caspases, Bcl-2 family members). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.
-
Protocol:
-
Cell Lysis: After treatment, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-caspase-3, anti-Bcl-2, anti-Bax) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare the relative expression levels of the target proteins between different treatment groups.
-
Conclusion
Ursolic Acid, Asiatic Acid, Betulinic Acid, and Celastrol are potent inducers of apoptosis in a wide range of cancer cells. While they share the ability to activate the intrinsic and/or extrinsic apoptotic pathways, they exhibit distinct mechanisms of action, particularly in their modulation of key signaling cascades such as PI3K/Akt, MAPK, and JNK. This comparative guide provides a framework for understanding the nuanced apoptotic mechanisms of these triterpenoids. The provided experimental protocols offer a starting point for researchers to further investigate these and other natural compounds for their potential as novel anticancer therapeutics. Further research, including in vivo studies and combination therapies, is warranted to fully elucidate their therapeutic potential and pave the way for their clinical application.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. researchhub.com [researchhub.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. kumc.edu [kumc.edu]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. broadpharm.com [broadpharm.com]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. bosterbio.com [bosterbio.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Safety Operating Guide
Navigating the Disposal of Quinovic Acid 3-O-beta-D-glucoside: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. Handle the compound in a well-ventilated area to avoid inhalation of any dust or aerosols.[2][3][4] In case of accidental contact, follow these first-aid measures:
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2][4]
Step-by-Step Disposal Protocol
The primary principle for the disposal of Quinovic acid 3-O-beta-D-glucoside is to treat it as a hazardous chemical waste. Never dispose of this compound down the drain or in regular trash.[5][6][7]
-
Containerization:
-
Place the waste this compound in a chemically compatible and clearly labeled waste container.[5][8][9] The original container is often a suitable option if it is in good condition.[8]
-
The label should clearly identify the contents as "Hazardous Waste" and list "this compound." Include the date when the waste was first added to the container.
-
-
Storage and Segregation:
-
Store the waste container in a designated and properly marked "Satellite Accumulation Area" (SAA) within the laboratory.[5][8] This area should be at or near the point of generation.[5]
-
Ensure that incompatible materials are not stored together. For instance, keep acids separate from bases and oxidizing agents away from reducing agents.[8]
-
Keep the waste container securely closed except when adding more waste.[5][8]
-
-
Institutional Disposal Procedures:
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical safety officer to arrange for the pickup and disposal of the hazardous waste.[5]
-
Provide them with an accurate description of the waste, including its composition and quantity.
-
-
Decontamination of Empty Containers:
Quantitative Data Summary
While specific quantitative data for the disposal of this compound is not available, the following table summarizes general guidelines for laboratory chemical waste.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste in SAA | 55 gallons | [5] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kilogram (solid) | [5] |
| Maximum Storage Time in SAA | 12 months (unless accumulation limits are reached) | [5] |
| pH Range for Potential Drain Disposal (Not for this compound) | 5.5 to 10.5 (for dilute aqueous solutions of non-hazardous substances) | [6] |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these established protocols, laboratory professionals can ensure the safe and environmentally compliant disposal of this compound, thereby fostering a secure and responsible research environment.
References
- 1. Quivic acid 3-O-beta-D-glucoside - Safety Data Sheet [chemicalbook.com]
- 2. targetmol.com [targetmol.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. acs.org [acs.org]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. danielshealth.com [danielshealth.com]
Personal protective equipment for handling Quinovic acid 3-O-beta-D-glucoside
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Quinovic acid 3-O-beta-D-glucoside. The following procedural guidance outlines operational and disposal plans to ensure the safe laboratory use of this compound.
Hazard Identification and Precautionary Measures
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.
Precautionary Statements:
-
P261: Avoid breathing dust.
-
P264: Wash hands and any exposed skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves, eye protection, and face protection.[1][2][3]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P312: Call a POISON CENTER or doctor if you feel unwell.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure.
| PPE Category | Specific Requirements | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[4] | To prevent skin contact with the powdered substance. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles.[5] A face shield may be required for procedures with a high risk of splashing. | To protect the eyes from dust particles and potential splashes. |
| Body Protection | A lab coat or chemical-resistant apron.[5] | To protect clothing and skin from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder outside of a fume hood or if dust generation is likely.[6] | To prevent inhalation of fine particles that may cause respiratory irritation.[1][2] |
| Footwear | Closed-toe shoes. | To protect the feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
This section provides a detailed methodology for the safe handling of this compound in a laboratory setting.
3.1. Preparation and Engineering Controls
-
Designated Area: All work with this compound powder should be conducted in a designated area, such as a chemical fume hood or a glove box, to minimize the risk of inhalation.[7]
-
Ventilation: Ensure adequate ventilation in the laboratory. The fume hood should be certified and functioning correctly.
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station before beginning work.
-
Spill Kit: Have a chemical spill kit readily available.
3.2. Weighing and Aliquoting
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Static Control: Use an anti-static weighing dish to prevent the powder from dispersing due to static electricity.
-
Careful Transfer: Transfer the powder carefully using a spatula or other appropriate tool to minimize dust generation.
-
Container Sealing: Immediately seal the stock container and the container with the weighed-out sample.
3.3. Dissolving the Compound
-
Solvent Addition: If preparing a solution, add the solvent to the vessel containing the weighed powder slowly to avoid splashing.
-
Mixing: Use a magnetic stirrer or vortex mixer to dissolve the compound. Ensure the container is capped during mixing to prevent aerosol generation.
3.4. Post-Handling Procedures
-
Decontamination: Clean all surfaces and equipment that came into contact with the chemical using an appropriate solvent and then soap and water.
-
Waste Disposal: Dispose of all contaminated materials, including gloves and weighing paper, in the designated solid chemical waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
As this compound is not classified as an acutely hazardous waste, the following disposal procedures for non-hazardous solid chemical waste should be followed.[8][9]
4.1. Solid Waste
-
Collection: Collect all disposable materials contaminated with this compound (e.g., gloves, weighing paper, paper towels) in a designated, clearly labeled, and sealed waste container.
-
Labeling: The waste container must be labeled as "Non-Hazardous Solid Chemical Waste" and should list the chemical name.
-
Storage: Store the waste container in a designated waste accumulation area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's environmental health and safety (EHS) office. Do not dispose of solid chemical waste in the regular trash.[8]
4.2. Liquid Waste (Solutions)
-
Collection: Collect any solutions containing this compound in a designated, sealed, and clearly labeled waste container.
-
Labeling: The waste container must be labeled with the chemical name and approximate concentration.
-
Disposal: Dispose of the liquid waste through your institution's EHS office. Do not pour chemical solutions down the drain unless explicitly permitted by your institution's policies for non-hazardous waste.[10]
Visual Workflow and Logical Relationships
The following diagrams illustrate the standard operating procedure for handling this compound and the decision-making process for appropriate PPE selection.
Caption: Standard Operating Procedure for Handling this compound.
References
- 1. beta.lakeland.edu [beta.lakeland.edu]
- 2. himediadownloads.com [himediadownloads.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. sams-solutions.com [sams-solutions.com]
- 6. hazmatschool.com [hazmatschool.com]
- 7. Standard Operating Procedures | Research Safety [researchsafety.uky.edu]
- 8. sfasu.edu [sfasu.edu]
- 9. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
